molecular formula C20H18N2O3 B605478 Aminopyrifen CAS No. 1531626-08-0

Aminopyrifen

Numéro de catalogue: B605478
Numéro CAS: 1531626-08-0
Poids moléculaire: 334.37
Clé InChI: PWWPULQZEAPTTB-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Aminopyrifen is a fungicide that inhibits GWT-1 protein in glycosylphosphatidylinositol-anchor biosynthesis in Neurospora crassa.

Propriétés

Numéro CAS

1531626-08-0

Formule moléculaire

C20H18N2O3

Poids moléculaire

334.37

Nom IUPAC

(4-Phenoxyphenyl)methyl 2-amino-6-methyl-3-pyridinecarboxylate

InChI

1S/C20H18N2O3/c1-14-7-12-18(19(21)22-14)20(23)24-13-15-8-10-17(11-9-15)25-16-5-3-2-4-6-16/h2-12H,13H2,1H3,(H2,21,22)

Clé InChI

PWWPULQZEAPTTB-UHFFFAOYSA-N

SMILES

Cc1ccc(C(=O)OCc2ccc(Oc3ccccc3)cc2)c(N)n1

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

Aminopyrifen

Origine du produit

United States

Foundational & Exploratory

Aminopyrifen: A Technical Guide to its Chemical Structure, Properties, and Antifungal Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrifen is a novel fungicide demonstrating potent and broad-spectrum activity against a range of phytopathogenic fungi. Its unique mode of action, targeting the inhibition of the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, distinguishes it from many existing antifungal agents and presents a valuable tool for managing fungal resistance. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological activity of this compound, with a focus on its molecular mechanism and its impact on fungal cell wall integrity. Detailed experimental protocols for its synthesis and biological evaluation are also presented to facilitate further research and development.

Chemical Structure and Physicochemical Properties

This compound, with the IUPAC name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate, is a member of the 2-aminonicotinate class of fungicides.[1][2][3] Its chemical structure is characterized by a pyridine ring core, an amino group, and a phenoxybenzyl ester moiety.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueSource
IUPAC Name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate[1][2][3]
CAS Number 1531626-08-0[1][2][3]
Molecular Formula C20H18N2O3[1][5]
Molecular Weight 334.37 g/mol [2][3][5]
Appearance Solid at room temperature[6]
Solubility Soluble in DMSO[3][7]
LogP 4.3[6]
Hydrogen Bond Donor Count 1[6]
Hydrogen Bond Acceptor Count 5[6]
Rotatable Bond Count 6[6]

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

This compound exerts its antifungal activity by targeting a crucial step in the biosynthesis of Glycosylphosphatidylinositol (GPI) anchors.[3][4] Specifically, it inhibits the GWT-1 protein, an acyltransferase responsible for the inositol acylation of phosphatidylinositol (PI) in the endoplasmic reticulum.[2][8][9] This is an early and essential step in the formation of GPI anchors, which are complex glycolipids that anchor a wide variety of proteins to the cell surface of eukaryotes, including fungi.

These GPI-anchored proteins are vital for numerous cellular processes, including cell wall integrity, morphogenesis, cell adhesion, and nutrient uptake.[3] By inhibiting GWT-1, this compound disrupts the production of GPI-anchored proteins, leading to a cascade of detrimental effects on the fungal cell, ultimately resulting in the perturbation of mycelial growth and inhibition of fungal proliferation.[3][4] This unique mode of action means that this compound does not exhibit cross-resistance with many conventional fungicides that target other cellular processes.[4][6]

GPI_Anchor_Biosynthesis_Inhibition cluster_ER Endoplasmic Reticulum Lumen cluster_inhibition PI Phosphatidylinositol (PI) GlcN_PI GlcN-PI PI->GlcN_PI UDP-GlcNAc GlcN_acylPI GlcN-(acyl)PI GlcN_PI->GlcN_acylPI Palmitoyl-CoA GWT1 GWT-1 (Acyltransferase) Mannose1 Mannose-1 GlcN_acylPI->Mannose1 Dol-P-Man Mannose2 Mannose-2 Mannose1->Mannose2 Dol-P-Man Mannose3 Mannose-3 Mannose2->Mannose3 Dol-P-Man EtN_P Ethanolamine Phosphate Mannose3->EtN_P PE GPI_anchor Complete GPI Anchor EtN_P->GPI_anchor Anchored_Protein GPI-Anchored Protein GPI_anchor->Anchored_Protein Attachment to Protein C-terminus Protein Protein This compound This compound This compound->GWT1

Caption: Inhibition of the GPI-anchor biosynthesis pathway by this compound.

Impact on Fungal Cell Wall Integrity and Signaling Pathways

The fungal cell wall is a dynamic structure essential for maintaining cell shape, protecting against osmotic stress, and mediating interactions with the environment. The integrity of the cell wall is maintained by a complex signaling network, with the Mitogen-Activated Protein Kinase (MAPK) pathways playing a central role. In fungi like Neurospora crassa, the cell wall integrity (CWI) pathway, primarily mediated by the MAPK MAK-1, is crucial for responding to cell wall stress.[1][6]

Studies have shown that deletion mutants of MAPK cascade genes, such as mak-1 and mak-2, exhibit increased sensitivity to this compound.[2] This suggests that the disruption of GPI-anchor biosynthesis by this compound induces cell wall stress, making the fungus more reliant on the CWI signaling pathway for survival. When this pathway is also compromised, the antifungal effect of this compound is potentiated. The MAK-2 pathway, which is involved in various cellular processes including cell fusion and stress response, also appears to have a role in the response to this compound-induced stress.[1][6] The exact downstream targets of these pathways that are critical for mitigating the effects of this compound are a subject of ongoing research.

Cell_Wall_Integrity_Pathway cluster_pathway Cell Wall Integrity Signaling This compound This compound GWT1_inhibition GWT-1 Inhibition This compound->GWT1_inhibition GPI_disruption Disrupted GPI-Anchor Biosynthesis GWT1_inhibition->GPI_disruption Cell_Wall_Damage Cell Wall Damage GPI_disruption->Cell_Wall_Damage MAK1_pathway MAK-1 Pathway (CWI Pathway) Cell_Wall_Damage->MAK1_pathway Activates MAK2_pathway MAK-2 Pathway Cell_Wall_Damage->MAK2_pathway Activates Cell_Wall_Repair Cell Wall Repair & Remodeling MAK1_pathway->Cell_Wall_Repair MAK2_pathway->Cell_Wall_Repair Survival Fungal Survival Cell_Wall_Repair->Survival

Caption: this compound-induced cell wall stress and the MAPK signaling response.

Biological Activity

This compound exhibits potent in vitro and in vivo activity against a broad spectrum of ascomycete and deuteromycete fungi.[4][10][11] It is particularly effective against economically important plant pathogens such as Botrytis cinerea (gray mold).[4][12] Notably, this compound strongly inhibits the germ-tube elongation of B. cinerea at very low concentrations.[4][12]

Table 2: In Vitro Antifungal Activity of this compound against Various Plant Pathogenic Fungi

Fungal SpeciesEC50 (mg/L)Source
Botrytis cinerea0.0039 - 0.23[4]
Colletotrichum acutatum0.0039 - 0.23[4]
Fusarium oxysporum f. sp. lycopersici0.0039 - 0.23[4]
Glomerella cingulata0.0039 - 0.23[4]
Monilinia fructicola0.0039 - 0.23[4]
Sclerotinia sclerotiorum0.0039 - 0.23[4]
Venturia inaequalis0.0039 - 0.23[4]
Verticillium dahliae0.0039 - 0.23[4]
Rhizoctonia solani AG-1 IA0.029[4]

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a multi-step process starting from a substituted nicotinonitrile derivative.[4]

Synthesis_Workflow Start Nicotinonitrile Derivative Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate1 Trisubstituted Pyridine Step1->Intermediate1 Step2 Amination & Nitrile Hydrolysis Intermediate1->Step2 Intermediate2 Nicotinic Acid Derivative Step2->Intermediate2 Step3 Acid Chloride Formation Intermediate2->Step3 Intermediate3 Acyl Chloride Step3->Intermediate3 Step4 Esterification with 4-phenoxybenzyl alcohol Intermediate3->Step4 End This compound Step4->End

Caption: General workflow for the synthesis of this compound.

Detailed Protocol:

  • Chlorination: The starting nicotinonitrile derivative is subjected to chlorination, for example, using phosphorus oxychloride (POCl₃), to yield a trisubstituted pyridine intermediate.[4]

  • Amination and Nitrile Hydrolysis: The chlorinated intermediate is then converted to the corresponding aza-anthranilic acid equivalent through amination and hydrolysis of the nitrile group.[4]

  • Acid Chloride Formation: The resulting nicotinic acid derivative is treated with a suitable reagent, such as oxalyl chloride or thionyl chloride, to form the acyl chloride.

  • Esterification: Finally, the acyl chloride is reacted with 4-phenoxybenzyl alcohol in the presence of a base to yield this compound. The final product can be purified by recrystallization or column chromatography.

In Vitro Antifungal Susceptibility Testing

The antifungal activity of this compound can be determined using a broth microdilution method.[13][14]

Protocol:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO).

  • Preparation of Microdilution Plates: Serially dilute the this compound stock solution in a 96-well microtiter plate containing a suitable fungal growth medium (e.g., RPMI-1640).

  • Inoculum Preparation: Prepare a standardized inoculum of the test fungus (e.g., conidia or yeast cells) according to established protocols (e.g., CLSI or EUCAST guidelines).

  • Inoculation: Inoculate each well of the microtiter plate with the fungal inoculum. Include a growth control (no drug) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 25-35°C) for a specified period (e.g., 24-72 hours), depending on the growth rate of the fungus.

  • Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of this compound that causes a significant inhibition of fungal growth compared to the growth control. This can be assessed visually or by measuring the optical density at a specific wavelength.

In Planta Efficacy Evaluation against Botrytis cinerea

The protective and curative efficacy of this compound against gray mold can be evaluated on a susceptible host plant, such as cucumber or tomato.[7][11][12]

Protocol:

  • Plant Material: Use healthy, young plants of a susceptible cultivar grown under controlled greenhouse conditions.

  • This compound Formulation: Prepare a spray solution of this compound at various concentrations in water, typically including a surfactant to ensure even coverage.

  • Application:

    • Preventive (Protective) Assay: Spray the plants with the this compound solution until runoff. Allow the plants to dry completely. After a set period (e.g., 24 hours), inoculate the plants with a conidial suspension of B. cinerea.

    • Curative (Eradicant) Assay: First, inoculate the plants with a conidial suspension of B. cinerea. After a specific incubation period (e.g., 24 hours) to allow for infection establishment, spray the plants with the this compound solution.

  • Inoculation: Prepare a conidial suspension of B. cinerea in a nutrient solution (e.g., potato dextrose broth) at a known concentration (e.g., 1 x 10⁵ conidia/mL). Spray the suspension evenly onto the plant surfaces.

  • Incubation: Place the inoculated plants in a high-humidity chamber at a suitable temperature (e.g., 20-25°C) to promote disease development.

  • Disease Assessment: After a sufficient incubation period (e.g., 5-7 days), assess the disease severity by visually rating the percentage of leaf area or fruit surface covered with lesions. Calculate the efficacy of this compound by comparing the disease severity in the treated plants to that in the untreated control plants.

Conclusion

This compound represents a significant advancement in the field of fungicides due to its novel mode of action targeting the GWT-1 protein in the GPI-anchor biosynthesis pathway. This unique mechanism not only provides excellent efficacy against a broad range of fungal pathogens but also makes it a valuable tool for resistance management strategies. The detailed understanding of its chemical properties, biological activity, and the underlying molecular mechanisms presented in this guide serves as a foundation for further research into its application and the development of next-generation antifungal agents. The provided experimental protocols offer a starting point for researchers to explore the potential of this compound and related compounds in various scientific and agricultural contexts.

References

An In-Depth Technical Guide to Glycosylphosphatidylinositol (GPI)-Anchor Biosynthesis in Fungi: A Key Antifungal Drug Target

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The escalating threat of antifungal resistance necessitates the exploration of novel therapeutic targets. The Glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway represents a compelling and validated target for the development of new antifungal agents. GPI anchors are essential for the viability of fungi, playing a critical role in anchoring a wide array of proteins to the cell surface that are vital for cell wall integrity, morphogenesis, adhesion, and virulence.[1][2][3] This technical guide provides a comprehensive overview of the fungal GPI-anchor biosynthesis pathway, details key experimental protocols for its study, and presents quantitative data on the activity of pathway inhibitors, underscoring its potential in antifungal drug discovery.

The Core Pathway: A Stepwise Assembly

The biosynthesis of GPI anchors is a conserved process among eukaryotes, but with crucial differences between fungi and mammals that can be exploited for selective drug targeting. The pathway is a sequential process occurring in the endoplasmic reticulum (ER), involving a series of enzymatic reactions that build the GPI anchor precursor before its attachment to a protein.[3][4]

The process begins on the cytoplasmic face of the ER with the transfer of N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), a reaction catalyzed by the multi-subunit enzyme GPI-N-acetylglucosaminyltransferase (GPI-GnT).[3][4][5] The resulting GlcNAc-PI is then de-N-acetylated to glucosaminyl-PI (GlcN-PI) by the deacetylase Gpi12.[4][6] Following this, the intermediate is believed to be flipped to the luminal side of the ER.

A key, fungus-specific step is the acylation of the inositol ring of GlcN-PI, catalyzed by the essential acyltransferase Gwt1 (Pig-W in mammals).[7][8][9] This is followed by the sequential addition of mannose residues and ethanolamine phosphate (EtNP) moieties to the glycan core. The first mannose is added to GlcN-acyl-PI, a reaction that is followed by the addition of further mannose residues and EtNP side chains. One of these EtNP groups will ultimately form the amide bond with the C-terminus of the recipient protein. The final GPI precursor is then transferred en bloc to proteins destined for GPI anchoring by the GPI-transamidase complex.[6]

GPI_Biosynthesis_Pathway

Key Enzymes as Drug Targets

The essential nature of the GPI-anchor biosynthesis pathway for fungal viability makes its components attractive targets for antifungal drug development.[1][10][11] Notably, enzymes such as Gwt1 and Mcd4 have been the focus of significant research and inhibitor development.

  • Gwt1 : This inositol acyltransferase is a particularly promising target due to significant structural differences from its human ortholog, PIG-W, allowing for the development of fungal-specific inhibitors.[8] Inhibition of Gwt1 blocks the pathway at an early stage, leading to the depletion of GPI-anchored proteins from the cell surface, compromising cell wall integrity, and ultimately inhibiting fungal growth.[7][9][12]

  • Mcd4 : This phosphoethanolamine transferase adds an EtNP to the first mannose of the GPI precursor. Inhibition of Mcd4 also disrupts the biosynthesis pathway, leading to antifungal effects.[1][10][11]

The inhibition of these enzymes not only directly impacts fungal growth but can also lead to increased susceptibility to the host immune system by unmasking cell wall components like β-1,3-glucan.[11][12]

Inhibitor_Action

Quantitative Data on GPI Biosynthesis Inhibitors

The development of inhibitors targeting the fungal GPI-anchor biosynthesis pathway has yielded several promising compounds. Their efficacy is typically quantified by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of a drug that inhibits the visible growth of a microorganism.

In Vitro Antifungal Activity of GPI Biosynthesis Inhibitors
CompoundTargetFungal SpeciesMIC (µg/mL)Reference
M743Mcd4Candida albicans0.5[13]
Candida parapsilosis0.5[13]
Candida glabrata0.5[13]
Candida krusei1.0[13]
Candida lusitaniae0.25[13]
Aspergillus fumigatus0.25[13]
G365Gwt1Candida albicans>128[13]
G884Gwt1Saccharomyces cerevisiae~16[13]
E1210Gwt1Candida albicans2[14]
Cryptococcus neoformans0.3[14]
Aspergillus fumigatus0.5[14]
Aureobasidin AIPC SynthaseSaccharomyces cerevisiae16 (IC50, ng/mL)[14]
Aspergillus fumigatus1 (IC50, ng/mL)[14]
In Vivo Efficacy of M720 in a Murine Model of Systemic Candidiasis
Treatment GroupDose (mg/kg)Dosing RegimenFungal Burden (log10 CFU/g kidney)Reference
Sham-->6[1]
M72010Twice Daily (bid)~4.5[1]
M72025Twice Daily (bid)~3.5[1]
M72010Once Daily (qd)~5[1]
M72025Once Daily (qd)~4[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Assay

This protocol outlines the broth microdilution method for determining the MIC of antifungal compounds against yeast.

Materials:

  • Fungal isolates (e.g., Candida spp.)

  • RPMI-1640 medium

  • Antifungal compound stock solution (in DMSO)

  • Sterile 96-well flat-bottom microtiter plates

  • Spectrophotometer

  • Incubator (35°C)

Procedure:

  • Inoculum Preparation:

    • Subculture the yeast isolate on an appropriate agar plate and incubate at 35°C for 24-48 hours.

    • Harvest colonies and suspend them in sterile saline.

    • Adjust the turbidity to a 0.5 McFarland standard (approximately 1-5 x 10⁶ CFU/mL).[7]

    • Dilute the suspension in RPMI-1640 medium to the final required inoculum concentration (e.g., 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Add 100 µL of RPMI-1640 medium to wells 2 through 11 of a 96-well plate.

    • Add 200 µL of the antifungal working solution (at twice the highest desired final concentration) to well 1.

    • Perform two-fold serial dilutions by transferring 100 µL from well 1 to well 2, mixing, and continuing across to well 10. Discard the final 100 µL from well 10. Well 11 serves as the drug-free growth control, and well 12 as the sterility control.[7]

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to each well (wells 1-11).[7]

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound that causes a significant inhibition of growth (e.g., ≥50%) compared to the drug-free control well. This can be determined visually or by reading the optical density at 600 nm (OD₆₀₀).[7][10]

MIC_Assay_Workflow

In Vitro Gwt1 Acylation Assay

This assay biochemically validates the inhibition of Gwt1 by measuring the acylation of GlcN-PI.

Materials:

  • Fungal strain overexpressing Gwt1

  • Assay Buffer: 50 mM HEPES (pH 7.4), 5 mM MgCl₂, 1 mM DTT

  • Gwt1-containing membrane fraction

  • Unlabeled GlcN-PI

  • [³H]-palmitoyl-CoA

  • Test inhibitor solutions in DMSO

  • Thin-layer chromatography (TLC) plates

  • Phosphorimager or autoradiography equipment

Procedure:

  • Membrane Preparation: Prepare a membrane fraction from a fungal strain overexpressing Gwt1. Determine the protein concentration.[8]

  • Reaction Setup:

    • In a reaction tube, combine the Gwt1-containing membranes, assay buffer, unlabeled GlcN-PI, and the test inhibitor at various concentrations.

    • Initiate the reaction by adding [³H]-palmitoyl-CoA.[8]

  • Incubation: Incubate the reaction mixture to allow for the acylation of GlcN-PI.

  • Lipid Extraction and Separation:

    • Stop the reaction and extract the lipids.

    • Separate the lipid extract using TLC.

  • Data Analysis:

    • Visualize the radioactive spots corresponding to the product (GlcN-(acyl)PI) and the substrate.

    • Quantify the radioactivity of the product spot.

    • Calculate the percent inhibition for each inhibitor concentration relative to a DMSO control and determine the IC₅₀ value.[8]

Candida albicans Fitness Test (CaFT)

The CaFT is a chemical genomics approach to identify the mechanism of action of antifungal compounds by screening a library of heterozygous deletion mutants.

Methodology Overview:

  • Library Construction: A pooled library of C. albicans heterozygous deletion mutants is constructed, where each mutant has a unique DNA barcode.[2]

  • Pooled Screening: The pooled library is grown in the presence of a sub-inhibitory concentration of the test compound for a set number of generations. A parallel culture without the compound serves as a control.[1]

  • Genomic DNA Extraction and Barcode Amplification: Genomic DNA is extracted from both the treated and control cultures. The unique barcodes are then amplified by PCR.[1]

  • Barcode Sequencing (Bar-seq) and Analysis: The amplified barcodes are sequenced using high-throughput sequencing. The abundance of each barcode in the treated sample is compared to the control. Strains that are hypersensitive to the compound will be depleted from the population, and their corresponding barcodes will be underrepresented. The gene deleted in these hypersensitive strains is likely related to the target of the compound.

CaFT_Workflow

Conclusion

The fungal GPI-anchor biosynthesis pathway is a rich and promising area for the development of novel antifungal therapeutics. Its essentiality for fungal viability, coupled with exploitable differences from the mammalian pathway, provides a solid foundation for the discovery of selective inhibitors. The methodologies and data presented in this guide offer a framework for researchers and drug development professionals to further investigate this critical pathway and contribute to the much-needed expansion of our antifungal arsenal. The continued application of chemical genomics and detailed biochemical assays will undoubtedly lead to the identification of new lead compounds and a deeper understanding of the intricate biology of fungal GPI-anchor biosynthesis.

References

An In-depth Technical Guide on the Discovery and Development of 2-Aminonicotinate Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The emergence of fungal resistance to existing agrochemicals necessitates the continuous discovery and development of novel fungicides with unique mechanisms of action. The 2-aminonicotinate and related 2-aminonicotinamide chemical scaffolds have emerged as a promising class of fungicides, demonstrating potent and broad-spectrum activity against a range of plant and human fungal pathogens. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and structure-activity relationships of this important class of fungicides. Detailed experimental protocols for key assays and visualizations of critical pathways and workflows are presented to facilitate further research and development in this area.

Introduction: The Rise of a Novel Fungicide Class

The 2-aminonicotinate fungicides are a relatively new class of compounds that have garnered significant attention for their unique mode of action and efficacy against difficult-to-control fungal diseases. A key representative of this class is aminopyrifen, a novel fungicide that has demonstrated high activity against Ascomycetes and related anamorphic fungi.[1] A significant advantage of these compounds is their lack of cross-resistance with existing fungicide classes, such as benzimidazoles, dicarboximides, and quinone outside inhibitors (QoIs), indicating a distinct and unexploited biochemical target.[1]

Mechanism of Action: Targeting Glycosylphosphatidylinositol (GPI) Biosynthesis

The primary mechanism of action for 2-aminonicotinate fungicides is the inhibition of glycosylphosphatidylinositol (GPI) anchor biosynthesis, an essential pathway for the proper localization and function of many cell surface proteins in fungi.[2]

The Glycosylphosphatidylinositol (GPI) Anchor Biosynthesis Pathway

GPI anchors are complex glycolipids that are synthesized in the endoplasmic reticulum and attached to the C-terminus of proteins, tethering them to the cell membrane.[3] These GPI-anchored proteins are crucial for cell wall integrity, morphogenesis, and virulence in fungi. The biosynthesis of GPI is a multi-step process involving a series of enzymatic reactions.[4][5]

GPI_Biosynthesis_Pathway PI Phosphatidylinositol (PI) GlcNAc_PI N-acetylglucosaminyl-PI (GlcNAc-PI) PI->GlcNAc_PI GlcN_PI Glucosaminyl-PI (GlcN-PI) GlcNAc_PI->GlcN_PI GlcN_acylPI GlcN-(acyl)PI GlcN_PI->GlcN_acylPI Gwt1/PIG-W (Inositol Acyltransferase) Man1 Man-GlcN-(acyl)PI GlcN_acylPI->Man1 Man2 Man-Man-GlcN-(acyl)PI Man1->Man2 EtNP_Man2 EtNP-Man-Man-GlcN-(acyl)PI Man2->EtNP_Man2 PIG-N Man3 Man-(EtNP)Man-Man-GlcN-(acyl)PI EtNP_Man2->Man3 Mature_GPI Mature GPI Anchor Man3->Mature_GPI GPI_Protein GPI-anchored Protein Mature_GPI->GPI_Protein Protein Protein with C-terminal GPI signal sequence Protein->GPI_Protein Inhibitor 2-Aminonicotinate Fungicides Inhibitor->GlcN_acylPI Fungicide_Discovery_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_development Development Phase Compound_Library Compound Library (Natural & Synthetic) HTS High-Throughput Screening (HTS) (Primary Assay - Growth Inhibition) Compound_Library->HTS Screening Hit_ID Hit Identification (>50% inhibition) HTS->Hit_ID Data Analysis HTS_note Initial screen against target pathogens (e.g., Candida albicans, Botrytis cinerea) HTS->HTS_note Hit_to_Lead Hit-to-Lead (Secondary Assays, Dose-Response, Cytotoxicity) Hit_ID->Hit_to_Lead Confirmation & Prioritization Lead_Gen Lead Generation Hit_to_Lead->Lead_Gen Lead_Opt Lead Optimization (SAR Studies, Improve Potency & Safety) Lead_Gen->Lead_Opt Chemical Synthesis Candidate_Sel Candidate Selection Lead_Opt->Candidate_Sel Evaluation Lead_Opt_note Iterative process of chemical modification and biological testing to enhance desired properties. Lead_Opt->Lead_Opt_note Preclinical Preclinical Studies (Toxicology, Environmental Fate) Candidate_Sel->Preclinical Field_Trials Field Trials (Efficacy, Crop Safety) Preclinical->Field_Trials Registration Registration & Regulatory Approval Field_Trials->Registration Market Market Launch Registration->Market

References

Aminopyrifen (CAS No. 1531626-08-0): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrifen is a novel fungicide distinguished by its unique 2-aminonicotinate chemical structure and a distinct mode of action.[1][2][3] Identified by the CAS number 1531626-08-0, this compound has demonstrated significant efficacy against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes and their related anamorphic fungi.[2][3][4] Its primary mechanism of action involves the inhibition of the GWT-1 protein, a critical enzyme in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi.[1][4][5][6][7][8][9] This disruption of GPI-anchor synthesis interferes with the integrity of the fungal cell wall, leading to potent antifungal effects.[4][9] This technical guide provides an in-depth overview of this compound, including its physicochemical properties, biological activity, mechanism of action, and relevant experimental protocols.

Chemical and Physical Properties

This compound, with the IUPAC name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate, possesses the molecular formula C20H18N2O3.[9][10][11]

PropertyValueSource
CAS Number 1531626-08-0[1][5][7][9][10]
Molecular Formula C20H18N2O3[5][7][9][10]
Molecular Weight 334.37 g/mol [5][7][9][10]
IUPAC Name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate[9][10][11]
Synonyms This compound [ISO], AKD-5195[1][4]
Appearance Not specified (assumed solid)
Solubility Soluble in DMSO[9]
InChI Key PWWPULQZEAPTTB-UHFFFAOYSA-N[5][9][11]
SMILES Code Cc1ccc(C(=O)OCc2ccc(Oc3ccccc3)cc2)c(N)n1[5][9]

Biological Activity and Efficacy

This compound exhibits potent fungicidal activity against a wide array of plant pathogenic fungi. Its efficacy has been demonstrated in both in vitro and in planta studies.

Antifungal Spectrum

In vitro assays have shown that this compound is highly effective against various Ascomycetes and related anamorphic fungi, with EC50 values ranging from 0.0039 to 0.23 mg/L.[2][3][4] It also shows high efficacy against the Basidiomycete Rhizoctonia solani AG-1 IA (EC50: 0.029 mg/L).[2][4] However, its activity is low against Sclerotium rolfsii (EC50: 5.9 mg/L) and it is inactive against Oomycetes like Pythium aphanidermatum at 10 mg/L.[2][4]

Fungal SpeciesEC50 (mg/L) (in vitro)
Botrytis cinerea0.0039 - 0.23
Colletotrichum acutatum0.0039 - 0.23
Fusarium oxysporum f. sp. lycopersici0.0039 - 0.23
Glomerella cingulata0.0039 - 0.23
Monilinia fructicola0.0039 - 0.23
Sclerotinia sclerotiorum0.0039 - 0.23
Venturia inaequalis0.0039 - 0.23
Verticillium dahliae0.0039 - 0.23
Rhizoctonia solani AG-1 IA0.029
In Planta Efficacy

In greenhouse trials, this compound demonstrated greater than 90% control of rice blast (Pyricularia oryzae) at concentrations of 50-100 ppm, which is comparable or superior to the conventional fungicide boscalid.[5] It is also effective against cucumber gray mold and powdery mildew.[2] Field trials have shown that this compound at 150 mg/L effectively controls gray mold and powdery mildew.[2][3]

Plant DiseasePathogenEC50 (mg/L) (potted plants)
Cucumber anthracnoseColletotrichum orbiculare3.6
Rice blastPyricularia oryzae1.2
Cucumber powdery mildewPodosphaera xanthii4.3 - 12
Wheat powdery mildewBlumeria graminis f. sp. tritici4.3 - 12
Wheat rustPuccinia recondita4.3 - 12
Lack of Cross-Resistance

A significant advantage of this compound is its lack of cross-resistance with existing classes of fungicides. Studies have shown its high activity against strains of Botrytis cinerea that are resistant to benzimidazoles (benomyl), N-phenylcarbamates (diethofencarb), dicarboximides (procymidone), Quinone outside inhibitors (azoxystrobin), and succinate dehydrogenase inhibitors (boscalid).[1][2][3] This indicates a unique mode of action, making it a valuable tool for resistance management.[1][2][3][4]

Mechanism of Action

This compound's fungicidal activity stems from its inhibition of the GWT-1 protein, an acyltransferase involved in the biosynthesis of the glycosylphosphatidylinositol (GPI) precursor.[1][4] GPI anchors are essential for attaching certain proteins to the cell surface, which are crucial for maintaining the integrity of the fungal cell wall.[4][9] By inhibiting GWT-1, this compound disrupts this process, leading to abnormal mycelial growth and ultimately, fungal cell death.[4]

Aminopyrifen_Mechanism_of_Action This compound This compound GWT1 GWT-1 Protein (Acyltransferase) This compound->GWT1 Inhibits GPI_precursor GPI Precursor Biosynthesis GWT1->GPI_precursor Catalyzes GPI_anchor GPI Anchor GPI_precursor->GPI_anchor GPI_anchored_proteins GPI-Anchored Proteins GPI_anchor->GPI_anchored_proteins Attaches to proteins Cell_wall Cell Wall Integrity GPI_anchored_proteins->Cell_wall Maintains Mycelial_growth Mycelial Growth Cell_wall->Mycelial_growth Supports Greenhouse_Efficacy_Workflow start Start plant_prep Plant Seedling Preparation start->plant_prep fungicide_app This compound Application (Spray) plant_prep->fungicide_app inoculation Pathogen Inoculation fungicide_app->inoculation incubation Incubation in Controlled Environment inoculation->incubation assessment Disease Severity Assessment incubation->assessment end End assessment->end Aminopyrifen_Synthesis start Nicotinonitrile Derivative step1 Chlorination (POCl3) start->step1 intermediate1 Trisubstituted Pyridine step1->intermediate1 step2 Amination & Nitrile Hydrolysis intermediate1->step2 intermediate2 Aza-anthranilic Acid Equivalent step2->intermediate2 step3 Acid Chloride Formation intermediate2->step3 intermediate3 Nicotinic Acid Chloride Derivative step3->intermediate3 step4 Esterification with 4-phenoxybenzyl alcohol intermediate3->step4 end This compound step4->end

References

Neurospora crassa as a Model for Unraveling the Fungicidal Action of Aminopyrifen: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The continuous evolution of fungicide resistance in plant pathogens necessitates the discovery and characterization of novel antifungal compounds. Aminopyrifen has emerged as a promising fungicide with a unique mode of action. This technical guide details the utility of the filamentous fungus Neurospora crassa as a powerful model organism for elucidating the molecular mechanisms of this compound. N. crassa's genetic tractability, well-characterized biology, and ease of manipulation make it an ideal system for target identification, pathway analysis, and resistance studies. This document provides a comprehensive overview of this compound's effects on N. crassa, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate further research and development in this area.

Introduction to Neurospora crassa and this compound

Neurospora crassa: A Premier Model Organism

Neurospora crassa, a red bread mold, has been a cornerstone of biological research for over a century, contributing to fundamental discoveries in genetics and molecular biology.[1][2] Its utility as a model organism stems from several key characteristics:

  • Haploid Life Cycle: Simplifies genetic analysis as recessive mutations are readily expressed.[1]

  • Ease of Culture: Grows readily on defined minimal media, allowing for precise experimental control.[1][3]

  • Sequenced Genome: The entire genome has been sequenced, facilitating genetic manipulation and analysis.[1]

  • Genetic Tools: A vast collection of genetic tools and resources, including a near-complete gene knockout library, is publicly available.[4]

N. crassa has been instrumental in elucidating various cellular processes, including circadian rhythms, gene silencing, and cell fusion.[1] Its mitochondria are more similar to those of mammals than yeast, making it a relevant model for studying mitochondrial biology.[3]

This compound: A Novel Fungicide

This compound is a novel 2-aminonicotinate fungicide that has demonstrated potent and broad-spectrum activity against a variety of plant pathogenic fungi, particularly Ascomycetes.[4][5] A key feature of this compound is its unique mode of action, which differentiates it from many existing classes of fungicides and reduces the likelihood of cross-resistance.[5][6]

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

Research utilizing N. crassa has been pivotal in identifying the molecular target of this compound.[7] Studies have conclusively shown that this compound inhibits GWT-1, an acyltransferase essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[6][7][8]

GPI anchors are complex glycolipids that attach proteins to the cell surface. In fungi, GPI-anchored proteins are crucial for maintaining cell wall integrity, morphogenesis, and virulence.[2][9][10] By inhibiting GWT-1, this compound disrupts the synthesis of GPI anchors, leading to a cascade of effects that compromise the fungal cell wall.[6][7] This disruption manifests as abnormal hyphal morphology, including swollen germ tubes, and ultimately inhibits fungal growth.[5][8][11]

Signaling Pathway Interaction

The inhibition of GPI-anchor biosynthesis by this compound has been shown to intersect with key signaling pathways in N. crassa, particularly the Mitogen-Activated Protein (MAP) kinase cascade, which is involved in maintaining cell wall integrity.[5][7] Deletion mutants of MAP kinase genes, such as mak-1 and mak-2, exhibit heightened sensitivity to this compound, suggesting that a compromised cell wall integrity signaling pathway exacerbates the effects of the fungicide.[7] This highlights the intricate network of cellular processes affected by this compound's primary mode of action.

GPI_Pathway_and_Aminopyrifen_Action cluster_ER Endoplasmic Reticulum cluster_CellWall Cell Wall UDP_GlcNAc UDP-GlcNAc GPI_GnT GPI-GnT Complex UDP_GlcNAc->GPI_GnT PI Phosphatidylinositol PI->GPI_GnT GlcNAc_PI GlcNAc-PI GPI_GnT->GlcNAc_PI Gwt1 Gwt1 (Acyltransferase) GlcNAc_PI->Gwt1 Deacetylation Acyl_GlcN_PI Acyl-GlcN-PI Gwt1->Acyl_GlcN_PI Acylation Cell_Wall_Defects Cell Wall Defects & Growth Inhibition Gwt1->Cell_Wall_Defects Further_Steps Further Biosynthetic Steps Acyl_GlcN_PI->Further_Steps Complete_GPI Complete GPI Anchor Further_Steps->Complete_GPI GPI_Transamidase GPI Transamidase Complex Complete_GPI->GPI_Transamidase Protein Protein with GPI-anchor signal Protein->GPI_Transamidase GPI_AP GPI-Anchored Protein GPI_Transamidase->GPI_AP Cell_Wall_Matrix Cell Wall Matrix GPI_AP->Cell_Wall_Matrix Incorporation Cell_Wall_Matrix->Cell_Wall_Defects This compound This compound This compound->Gwt1 Inhibition

Caption: this compound's inhibition of the Gwt1 enzyme in the GPI-anchor biosynthesis pathway.

Quantitative Data Summary

The following tables summarize the quantitative data on this compound's efficacy against Neurospora crassa and other fungi.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesEC50 (mg/L)Reference
Neurospora crassa0.001[7][8]
Botrytis cinerea0.0039 - 0.23[5]
Colletotrichum acutatum0.0039 - 0.23[5]
Fusarium oxysporum0.0039 - 0.23[5]
Rhizoctonia solani0.029[5]

Table 2: Activity of this compound Against Fungicide-Resistant Botrytis cinerea Strains

Strain ResistanceEC50 (mg/L) of this compoundReference
Benzimidazole-resistant0.43 - 0.83[5]
Dicarboximide-resistant0.43 - 0.83[5]
QoI-resistant0.43 - 0.83[5]
SDHI-resistant0.43 - 0.83[5]

Experimental Protocols

This section provides detailed methodologies for key experiments to study the effects of this compound on Neurospora crassa.

Culturing Neurospora crassa

Objective: To propagate wild-type and mutant strains of N. crassa for subsequent assays.

Materials:

  • N. crassa strains (from Fungal Genetics Stock Center or generated in-house)

  • Vogel’s Minimal Medium (VMM) agar slants or plates

  • Sterile toothpicks or inoculation loops

  • Incubator at 25-30°C

Procedure:

  • Under sterile conditions, transfer a small amount of conidia or mycelia from a stock culture to a fresh VMM agar slant or plate using a sterile toothpick or inoculation loop.

  • Incubate the cultures at 25-30°C for 3-5 days in the dark to promote mycelial growth.

  • For conidia production, expose the cultures to light at room temperature for an additional 2-3 days.

  • Harvest conidia by adding sterile water to the culture surface and gently scraping with a sterile loop. The resulting conidial suspension can be used for downstream applications.

Fungicide Sensitivity Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound against N. crassa.

Materials:

  • N. crassa conidial suspension

  • VMM agar plates

  • This compound stock solution (dissolved in a suitable solvent like acetone)

  • Sterile water

  • Micropipettes

  • Incubator at 25-30°C

  • Ruler or caliper

Procedure:

  • Prepare VMM agar plates containing a range of this compound concentrations. A serial dilution series is recommended. Ensure the final solvent concentration is consistent across all plates and does not exceed a level that affects fungal growth (typically <1%).

  • In the center of each plate, inoculate with a small, defined volume (e.g., 2 µL) of a N. crassa conidial suspension (e.g., 2 x 10^6 conidia/mL).[12]

  • Incubate the plates at 25-30°C for a defined period (e.g., 2-3 days), until the colony on the control (no fungicide) plate has reached a measurable size.

  • Measure the diameter of the fungal colony on each plate.

  • Calculate the percentage of growth inhibition for each concentration relative to the control.

  • Plot the percentage of inhibition against the logarithm of the this compound concentration and determine the EC50 value using appropriate software.

Fungicide_Sensitivity_Assay_Workflow A Prepare VMM agar plates with serial dilutions of this compound B Inoculate center of each plate with N. crassa conidia A->B C Incubate at 25-30°C B->C D Measure colony diameters C->D E Calculate % growth inhibition D->E F Determine EC50 value E->F Microscopy_Workflow A Incubate N. crassa conidia in liquid VMM +/- this compound B Allow for germination (6-8 hours) A->B C Prepare wet mount on microscope slide B->C D Observe under microscope (DIC or phase-contrast) C->D E Document morphological changes (e.g., swollen germ tubes) D->E

References

Aminopyrifen: A Fungicide with a Unique Mode of Action Targeting GPI Anchor Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Aminopyrifen is a novel 2-aminonicotinate fungicide that exhibits a unique mode of action, setting it apart from existing antifungal agents.[1][2][3] Its primary target is the GWT-1 protein, an inositol acyltransferase, which plays a crucial role in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[1][4][5][6] This inhibition disrupts the localization and function of numerous cell surface proteins essential for fungal cell wall integrity and viability, leading to potent antifungal activity against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes and their related anamorphic fungi.[1][2][3]

Core Mechanism: Inhibition of GWT-1 and Disruption of GPI Anchor Biosynthesis

The central mechanism of this compound's antifungal activity lies in its specific inhibition of the GWT-1 protein.[1][5][6] GWT-1 is a key enzyme in the early stages of the GPI anchor biosynthesis pathway, which is responsible for attaching a wide array of proteins to the cell membrane. These GPI-anchored proteins are vital for various cellular processes, including cell wall synthesis and maintenance, morphogenesis, and adhesion.[4]

By inhibiting GWT-1, this compound effectively blocks the production of GPI anchors. This leads to the mislocalization and dysfunction of essential cell wall-related proteins, resulting in a cascade of detrimental effects on the fungus.[1][5] Morphological investigations have revealed that this compound treatment leads to the formation of swollen, abnormal germ tubes in fungi such as Botrytis cinerea and Neurospora crassa.[1][3] This phenotype is a direct consequence of the compromised cell wall integrity caused by the lack of properly anchored surface proteins.[1]

The novelty of this mode of action is underscored by the lack of cross-resistance between this compound and other commercial fungicides, including benzimidazoles, dicarboximides, QoI (Quinone outside inhibitors), and SDHI (Succinate dehydrogenase inhibitors).[2][3] This indicates that this compound's target and mechanism are distinct from those of established antifungal drug classes.

Signaling Pathway Disruption

The inhibition of GPI anchor biosynthesis by this compound has significant downstream effects on fungal signaling pathways, particularly those involved in maintaining cell wall integrity. The mitogen-activated protein (MAP) kinase signaling cascades, such as the MAK-1 and MAK-2 pathways in Neurospora crassa, are critical for responding to cell wall stress.[1][7] Studies have shown that deletion mutants of genes in these pathways exhibit heightened sensitivity to this compound, suggesting that the fungicide's disruption of cell wall processes places significant stress on the fungus, which it cannot overcome without a fully functional cell wall integrity signaling response.[1][7]

GPI_Pathway_Inhibition cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface ER_Membrane ER Membrane Precursor GPI Precursor (Phosphatidylinositol) GWT1 GWT-1 (Inositol Acyltransferase) Precursor->GWT1 Inositol Acylation Intermediate Acylated GPI Intermediate GWT1->Intermediate GPI_Transamidase GPI Transamidase Complex Intermediate->GPI_Transamidase Protein Protein with GPI-attachment signal Protein->GPI_Transamidase Anchored_Protein GPI-Anchored Protein GPI_Transamidase->Anchored_Protein Functional_Protein Functional Cell Surface Protein (e.g., for cell wall synthesis) Anchored_Protein->Functional_Protein Transport to Cell Surface Cell_Wall Cell Wall Cell_Membrane Cell Membrane Functional_Protein->Cell_Wall Contributes to Cell Wall Integrity This compound This compound This compound->GWT1 Inhibition

Diagram 1: this compound's inhibition of the GWT-1 protein in the GPI anchor biosynthesis pathway.

Quantitative Efficacy Data

This compound has demonstrated high efficacy against a range of plant pathogenic fungi. The following tables summarize its in vitro and in vivo activities.

Table 1: In Vitro Antifungal Spectrum of this compound

Fungal SpeciesCommon NameEC50 (mg/L)
Botrytis cinereaGray Mold0.039
Sclerotinia sclerotiorumWhite Mold0.012
Monilinia fructicolaBrown Rot0.0039
Colletotrichum acutatumAnthracnose0.043
Venturia inaequalisApple Scab0.23
Fusarium oxysporum f. sp. lycopersiciFusarium Wilt0.16
Verticillium dahliaeVerticillium Wilt0.038
Rhizoctonia solani AG-1 IARhizoctonia Blight0.029
Sclerotium rolfsiiSouthern Blight5.9
Neurospora crassa-0.001
Data sourced from Hatamoto et al., 2021 and Hatamoto et al., 2019.[1][5]

Table 2: In Vivo Efficacy of this compound on Potted Plants

DiseasePathogenHost PlantEC50 (mg/L)
Rice BlastPyricularia oryzaeRice1.2
Cucumber AnthracnoseColletotrichum orbiculareCucumber3.6
Cucumber Powdery MildewPodosphaera xanthiiCucumber4.3
Wheat Powdery MildewBlumeria graminis f. sp. triticiWheat12
Wheat RustPuccinia reconditaWheat8.2
Data sourced from Hatamoto et al., 2021.[1]

Experimental Protocols

The unique mode of action of this compound was elucidated through a series of key experiments. Detailed methodologies for these are provided below.

Isolation and Analysis of this compound-Resistant Neurospora crassa Mutants

This experiment was fundamental in identifying the GWT-1 protein as the target of this compound.

  • Mutagenesis:

    • Conidia of the wild-type Neurospora crassa strain were suspended in sterile water.

    • The conidial suspension was exposed to ultraviolet (UV) radiation to induce mutations. The UV dosage was calibrated to achieve a survival rate of 20-50%, which is optimal for inducing mutations.

  • Selection of Resistant Mutants:

    • The UV-treated conidia were plated on Vogel’s minimal medium containing a selective concentration of this compound.

    • Colonies that grew on the this compound-containing medium were isolated as resistant mutants.

  • Genetic Analysis:

    • The genomes of the resistant mutants were sequenced and compared to the wild-type genome to identify the mutations responsible for resistance.

    • Resistance mutations were consistently found in the gwt-1 gene, which encodes the GWT-1 protein.[1][5] The identified amino acid substitutions were S180F and V178A.[1]

In Vitro Antifungal Activity Assay (EC50 Determination)

The intrinsic activity of this compound against various fungal pathogens was determined using the following method:

  • Medium Preparation:

    • Potato dextrose agar (PDA) was prepared and autoclaved.

    • This compound, dissolved in acetone, was added to the molten PDA at various concentrations to create a dilution series. The final acetone concentration was kept below 1% to avoid solvent effects.

  • Inoculation:

    • Mycelial plugs (4 mm in diameter) from the actively growing margin of fungal cultures were placed on the center of the this compound-amended PDA plates.

  • Incubation:

    • The plates were incubated at 20°C (or 13°C for Venturia inaequalis) for a period ranging from 2 to 43 days, depending on the fungal species' growth rate.

  • Data Analysis:

    • The diameter of the fungal colony was measured, and the percentage of growth inhibition relative to a control (no this compound) was calculated.

    • The EC50 value (the concentration of this compound that causes 50% inhibition of mycelial growth) was determined by probit analysis.[1]

In Vivo Fungicidal Activity Assay on Potted Plants

The protective, curative, and translaminar activities of this compound were evaluated as follows:

  • Plant Material and Fungicide Application:

    • Host plants (e.g., cucumber, wheat, rice) were grown in pots to the appropriate growth stage.

    • A suspension concentrate (SC) formulation of this compound was diluted in water and sprayed onto the plants.

  • Inoculation:

    • A spore suspension of the target pathogen was sprayed onto the plants. The timing of inoculation relative to fungicide application determined the type of activity being assessed:

      • Preventive Activity: Inoculation one day after fungicide application.

      • Curative Activity: Inoculation one day before fungicide application.

      • Translaminar Activity: Fungicide was applied to the adaxial (upper) leaf surface, and the pathogen was inoculated on the abaxial (lower) leaf surface one day later.

  • Incubation and Disease Assessment:

    • The inoculated plants were maintained in a controlled environment with optimal conditions for disease development.

    • After a set incubation period (e.g., 7 days), the disease severity (e.g., percentage of leaf area with lesions) was assessed.

  • Data Analysis:

    • The control value (%) was calculated based on the disease severity in the treated plants compared to the untreated control plants. The EC50 value was then calculated from the dose-response curve.[1]

Experimental_Workflow cluster_Target_ID Target Identification cluster_Efficacy Efficacy Evaluation UV_Mutagenesis UV Mutagenesis of N. crassa conidia Selection Selection on This compound Medium UV_Mutagenesis->Selection Genomic_Analysis Genomic Sequencing & Analysis Selection->Genomic_Analysis Target_Gene Identification of gwt-1 Gene Mutations Genomic_Analysis->Target_Gene In_Vitro In Vitro Assay (EC50 on PDA) Efficacy_Data Quantitative Efficacy Data (Tables 1 & 2) In_Vitro->Efficacy_Data In_Vivo In Vivo Assay (Potted Plants) In_Vivo->Efficacy_Data

Diagram 2: Workflow for the identification of this compound's target and the evaluation of its efficacy.

Conclusion

This compound represents a significant advancement in fungicide development due to its novel mode of action targeting the GWT-1 protein and the subsequent disruption of GPI anchor biosynthesis. This unique mechanism provides a powerful tool for managing fungal pathogens, particularly in the context of increasing resistance to existing fungicide classes. The comprehensive understanding of its molecular target and biological effects, supported by robust quantitative data and detailed experimental validation, provides a solid foundation for its effective and sustainable use in crop protection strategies.

References

Molecular Target of Aminopyrifen in Fungal Pathogens: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminopyrifen is a novel fungicide demonstrating potent and broad-spectrum activity against a variety of plant pathogenic fungi. Its unique mode of action, targeting a crucial biosynthetic pathway, positions it as a valuable tool in fungicide resistance management. This technical guide provides a comprehensive overview of the molecular target of this compound, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental methodologies used to elucidate its function. Visual diagrams of the relevant signaling pathway and experimental workflows are provided to facilitate a deeper understanding of this innovative fungicide.

Introduction

The emergence of fungicide-resistant fungal strains poses a significant threat to global food security. The development of fungicides with novel modes of action is paramount to effective and sustainable disease control. This compound, a 2-aminonicotinate derivative, has been identified as a promising new active ingredient with a unique mechanism of action.[1][2] This guide delves into the molecular intricacies of this compound's interaction with its fungal target, providing researchers and drug development professionals with the foundational knowledge required for its effective application and for the discovery of future antifungal agents.

Mechanism of Action: Inhibition of GPI Anchor Biosynthesis

This compound's primary mode of action is the inhibition of the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[3][4] GPI anchors are complex glycolipids that are post-translationally attached to the C-terminus of many cell surface proteins, tethering them to the cell membrane. These GPI-anchored proteins are vital for numerous cellular processes in fungi, including maintaining cell wall integrity, morphogenesis, and adhesion.[3] By disrupting the production of GPI anchors, this compound perturbs the localization and function of these essential proteins, leading to abnormal fungal growth and, ultimately, cell death.[3][4] A key observable effect of this compound on susceptible fungi is the inhibition of germ-tube elongation and the induction of swollen germ tubes.[2][5]

The Molecular Target: GWT-1 Protein

The specific molecular target of this compound has been identified as the GWT-1 protein.[4] GWT-1 is an inositol acyltransferase, a key enzyme in the early stages of the GPI anchor biosynthesis pathway.[4] This enzyme is responsible for the acylation of inositol, a critical step in the assembly of the GPI precursor. By inhibiting GWT-1, this compound effectively blocks the entire downstream pathway of GPI anchor synthesis.[4]

The identification of GWT-1 as the target was achieved through the isolation and analysis of this compound-resistant mutants of the model fungus Neurospora crassa.[4] These resistant mutants were found to harbor specific point mutations in the gwt-1 gene, leading to amino acid substitutions (S180F and V178A) in the GWT-1 protein.[4] These alterations likely reduce the binding affinity of this compound to the enzyme, thereby conferring resistance. The fact that this compound does not show cross-resistance to other classes of fungicides, such as benzimidazoles, dicarboximides, and succinate dehydrogenase inhibitors (SDHIs), further underscores its unique mode of action.[2][3]

Quantitative Data on Antifungal Activity

This compound exhibits potent activity against a broad range of fungal pathogens, particularly within the Ascomycetes.[1][2] The following tables summarize the in vitro and in vivo efficacy of this compound against various fungal species.

Table 1: In Vitro Antifungal Activity of this compound (EC50 Values)

Fungal SpeciesCommon NameEC50 (mg/L)
Botrytis cinereaGray Mold0.0039 - 0.23
Colletotrichum acutatumAnthracnose0.0039 - 0.23
Fusarium oxysporum f. sp. lycopersiciFusarium Wilt0.0039 - 0.23
Glomerella cingulataAnthracnose0.0039 - 0.23
Monilinia fructicolaBrown Rot0.0039 - 0.23
Sclerotinia sclerotiorumWhite Mold0.0039 - 0.23
Venturia inaequalisApple Scab0.0039 - 0.23
Verticillium dahliaeVerticillium Wilt0.0039 - 0.23
Rhizoctonia solani AG-1 IARhizoctonia Blight0.029
Sclerotium rolfsiiSouthern Blight5.9
Pyricularia oryzaeRice Blast1.2
Colletotrichum orbiculareCucumber Anthracnose3.6
Podosphaera xanthiiCucumber Powdery Mildew4.3 - 12
Blumeria graminis f. sp. triticiWheat Powdery Mildew4.3 - 12
Puccinia reconditaWheat Leaf Rust4.3 - 12

Data compiled from multiple sources.[2][3][6]

Table 2: In Vivo Efficacy of this compound in Greenhouse and Field Trials

CropDiseasePathogenApplication RateEfficacy
RiceRice BlastPyricularia oryzae50 - 100 ppm>90% control
VariousGray Mold & Powdery MildewBotrytis cinerea & others150 mg/LEffective control

Data compiled from multiple sources.[2][7]

Experimental Protocols

The elucidation of this compound's molecular target involved a series of key experiments. The following sections provide detailed methodologies for these pivotal studies.

Determination of EC50 Values (In Vitro)

The half-maximal effective concentration (EC50) is a measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following protocol outlines the agar dilution method commonly used to determine the EC50 of fungicides.

Materials:

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • This compound stock solution (in a suitable solvent, e.g., DMSO)

  • Sterile petri dishes

  • Sterile distilled water

  • Incubator

Procedure:

  • Prepare Fungicide-Amended Media: Prepare a series of PDA plates containing different concentrations of this compound. This is achieved by adding appropriate volumes of the this compound stock solution to molten PDA before pouring the plates. A control plate with no fungicide should also be prepared.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the growing edge of an actively growing fungal culture onto the center of each fungicide-amended and control plate.

  • Incubation: Incubate the plates at the optimal growth temperature for the specific fungus in the dark.

  • Data Collection: Measure the radial growth of the fungal colony on each plate after a defined incubation period (e.g., 3-7 days), or until the colony on the control plate has reached a specific diameter.

  • Calculation: Calculate the percentage of growth inhibition for each concentration relative to the control. The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Isolation of this compound-Resistant Mutants

The generation and selection of resistant mutants is a classical genetic approach to identify the target of a bioactive compound.

Materials:

  • Wild-type fungal strain (e.g., Neurospora crassa)

  • This compound

  • Growth medium (e.g., Vogel's minimal medium)

  • UV light source

  • Spectrophotometer

Procedure:

  • Spore Suspension Preparation: Prepare a conidial suspension of the wild-type fungal strain in sterile water and determine the spore concentration using a hemocytometer or spectrophotometer.

  • UV Mutagenesis: Expose the conidial suspension to UV light for a duration sufficient to achieve a kill rate of approximately 90-99%. This increases the mutation frequency.

  • Selection of Resistant Mutants: Plate the UV-treated conidia onto a growth medium containing a selective concentration of this compound (a concentration that completely inhibits the growth of the wild-type strain).

  • Isolation and Verification: Colonies that grow on the selective medium are considered putative resistant mutants. These colonies are then isolated, purified, and re-tested on both fungicide-free and fungicide-containing media to confirm their resistance phenotype.

Identification of Resistance Mutations in the gwt-1 Gene

Once resistant mutants are obtained, the genetic basis of their resistance can be determined.

Materials:

  • Genomic DNA from wild-type and resistant fungal strains

  • PCR primers specific for the gwt-1 gene

  • DNA polymerase and other PCR reagents

  • DNA sequencing equipment and reagents

Procedure:

  • Genomic DNA Extraction: Extract high-quality genomic DNA from both the wild-type and the resistant fungal strains.

  • PCR Amplification of the gwt-1 Gene: Amplify the entire coding sequence of the gwt-1 gene from the genomic DNA of both the wild-type and resistant strains using gene-specific primers.

  • DNA Sequencing: Sequence the PCR products from both the wild-type and resistant strains.

  • Sequence Analysis: Align the DNA sequences of the gwt-1 gene from the wild-type and resistant strains. Identify any nucleotide differences that result in amino acid changes in the GWT-1 protein of the resistant strains. These mutations are the likely cause of the resistance phenotype.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, visualize the GPI anchor biosynthesis pathway and the experimental workflow for identifying the molecular target of this compound.

GPI_Biosynthesis_Pathway PI Phosphatidylinositol (PI) GlcNAc_PI N-acetylglucosaminyl-PI PI->GlcNAc_PI UDP-GlcNAc GlcN_PI Glucosaminyl-PI GlcNAc_PI->GlcN_PI De-N-acetylation GWT1 GWT-1 (Inositol Acyltransferase) Inositol_acylated_GlcN_PI Inositol-acylated GlcN-PI Mannosylated_GPI Mannosylated GPI Inositol_acylated_GlcN_PI->Mannosylated_GPI Mannosylation EtN_P_GPI Ethanolamine-phosphate -modified GPI Mannosylated_GPI->EtN_P_GPI EtN-P addition GPI_anchored_Protein GPI-anchored Protein on Cell Surface EtN_P_GPI->GPI_anchored_Protein Protein Protein with C-terminal signal Protein->GPI_anchored_Protein Attachment to Protein This compound This compound This compound->GWT1 Inhibition GWT1->Inositol_acylated_GlcN_PI

Caption: GPI anchor biosynthesis pathway and the inhibitory action of this compound.

Experimental_Workflow Start Start: Wild-type fungal strain UV_mutagenesis UV Mutagenesis of Conidia Start->UV_mutagenesis Selection Selection on this compound-containing medium UV_mutagenesis->Selection Isolation Isolation of Resistant Colonies Selection->Isolation Verification Verification of Resistance Phenotype Isolation->Verification gDNA_extraction Genomic DNA Extraction (Wild-type & Resistant) Verification->gDNA_extraction PCR PCR Amplification of gwt-1 gene gDNA_extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Alignment and Analysis Sequencing->Analysis Conclusion Conclusion: Identification of mutations in gwt-1 gene of resistant strains Analysis->Conclusion

References

In Vitro Antifungal Spectrum of Aminopyrifen: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro antifungal activity of Aminopyrifen, a novel fungicide. The document details its spectrum of activity against a range of phytopathogenic fungi, outlines the experimental methodologies for determining its efficacy, and illustrates its mechanism of action.

Introduction

This compound is a novel 2-aminonicotinate fungicide demonstrating potent and broad-spectrum activity, particularly against ascomycete fungi.[1][2][3][4][5] Its unique mode of action, targeting the GWT-1 protein in glycosylphosphatidylinositol (GPI)-anchor biosynthesis, makes it an effective tool against fungal pathogens, including strains resistant to other commercial fungicides.[2][5][6] This guide summarizes the key quantitative data on its in vitro efficacy and provides detailed experimental protocols for its assessment.

Quantitative Antifungal Spectrum of this compound

The in vitro efficacy of this compound has been evaluated against a variety of plant pathogenic fungi. The following tables summarize the 50% effective concentration (EC50) values, representing the concentration of this compound required to inhibit fungal growth by 50%.

Table 1: In Vitro Efficacy (EC50) of this compound Against Various Fungal Species on Potato Dextrose Agar Medium

Fungal SpeciesCommon DiseaseEC50 (mg/L)
Botrytis cinereaGray Mold0.0039
Sclerotinia sclerotiorumWhite Mold0.012
Monilinia fructicolaBrown Rot0.019
Rhizoctonia solani AG-1 IARhizoctonia Root Rot0.029
Verticillium dahliaeVerticillium Wilt0.054
Colletotrichum acutatumAnthracnose0.093
Fusarium oxysporum f. sp. lycopersiciFusarium Wilt of Tomato0.12
Glomerella cingulataAnthracnose0.16
Venturia inaequalisApple Scab0.23
Sclerotium rolfsiiSouthern Blight5.9
Pythium aphanidermatumPythium Root Rot>10

Data sourced from Hatamoto et al., 2021.[2][6]

Table 2: Efficacy (EC50) of this compound Against Fungal Pathogens on Potted Plants

Plant DiseasePathogenEC50 (mg/L)
Rice BlastPyricularia oryzae1.2
Cucumber AnthracnoseColletotrichum orbiculare3.6
Wheat Powdery MildewBlumeria graminis f.sp. tritici4.3
Wheat RustPuccinia recondita4.8
Cucumber Powdery MildewPodosphaera xanthii12
Cucumber Downy MildewPseudoperonospora cubensis>400

Data sourced from Hatamoto et al., 2021.[2]

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

This compound's primary mode of action is the inhibition of the GWT-1 protein, an acyltransferase essential for the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor.[5][6][7] GPI anchors are crucial for attaching a wide array of proteins to the cell surface, which are vital for cell wall integrity, morphogenesis, and adhesion. By disrupting this pathway, this compound perturbs cell wall-related processes, leading to abnormal fungal morphology, such as swollen germ tubes, and ultimately inhibiting fungal growth.[5][7]

Aminopyrifen_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface Attachment GlcN-PI GlcN-PI Inositol_Acylation Inositol Acylation GlcN-PI->Inositol_Acylation GlcN(acyl)PI GlcN(acyl)PI Inositol_Acylation->GlcN(acyl)PI GWT1 GWT-1 (Acyltransferase) GWT1->Inositol_Acylation Disrupted_Cell_Wall Disrupted Cell Wall Integrity & Growth Inhibition GWT1->Disrupted_Cell_Wall Leads to Further_Processing Further GPI Anchor Processing GlcN(acyl)PI->Further_Processing Complete_GPI_Anchor Complete GPI Anchor Further_Processing->Complete_GPI_Anchor GPI_Anchored_Protein GPI-Anchored Protein Complete_GPI_Anchor->GPI_Anchored_Protein Attaches to Protein This compound This compound This compound->GWT1 Inhibits Cell_Wall_Integrity Cell Wall Integrity & Function GPI_Anchored_Protein->Cell_Wall_Integrity

This compound's inhibition of the GWT-1 protein in the GPI-anchor biosynthesis pathway.

Experimental Protocols

The following are detailed methodologies for conducting in vitro antifungal susceptibility testing of this compound.

Agar Dilution Method for EC50 Determination

This method is used to determine the concentration of a fungicide that inhibits the mycelial growth of a fungus by 50%.

a. Preparation of Fungal Inoculum:

  • Culture the fungal isolates on potato dextrose agar (PDA).

  • For mycelial growth assays, take mycelial plugs from the edge of a 10-day-old fungal colony.

b. Preparation of Fungicide-Amended Media:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

  • Incorporate serial dilutions of the this compound stock solution into molten PDA to achieve the desired final concentrations. Ensure the solvent concentration is consistent across all plates, including the control, and does not exceed a level that affects fungal growth.

  • Pour the amended PDA into sterile Petri dishes. A non-amended PDA plate serves as the control.

c. Inoculation and Incubation:

  • Place a mycelial plug, mycelium side down, onto the center of each fungicide-amended and control plate.

  • Incubate the plates at a suitable temperature (e.g., 24°C) in the dark.

d. Data Collection and Analysis:

  • After a defined incubation period (e.g., 48 hours), measure the diameter of the fungal colony in two perpendicular directions.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by performing a regression analysis of the probit- or logit-transformed growth inhibition data against the logarithm of the fungicide concentration.

Agar_Dilution_Workflow Start Start Fungal_Culture Culture Fungal Isolate on PDA Start->Fungal_Culture Stock_Solution Prepare this compound Stock Solution Start->Stock_Solution Inoculum_Prep Prepare Mycelial Plugs Fungal_Culture->Inoculum_Prep Inoculation Inoculate Plates with Mycelial Plugs Inoculum_Prep->Inoculation Serial_Dilution Create Serial Dilutions Stock_Solution->Serial_Dilution Amended_Media Prepare Fungicide- Amended PDA Plates Serial_Dilution->Amended_Media Amended_Media->Inoculation Incubation Incubate Plates Inoculation->Incubation Measurement Measure Colony Diameters Incubation->Measurement Calculation Calculate Percent Inhibition Measurement->Calculation Analysis Perform Regression Analysis Calculation->Analysis EC50 Determine EC50 Value Analysis->EC50

Workflow for the agar dilution method to determine the EC50 of this compound.
Broth Microdilution Method

This method is a high-throughput alternative for determining the minimum inhibitory concentration (MIC) or EC50 of antifungal agents.

a. Preparation of Inoculum:

  • Grow the fungal strain in a suitable broth medium (e.g., Sabouraud Dextrose Broth).

  • Adjust the fungal suspension to a standardized concentration (e.g., using a spectrophotometer to achieve a specific optical density).

b. Preparation of Microtiter Plates:

  • Dispense a suitable broth medium (e.g., RPMI-1640) into the wells of a 96-well microtiter plate.

  • Perform two-fold serial dilutions of this compound across the wells of the plate.

  • Include a growth control (no fungicide) and a sterility control (no fungus) on each plate.

c. Inoculation and Incubation:

  • Inoculate each well (except the sterility control) with the prepared fungal inoculum.

  • Incubate the microtiter plate at an appropriate temperature (e.g., 35°C or 37°C) for a specified period (e.g., 24-48 hours).

d. Endpoint Determination:

  • The MIC can be determined visually as the lowest concentration of the antifungal agent that causes a significant reduction in fungal growth compared to the control.

  • Alternatively, a spectrophotometer can be used to measure the optical density of each well to quantify growth inhibition and calculate the EC50.

Conclusion

This compound exhibits potent in vitro antifungal activity against a broad range of economically important plant pathogenic fungi. Its novel mode of action, targeting the GWT-1 protein in GPI-anchor biosynthesis, provides a valuable tool for managing fungal diseases, particularly in the context of emerging resistance to other fungicide classes. The standardized protocols outlined in this guide are essential for the accurate and reproducible assessment of its antifungal spectrum and for furthering research into its application in crop protection.

References

Methodological & Application

Aminopyrifen Application Protocols for Botrytish cinerea Control: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

This document provides detailed application notes and protocols for the use of Aminopyrifen in the control of Botrytis cinerea, the causative agent of gray mold disease. The information is compiled from recent scientific literature to assist in research and development efforts.

Overview and Mechanism of Action

This compound is a novel 2-aminonicotinate fungicide demonstrating high efficacy against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes such as Botrytis cinerea.[1][2] Its unique mode of action involves the inhibition of the GWT-1 protein, a critical component in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[3] GPI-anchored proteins are essential for maintaining the integrity of the fungal cell wall. By disrupting this pathway, this compound effectively perturbs mycelial growth, leading to the control of the fungal pathogen.[3] A key advantage of this compound is its lack of cross-resistance with other commonly used fungicides, including benzimidazoles, dicarboximides, QoIs, and SDHIs, making it a valuable tool in fungicide resistance management programs.[1][2]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against Botrytis cinerea from various studies.

Table 1: In Vitro Efficacy of this compound against Botrytis cinerea

ParameterEC50 Value (mg/L)Pathogen Strain(s)MediumSource
Mycelial Growth0.0039 - 0.23Wild-type and resistant strainsPotato Dextrose Agar (PDA)[1][3]
Germ-tube Elongation0.035Highly sensitive strain3% Agar Medium[1][4]

Table 2: In Vivo Efficacy of this compound against Botrytis cinerea

Application TypeConcentration (mg/L)CropEfficacySource
Preventive1.2 - 12 (EC50)Various pot conditionsHigh[1][2]
Field Trial150Eggplant (Gray Mold)Effective Control[1][2][5]
Field Trial150Cucumber (Powdery Mildew)Effective Control[1][2][5]
Preventive (on cucumber cotyledons)100CucumberInhibition of invasion[4][5]

Experimental Protocols

This section details the methodologies for key experiments to evaluate the efficacy of this compound against Botrytis cinerea.

In Vitro Mycelial Growth Inhibition Assay

Objective: To determine the half-maximal effective concentration (EC50) of this compound required to inhibit the mycelial growth of B. cinerea.

Materials:

  • Botrytis cinerea isolates (wild-type and/or resistant strains)

  • Potato Dextrose Agar (PDA) medium

  • This compound stock solution (dissolved in acetone)

  • Sterile petri dishes (90 mm)

  • Sterile cork borer (5 mm diameter)

  • Incubator (20-25°C)

  • Calipers or ruler

Procedure:

  • Prepare PDA medium and autoclave.

  • Allow the medium to cool to approximately 50-60°C.

  • Add appropriate volumes of this compound stock solution to the molten PDA to achieve a series of final concentrations (e.g., 0, 0.01, 0.1, 1, 10 mg/L). Ensure the final concentration of acetone is consistent across all treatments and does not inhibit fungal growth.

  • Pour the amended PDA into sterile petri dishes and allow them to solidify.

  • From the margin of an actively growing B. cinerea culture, take a 5 mm mycelial plug using a sterile cork borer.

  • Place the mycelial plug, mycelium-side down, in the center of each PDA plate.

  • Seal the plates with parafilm and incubate at 20-25°C in the dark.

  • Measure the colony diameter in two perpendicular directions after a set incubation period (e.g., 3-5 days), when the colony in the control plate has reached a significant size.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the untreated control.

  • Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

Germ-tube Elongation Inhibition Assay

Objective: To assess the effect of this compound on the early stages of fungal development.

Materials:

  • Botrytis cinerea conidial suspension (1 x 10^5 spores/mL in sterile distilled water)

  • 3% agar medium

  • This compound stock solution

  • Microscope slides

  • Microscope

Procedure:

  • Prepare a 3% agar medium and amend with various concentrations of this compound as described in the previous protocol.

  • Pour a thin layer of the amended agar onto microscope slides or into petri dishes.

  • Spot 10 µL of the B. cinerea conidial suspension onto the surface of the agar.

  • Incubate the slides or plates in a humid chamber at 20°C for 20 hours.

  • Observe the spores under a light microscope.

  • Measure the length of the germ tubes for a representative number of spores (e.g., 50-100) for each treatment.

  • Calculate the percentage of inhibition of germ-tube elongation compared to the untreated control.

  • Determine the EC50 value for germ-tube elongation. It has been noted that this compound at 0.1 mg/L strongly inhibits germ-tube elongation, causing them to appear swollen.[1][4][5]

In Vivo Preventive Efficacy Assay on Cucumber Cotyledons

Objective: To evaluate the preventive activity of this compound in a plant-based system.

Materials:

  • Cucumber plants at the cotyledon stage

  • This compound solution (e.g., 100 mg/L)

  • Botrytis cinerea conidial suspension (1 x 10^5 spores/mL)

  • Sprayer

  • Humid chamber (20°C)

Procedure:

  • Prepare the desired concentration of this compound solution.

  • Spray the cucumber plants with the this compound solution until runoff. Control plants are sprayed with water or a blank formulation.

  • Allow the plants to dry for 24 hours.

  • Inoculate the upper side of the cotyledons by placing a 5 µL drop of the B. cinerea conidial suspension.

  • Place the inoculated plants in a humid chamber at 20°C to facilitate infection.

  • Assess the disease severity after a set period (e.g., 3-5 days) by measuring the lesion diameter or using a disease severity rating scale.

  • Calculate the percentage of disease control for each treatment compared to the untreated, inoculated control.

Visualizations

Proposed Signaling Pathway of this compound in Botrytis cinerea

Aminopyrifen_Mechanism cluster_fungal_cell Fungal Cell This compound This compound GWT1 GWT-1 Protein This compound->GWT1 Inhibits GPI_Biosynthesis GPI-Anchor Biosynthesis GWT1->GPI_Biosynthesis GPI_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Proteins CellWall Cell Wall Integrity GPI_Proteins->CellWall Maintains

Caption: Mechanism of this compound action on Botrytis cinerea.

Experimental Workflow for Efficacy Testing

Experimental_Workflow cluster_prep Preparation cluster_invitro In Vitro Assay cluster_invivo In Vivo Assay (Preventive) prep_fungus Prepare B. cinerea Culture (PDA, 20-25°C) prep_spores Prepare Spore Suspension (1x10^5 spores/mL) prep_fungus->prep_spores inoculate_plate Inoculate with Mycelial Plug prep_fungus->inoculate_plate inoculate_plants Inoculate with Spore Suspension prep_spores->inoculate_plants prep_fungicide Prepare this compound Solutions (Serial Dilutions) amend_media Amend PDA with this compound prep_fungicide->amend_media treat_plants Spray Cucumber Plants prep_fungicide->treat_plants amend_media->inoculate_plate incubate_plate Incubate (3-5 days, 20-25°C) inoculate_plate->incubate_plate measure_growth Measure Colony Diameter incubate_plate->measure_growth calc_ec50_vitro Calculate EC50 measure_growth->calc_ec50_vitro dry_plants Air Dry (24h) treat_plants->dry_plants dry_plants->inoculate_plants incubate_plants Incubate in Humid Chamber (3-5 days, 20°C) inoculate_plants->incubate_plants assess_disease Assess Disease Severity incubate_plants->assess_disease calc_efficacy Calculate Control Efficacy assess_disease->calc_efficacy

Caption: Workflow for evaluating this compound efficacy against B. cinerea.

References

Application Notes and Protocols for Aminopyrifen in the Control of Cucumber Powdery Mildew

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrifen is a novel 2-aminonicotinate fungicide demonstrating high efficacy against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes.[1][2][3] Its unique mode of action, which involves the inhibition of the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, makes it a valuable tool in fungicide resistance management.[3] GPI-anchored proteins are crucial for the integrity of the fungal cell wall, and their disruption leads to inhibited mycelial growth.[3] This document provides detailed application notes and experimental protocols for the use of this compound in controlling powdery mildew (Podosphaera xanthii) on cucumber (Cucumis sativus), a significant pathogen causing substantial yield losses in cucurbit production.[1][4]

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound against cucumber powdery mildew and other relevant pathogens.

Table 1: In Vitro and In Vivo Efficacy of this compound

ParameterPathogenHost PlantEfficacy Metric (EC₅₀)Value (mg/L)Reference(s)
In Vitro Antifungal ActivityVarious Ascomycetes-EC₅₀0.0039–0.23[1][3]
In Vivo Preventive ActivityPodosphaera xanthiiCucumberEC₅₀4.3–12[1]
In Vivo Preventive ActivityBotrytis cinereaCucumberControl Value of 85 at 1.6 mg/L-[1]
In Vivo Curative ActivityBotrytis cinereaCucumberControl Value of 50 at 100 mg/L (21.5 hr post-inoculation)-[1]
In Vivo Residual ActivityBotrytis cinereaCucumberControl Value of 100 at 25 mg/L (8 days post-treatment)-[1]

Table 2: Field Trial Efficacy of this compound against Cucumber Powdery Mildew

TreatmentConcentration (mg/L)Application FrequencyControl Value (%)Reference(s)
This compound1504 applications at ~7-day intervals98[1]
Iminoctadine albesirate1504 applications at ~7-day intervals>90[1]
Mepanipyrim2004 applications at ~7-day intervals>90[1]

Experimental Protocols

The following are detailed protocols for key experiments to evaluate the efficacy of this compound against cucumber powdery mildew.

Protocol 1: In Vivo Preventive Efficacy Assay

Objective: To determine the concentration of this compound required to prevent the establishment of Podosphaera xanthii on cucumber seedlings.

Materials:

  • Cucumber seedlings (e.g., Cucumis sativus cv. Sagamihanjiro-fushinari) at the first-leaf or cotyledon stage.[2]

  • This compound (Suspension Concentrate, SC formulation is often used in greenhouse tests).[1]

  • Acetone (for laboratory-grade this compound).[1]

  • Tween 20 or similar surfactant.[1]

  • Podosphaera xanthii inoculum (freshly collected from infected plants).

  • Spray gun or atomizer.

  • Controlled environment chamber or greenhouse.

Procedure:

  • Plant Preparation: Grow cucumber seedlings in individual pots until they reach the first-leaf or cotyledon stage.

  • This compound Solution Preparation:

    • For SC formulation: Prepare a stock solution of this compound and dilute it with deionized water containing 200 mg/L of Tween 20 to achieve the desired test concentrations (e.g., a serial dilution from 100 mg/L down to 1 mg/L).[1]

    • For technical grade this compound: Dissolve the compound in a minimal amount of acetone and then suspend in distilled water to the final concentration. Ensure the final acetone concentration is below 1% to avoid phytotoxicity.[1]

  • Application: Spray the this compound solutions onto the whole cucumber seedlings until runoff. Include a control group sprayed with water and surfactant only. Allow the foliage to dry completely.

  • Inoculation: One day after the fungicide application, inoculate the seedlings with P. xanthii. This can be done by gently brushing conidia from heavily infected leaves onto the treated cucumber leaves.[5]

  • Incubation: Place the inoculated plants in a controlled environment chamber at approximately 22°C with 80-90% relative humidity and a 12-hour photoperiod.[5]

  • Disease Assessment: After 7-14 days, assess the disease severity on the treated leaves. This can be done using a rating scale (e.g., 0 = no infection, 1 = 1-5% leaf area infected, 2 = 6-25%, 3 = 26-50%, 4 = >50%).[1]

  • Data Analysis: Calculate the percent disease control for each concentration compared to the untreated control. Determine the EC₅₀ value using probit analysis.

Protocol 2: In Vivo Curative Efficacy Assay

Objective: To evaluate the effectiveness of this compound in controlling existing Podosphaera xanthii infections.

Procedure:

  • Plant Preparation and Inoculation: Follow steps 1 and 4 from Protocol 1 to grow and inoculate cucumber seedlings.

  • Incubation: Incubate the inoculated plants for 24-48 hours to allow for infection establishment.

  • This compound Application: Prepare and apply the this compound solutions as described in steps 2 and 3 of Protocol 1 at a specified time point after inoculation (e.g., 21.5 hours post-inoculation as a starting point, based on gray mold studies).[1]

  • Further Incubation and Assessment: Continue to incubate the plants under the same conditions and assess the disease severity after 7-14 days as described in Protocol 1.

Protocol 3: Translaminar Activity Assay

Objective: To determine if this compound can move from the treated leaf surface to the untreated surface to control powdery mildew.

Procedure:

  • Plant Preparation: Grow cucumber seedlings as in Protocol 1.

  • This compound Application: Carefully apply the this compound solutions only to the adaxial (upper) surface of the leaves, avoiding contact with the abaxial (lower) surface.[1]

  • Inoculation: One day after treatment, inoculate the abaxial (untreated) surface of the leaves with P. xanthii.[1]

  • Incubation and Assessment: Incubate the plants and assess the disease severity on the abaxial leaf surface as described in Protocol 1. A significant reduction in disease on the untreated surface indicates translaminar activity.

Note on Phytotoxicity: While specific data on this compound-induced phytotoxicity in cucumbers is limited, it is crucial to monitor for any adverse effects such as leaf distortion, scorching, or stunting, especially when testing higher concentrations.[6]

Visualizations

Signaling Pathway

G cluster_fungus Podosphaera xanthii Cell cluster_inhibition Site of Action cluster_outcome Outcome UDP_GlcNAc UDP-GlcNAc GlcNAc_PI GlcNAc-PI UDP_GlcNAc->GlcNAc_PI GPI-GnT complex PI Phosphatidylinositol (PI) PI->GlcNAc_PI GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI PIG-L GPI_Anchor GPI Anchor Precursor GlcN_PI->GPI_Anchor Further modification (acylation, mannosylation etc.) GWT1 GWT-1 (Inositol Acyltransferase) GlcN_PI->GWT1 Anchored_Protein GPI-Anchored Protein (in cell membrane) GPI_Anchor->Anchored_Protein Protein Cell Wall Protein Protein->Anchored_Protein Cell_Wall Fungal Cell Wall Anchored_Protein->Cell_Wall Transglycosylation Disrupted_Wall Disrupted Cell Wall Integrity Cell_Wall->Disrupted_Wall This compound This compound This compound->GWT1 Inhibits Inhibited_Growth Inhibition of Mycelial Growth Disrupted_Wall->Inhibited_Growth

Caption: Proposed mode of action of this compound via inhibition of GWT-1 in the GPI-anchor biosynthesis pathway.

Experimental Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_eval Evaluation A 1. Grow Cucumber Seedlings (First-leaf/cotyledon stage) D 4. Apply this compound (Preventive or Curative) A->D B 2. Prepare this compound Test Solutions B->D C 3. Prepare P. xanthii Inoculum E 5. Inoculate with P. xanthii C->E D->E Preventive: Apply before inoculation E->D Curative: Apply after inoculation F 6. Incubate (Controlled Environment) E->F G 7. Assess Disease Severity (7-14 days post-inoculation) F->G H 8. Analyze Data (Calculate % control, EC₅₀) G->H

Caption: General experimental workflow for evaluating this compound efficacy against cucumber powdery mildew.

References

Application Notes and Protocols for the Formulation of Aminopyrifen in Agricultural Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Aminopyrifen

This compound, chemically known as (4-phenoxyphenyl)methyl 2-amino-6-methyl-3-pyridinecarboxylate, is a novel fungicide belonging to the 2-aminonicotinate class.[1] It has demonstrated high efficacy against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes and related anamorphic fungi.[1][2] this compound is a valuable tool in crop protection due to its unique mode of action, which involves the inhibition of the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi.[3] This novel mechanism of action makes it effective against fungal strains that have developed resistance to other fungicide classes, such as benzimidazoles, dicarboximides, quinone outside inhibitors (QoIs), and succinate dehydrogenase inhibitors (SDHIs).[2]

Chemical and Physical Properties of this compound:

PropertyValue
IUPAC Name (4-phenoxyphenyl)methyl 2-amino-6-methylpyridine-3-carboxylate[3]
CAS Number 1531626-08-0[3]
Molecular Formula C20H18N2O3[3]
Molecular Weight 334.37 g/mol [3]
Solubility Soluble in DMSO[3]
Storage Conditions Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years).[4]

Mode of Action and Signaling Pathway

This compound's fungicidal activity stems from its inhibition of the GWT-1 protein, an essential enzyme in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][3] GPI anchors are complex glycolipids that attach to the C-terminus of many proteins, anchoring them to the cell membrane. These GPI-anchored proteins are crucial for the integrity of the fungal cell wall, adhesion to host surfaces, and overall virulence.[5][6] By inhibiting GWT-1, this compound disrupts the synthesis of GPI anchors, leading to defects in the fungal cell wall, impaired growth, and ultimately, cell death.[3]

Diagram: Simplified GPI-Anchor Biosynthesis Pathway and the Site of Action of this compound

GPI_Pathway cluster_ER Endoplasmic Reticulum Lumen PI Phosphatidylinositol (PI) GlcNAc_PI N-acetylglucosaminyl-PI (GlcNAc-PI) PI->GlcNAc_PI Addition of GlcNAc GlcN_PI Glucosaminyl-PI (GlcN-PI) GlcNAc_PI->GlcN_PI De-N-acetylation Inositol_acylated_GlcN_PI Inositol-acylated GlcN-PI GlcN_PI->Inositol_acylated_GlcN_PI Inositol Acylation (GWT-1) Mannosylated_GPI Mannosylated GPI Precursor Inositol_acylated_GlcN_PI->Mannosylated_GPI Mannosylation Steps Mature_GPI Mature GPI Anchor Mannosylated_GPI->Mature_GPI Addition of Phosphoethanolamine GPI_Protein GPI-Anchored Protein Mature_GPI->GPI_Protein Attachment to Protein Protein Protein with GPI-attachment signal Protein->GPI_Protein Cell_Wall Fungal Cell Wall GPI_Protein->Cell_Wall Transport to Cell Surface This compound This compound This compound->GlcN_PI Inhibition SC_Formulation_Workflow cluster_preparation Preparation of Aqueous Phase cluster_milling Milling of Active Ingredient cluster_final Final Formulation A1 Weigh Water and Propylene Glycol A2 Add Dispersant and Wetting Agent A1->A2 A3 Mix until Homogeneous A2->A3 B2 Add this compound to a portion of the Aqueous Phase A3->B2 B1 Weigh this compound (Technical Grade) B1->B2 B3 Wet Mill to desired particle size (< 5 µm) B2->B3 C1 Combine Milled Slurry with remaining Aqueous Phase B3->C1 C2 Add Thickener, Antifoam, and Biocide under gentle agitation C1->C2 C3 Homogenize to a uniform suspension C2->C3 Stability_Testing_Workflow Start Prepare Formulation Samples in Commercial Packaging Initial_Analysis Time 0 Analysis: - Active Ingredient Content - pH, Viscosity - Particle Size - Suspensibility Start->Initial_Analysis Storage Store Samples at 54 ± 2°C for 14 days Initial_Analysis->Storage Final_Analysis Post-Storage Analysis: - Active Ingredient Content - pH, Viscosity - Particle Size - Suspensibility - Visual Inspection Storage->Final_Analysis Data_Comparison Compare Time 0 and Post-Storage Data Final_Analysis->Data_Comparison End Assess Formulation Stability Data_Comparison->End

References

Application Notes & Protocols: Assessing Aminopyrifen Efficacy on Ascomycetes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrifen is a novel 2-aminonicotinate fungicide demonstrating broad-spectrum activity against a variety of plant pathogenic fungi, particularly those belonging to the phylum Ascomycota.[1][2][3][4] This document provides detailed application notes and standardized protocols for assessing the efficacy of this compound against Ascomycetes, tailored for research and drug development professionals.

Mode of Action

This compound has a novel mode of action, inhibiting the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[5] GPI-anchored proteins are crucial for the integrity of the fungal cell wall. By inhibiting their biosynthesis, this compound disrupts mycelial growth.[5] Some research also suggests that fungicides can induce a common oxidative damage cellular death pathway by impacting mitochondrial activity.[6]

cluster_pathway GPI-Anchor Biosynthesis Pathway ER Endoplasmic Reticulum Lumen Precursor GPI Precursor (Phosphatidylinositol) GWT1 GWT-1 Protein (Inositol Acyltransferase) Precursor->GWT1 Inositol Acylation Acylated_PI Acylated Phosphatidylinositol GWT1->Acylated_PI Protein Protein with GPI-attachment signal Acylated_PI->Protein Attachment of GPI anchor to protein C-terminus GPI_Protein GPI-Anchored Protein Protein->GPI_Protein Cell_Wall Fungal Cell Wall GPI_Protein->Cell_Wall Transport to cell surface This compound This compound This compound->GWT1 Inhibits

Caption: this compound's inhibitory action on the GWT-1 protein in the GPI-anchor biosynthesis pathway.

I. In Vitro Efficacy Assessment

Standardized in vitro assays are fundamental for determining the intrinsic activity of this compound against target Ascomycetes.[7][8][9][10]

A. Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC₅₀) of this compound required to inhibit the mycelial growth of a target fungus.

1. Experimental Protocol:

Start Start Prep_Media Prepare Potato Dextrose Agar (PDA) amended with serial dilutions of this compound Start->Prep_Media Pour_Plates Pour amended PDA into sterile Petri dishes Prep_Media->Pour_Plates Inoculate Place a mycelial plug from an actively growing culture onto the center of each plate Pour_Plates->Inoculate Incubate Incubate plates under optimal growth conditions (e.g., 25°C in the dark) Inoculate->Incubate Measure Measure colony diameter at regular intervals until the control plate is fully grown Incubate->Measure Calculate Calculate the percentage of growth inhibition and determine the EC₅₀ value Measure->Calculate End End Calculate->End

Caption: Workflow for the mycelial growth inhibition assay.

2. Data Presentation: Mycelial Growth Inhibition by this compound

The following table summarizes the reported EC₅₀ values of this compound against various Ascomycetes.

Fungal SpeciesCommon DiseaseEC₅₀ (mg/L)
Botrytis cinereaGray Mold0.0039 - 0.23[2][5]
Colletotrichum acutatumAnthracnose0.0039 - 0.23[2][5]
Fusarium oxysporum f. sp. lycopersiciFusarium Wilt0.0039 - 0.23[2][5]
Glomerella cingulataAnthracnose0.0039 - 0.23[2][5]
Monilinia fructicolaBrown Rot0.0039 - 0.23[2][5]
Sclerotinia sclerotiorumWhite Mold0.0039 - 0.23[2][5]
Venturia inaequalisApple Scab0.0039 - 0.23[2][5]
Verticillium dahliaeVerticillium Wilt0.0039 - 0.23[2][5]
B. Spore Germination and Germ Tube Elongation Assay

This assay evaluates the effect of this compound on the early stages of fungal development.

1. Experimental Protocol:

Start Start Prep_Suspension Prepare a standardized spore suspension (e.g., 1x10^5 spores/mL) Start->Prep_Suspension Mix Mix spore suspension with various concentrations of this compound on agar plates Prep_Suspension->Mix Incubate Incubate under conditions conducive to spore germination Mix->Incubate Observe Observe spore germination and germ tube elongation under a microscope Incubate->Observe Count Count germinated vs. non-germinated spores and measure germ tube length Observe->Count Calculate Calculate the percentage of inhibition and determine the EC₅₀ for germination Count->Calculate End End Calculate->End

Caption: Workflow for the spore germination and germ tube elongation assay.

2. Data Summary:

This compound has been shown to strongly inhibit the germ-tube elongation of Botrytis cinerea at concentrations below 0.1 mg/L.[1][2][3][4]

II. In Vivo Efficacy Assessment

In vivo assays are crucial for evaluating the performance of this compound under conditions that more closely mimic agricultural settings.[7][11][12][13]

A. Potted Plant Trials

These trials assess the protective and curative activity of this compound on whole plants in a controlled environment.

1. Experimental Protocol:

cluster_Protective Protective Assay cluster_Curative Curative Assay P_Start Start P_Treat Apply this compound to healthy plants P_Start->P_Treat P_Inoculate Inoculate plants with a fungal spore suspension after a set period P_Treat->P_Inoculate P_Incubate Incubate plants in a controlled environment to allow for disease development P_Inoculate->P_Incubate P_Assess Assess disease severity based on visual symptoms (e.g., lesion size, % leaf area infected) P_Incubate->P_Assess P_End End P_Assess->P_End C_Start Start C_Inoculate Inoculate healthy plants with a fungal spore suspension C_Start->C_Inoculate C_Treat Apply this compound after a specific infection period C_Inoculate->C_Treat C_Incubate Incubate plants to allow for further disease development C_Treat->C_Incubate C_Assess Assess disease severity and compare to untreated controls C_Incubate->C_Assess C_End End C_Assess->C_End

Caption: Workflow for protective and curative potted plant trials.

2. Data Presentation: Efficacy of this compound in Potted Plant Trials

The following table presents the EC₅₀ values for this compound against various Ascomycetes in potted plant trials.

Fungal SpeciesHost PlantCommon DiseaseEC₅₀ (mg/L)
Pyricularia oryzaeRiceRice Blast1.2[5]
Colletotrichum orbiculareCucumberAnthracnose3.6[5]
Podosphaera xanthiiCucumberPowdery Mildew4.3 - 12[2]
Blumeria graminis f. sp. triticiWheatPowdery Mildew4.3 - 12[2]
B. Field Trials

Field trials provide the ultimate assessment of a fungicide's efficacy under real-world conditions.

1. Experimental Protocol: Field trials should be conducted in multiple locations and over multiple seasons to account for environmental variability. Standardized protocols from organizations like the European and Mediterranean Plant Protection Organization (EPPO) should be followed. Key parameters to measure include disease incidence, disease severity, and crop yield.

2. Data Presentation: Efficacy of this compound in Field Trials

Target DiseaseHost CropApplication Rate (mg/L)Control Efficacy (%)
Gray Mold (Botrytis cinerea)Not Specified150[2][3][4]80[2]
Powdery Mildew (Podosphaera xanthii)Cucumber150[2]98[2]

Conclusion

The protocols and data presented provide a robust framework for the comprehensive evaluation of this compound's efficacy against Ascomycetes. These methods, from in vitro screens to field trials, are essential for understanding the fungicide's spectrum of activity, optimizing application strategies, and supporting regulatory submissions. The unique mode of action of this compound makes it a valuable tool for disease management, particularly in the context of resistance management strategies.

References

Application of Aminopyrifen in Integrated Pest Management (IPM): Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrifen is a novel fungicide with a unique mode of action, offering a valuable tool for Integrated Pest Management (IPM) programs, particularly in combating challenging diseases like gray mold (Botrytis cinerea) and powdery mildew. Its distinct biochemical target minimizes the risk of cross-resistance with existing fungicide classes, making it a critical component in sustainable disease control and resistance management strategies. These application notes provide a comprehensive overview of this compound, its mechanism of action, efficacy data, and detailed protocols for its application and monitoring within an IPM framework.

Mechanism of Action

This compound's fungicidal activity stems from its inhibition of the GWT-1 protein, an enzyme involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[1] GPI anchors are essential for attaching a wide array of proteins to the fungal cell surface, which are crucial for cell wall integrity, morphogenesis, and virulence. By disrupting this process, this compound effectively inhibits fungal growth and development.[1] Specifically, it has been shown to strongly inhibit the mycelial growth of various plant pathogenic fungi.[1]

Efficacy of this compound

This compound has demonstrated high efficacy against a broad spectrum of Ascomycetes and related anamorphic fungi.[2][3] Its performance has been documented in both laboratory and field settings, showcasing its potential for effective disease control.

Table 1: In Vitro Efficacy of this compound Against Various Plant Pathogenic Fungi
Fungal SpeciesEC50 (mg/L)Reference
Botrytis cinerea0.0039–0.23[2][3]
Colletotrichum acutatum0.0039–0.23[2][3]
Fusarium oxysporum f. sp. lycopersici0.0039–0.23[2][3]
Glomerella cingulata0.0039–0.23[2][3]
Monilinia fructicola0.0039–0.23[2][3]
Sclerotinia sclerotiorum0.0039–0.23[2][3]
Venturia inaequalis0.0039–0.23[2][3]
Verticillium dahliae0.0039–0.23[2][3]
Rhizoctonia solani AG-1 IA0.029[2][3]
Pyricularia oryzae (in potted tests)1.2[2][3]
Colletotrichum orbiculare (in potted tests)3.6[2][3]
Podosphaera xanthii (in potted tests)4.3–12[2]
Blumeria graminis f. sp. tritici (in potted tests)4.3–12[2]
Puccinia recondita (in potted tests)4.3–12[2]
Table 2: Field Trial Efficacy of this compound
CropDiseaseApplication Rate (mg/L)Control Efficacy (%)Reference
CucumberGray Mold150>80[2]
CucumberPowdery Mildew15098[2]
RiceRice Blast50-100 ppm>90[4]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of this compound's efficacy and for resistance monitoring.

Protocol 1: In Vitro Assessment of Fungicidal Activity (Germ-Tube Elongation Assay)

This protocol is adapted from studies on the effect of this compound on Botrytis cinerea.[2]

  • Preparation of Fungal Spore Suspension:

    • Culture the target fungus (e.g., B. cinerea) on a suitable medium (e.g., Potato Dextrose Agar) until sporulation.

    • Harvest conidia by flooding the plate with sterile distilled water and gently scraping the surface with a sterile glass rod.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10^6 spores/mL using a hemocytometer.

  • Preparation of this compound Solutions:

    • Prepare a stock solution of this compound in an appropriate solvent (e.g., acetone).

    • Create a dilution series to achieve the desired final concentrations in the agar medium. The final solvent concentration should not inhibit fungal growth (typically <1%).

  • Assay Procedure:

    • Prepare 3% water agar and amend with the different concentrations of this compound.

    • Pour the amended agar into petri dishes.

    • Spot 10 µL of the spore suspension onto the surface of the solidified agar.

    • Incubate the plates at 20°C for 20 hours.

  • Data Collection and Analysis:

    • Using a light microscope, observe the germ-tube elongation of at least 100 conidia per replicate for each concentration.

    • A conidium is considered to have germinated if the germ tube is at least half the length of the conidium.

    • Measure the length of the germ tubes.

    • Calculate the EC50 value (the concentration that inhibits germ-tube elongation by 50%) using probit analysis.

Protocol 2: In Vivo Assessment of Preventive Efficacy (Potted Plant Assay)

This protocol is a generalized method based on procedures used for assessing this compound's efficacy against various fungal pathogens on different host plants.[2]

  • Plant Material:

    • Grow susceptible host plants (e.g., cucumber for powdery mildew, tomato for gray mold) in pots under controlled greenhouse conditions until they reach a suitable growth stage (e.g., two to three true leaves).

  • Fungicide Application:

    • Prepare a spray solution of this compound at the desired concentration.

    • Spray the plants to the point of runoff, ensuring thorough coverage of all leaf surfaces.

    • Include a control group of plants sprayed only with water (and the solvent if used).

  • Inoculation:

    • One day after the fungicide application, prepare a spore suspension of the target pathogen as described in Protocol 1.

    • Inoculate the plants by spraying the spore suspension evenly over the foliage.

  • Incubation and Disease Assessment:

    • Place the inoculated plants in a high-humidity environment for 24-48 hours to facilitate infection.

    • Move the plants back to the greenhouse and maintain optimal conditions for disease development.

    • After a set period (e.g., 7 days), assess the disease severity on each plant using a rating scale (e.g., percentage of leaf area affected).

  • Data Analysis:

    • Calculate the mean disease severity for each treatment group.

    • Determine the percentage of disease control using the formula: Control (%) = [(Disease Severity in Control - Disease Severity in Treatment) / Disease Severity in Control] x 100.

Integrated Pest Management (IPM) Strategy

The successful integration of this compound into an IPM program relies on a multi-faceted approach that includes monitoring, resistance management, and the combined use of various control tactics.

Resistance Management

The novel mode of action of this compound means there is no cross-resistance with existing fungicide classes, such as QoIs, SDHIs, or DMIs.[2][5] This makes it an excellent candidate for rotation or tank-mixing programs to mitigate the development of resistance to other fungicides.

Key Principles for this compound Resistance Management:

  • Rotation: Alternate applications of this compound with fungicides from different FRAC (Fungicide Resistance Action Committee) groups.

  • Mixtures: When appropriate, use pre-formulated mixtures or tank-mix this compound with a fungicide from a different FRAC group.

  • Limited Applications: Adhere to the manufacturer's recommendations for the maximum number of applications per season.

  • Scouting and Monitoring: Regularly monitor treated areas for any signs of reduced efficacy.

Protocol 3: Monitoring for this compound Resistance

Given the novelty of this compound, specific resistance monitoring protocols are still under development. However, baseline sensitivity should be established and monitored using the following general approach:

  • Isolate Collection:

    • Collect a representative sample of the target pathogen population from geographically diverse locations before the widespread use of this compound to establish a baseline sensitivity profile.

    • Continue to collect isolates from areas where this compound is used, especially from fields with suspected control failures.

  • In Vitro Sensitivity Assay:

    • Use the germ-tube elongation assay described in Protocol 1 to determine the EC50 value for each isolate.

    • A significant shift in the EC50 values of the field population compared to the baseline population may indicate the development of resistance.

  • Molecular Detection (Future Development):

    • As resistance mechanisms are elucidated at the molecular level, molecular tools such as PCR-RFLP (Polymerase Chain Reaction-Restriction Fragment Length Polymorphism) or qPCR (quantitative PCR) can be developed for the rapid detection of resistant alleles in the pathogen population.[6][7] These methods target specific single nucleotide polymorphisms (SNPs) in the target gene that confer resistance.[7]

Integration with Other Control Methods

An effective IPM program for diseases like gray mold and powdery mildew will incorporate this compound alongside other control strategies:

  • Cultural Controls:

    • Improve air circulation within the crop canopy through pruning and appropriate plant spacing.

    • Manage irrigation to minimize leaf wetness duration.

    • Practice good sanitation by removing and destroying infected plant debris.

  • Biological Controls:

    • Utilize commercially available biocontrol agents (e.g., Bacillus subtilis, Trichoderma spp.) in rotation with fungicide applications.

    • Note: The compatibility of this compound with specific biocontrol agents has not been extensively studied. It is crucial to conduct small-scale trials or consult manufacturer recommendations before tank-mixing or applying in close succession.

  • Monitoring and Thresholds:

    • Regularly scout crops for early signs of disease.

    • Apply this compound preventatively or at the first sign of disease, based on weather-based disease forecasting models where available.

Effects on Non-Target Organisms

A critical aspect of IPM is the consideration of the environmental impact of pesticides. Currently, publicly available data on the ecotoxicology of this compound is limited.[8] One source indicates moderate oral toxicity in rats (LD50 >500 mg/kg).[4] The lack of comprehensive data on its effects on beneficial arthropods (e.g., pollinators, predators) and soil microbes necessitates a cautious approach to its use.

Recommendations:

  • Avoid spraying during peak pollinator activity.

  • Employ application methods that minimize drift to non-target areas.

  • Further research is urgently needed to fully characterize the ecotoxicological profile of this compound to ensure its safe and sustainable integration into IPM programs.

Visualizations

Aminopyrifen_Mechanism_of_Action cluster_ER Endoplasmic Reticulum cluster_Cell_Surface Cell Surface This compound This compound GWT-1_Protein GWT-1_Protein This compound->GWT-1_Protein Inhibition Inositol_Acylation Inositol_Acylation Disrupted_Cell_Wall Disrupted_Cell_Wall GWT-1_Protein->Disrupted_Cell_Wall Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->Inositol_Acylation GWT-1 catalyzed GPI_Anchor_Precursor GPI_Anchor_Precursor Inositol_Acylation->GPI_Anchor_Precursor GPI_Anchored_Proteins GPI_Anchored_Proteins GPI_Anchor_Precursor->GPI_Anchored_Proteins Protein Attachment Fungal_Cell_Wall Fungal_Cell_Wall GPI_Anchored_Proteins->Fungal_Cell_Wall Maintains Integrity Cell_Lysis Cell_Lysis Disrupted_Cell_Wall->Cell_Lysis Aminopyrifen_IPM_Workflow Scouting Scouting Disease_Risk_Assessment Disease_Risk_Assessment Scouting->Disease_Risk_Assessment Cultural_Controls Cultural_Controls Disease_Risk_Assessment->Cultural_Controls Low Risk Biological_Controls Biological_Controls Disease_Risk_Assessment->Biological_Controls Moderate Risk Aminopyrifen_Application Aminopyrifen_Application Disease_Risk_Assessment->Aminopyrifen_Application High Risk / Threshold Met Efficacy_Evaluation Efficacy_Evaluation Aminopyrifen_Application->Efficacy_Evaluation Alternative_Fungicide Alternative_Fungicide Alternative_Fungicide->Efficacy_Evaluation Resistance_Monitoring Resistance_Monitoring Alternative_Fungicide->Resistance_Monitoring Efficacy_Evaluation->Scouting Effective Control Efficacy_Evaluation->Alternative_Fungicide Control Failure Resistance_Monitoring_Workflow Sample_Collection Collect pathogen isolates from treated fields Isolate_Culture Purify and culture isolates Sample_Collection->Isolate_Culture In_Vitro_Sensitivity_Assay Determine EC50 values (Protocol 1) Isolate_Culture->In_Vitro_Sensitivity_Assay Compare_to_Baseline Compare EC50 to baseline sensitivity In_Vitro_Sensitivity_Assay->Compare_to_Baseline No_Resistance_Detected No significant shift in sensitivity Compare_to_Baseline->No_Resistance_Detected No Shift Suspected_Resistance Significant shift in sensitivity Compare_to_Baseline->Suspected_Resistance Shift Detected Molecular_Analysis Sequence target gene (GWT-1) to identify mutations Suspected_Resistance->Molecular_Analysis Update_Management_Strategy Adapt IPM strategy to manage resistance Molecular_Analysis->Update_Management_Strategy

References

Application Notes: Determining the Effective Concentration of Aminopyrifen for Fungal Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Aminopyrifen is a novel 2-aminonicotinate fungicide demonstrating a unique mode of action and significant activity against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes.[1][2][3][4] Its efficacy is rooted in a novel mechanism that circumvents known resistance pathways of conventional fungicides.[1][5] These application notes provide a comprehensive guide to understanding the effective concentrations of this compound and present detailed protocols for determining its minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) in a laboratory setting.

Mechanism of Action

This compound's primary mode of action is the inhibition of the GWT-1 protein, an acyltransferase involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[5][6] GPI anchors are crucial for tethering a wide array of proteins to the fungal cell surface, which are essential for maintaining cell wall integrity, morphogenesis, and adhesion.[5] By disrupting this pathway, this compound perturbs cell wall-related processes, leading to abnormal morphology, such as swollen germ tubes, and ultimately the inhibition of mycelial growth.[1][6][7] This mechanism is distinct from other major fungicide classes, and this compound has shown no cross-resistance with benzimidazoles, dicarboximides, QoIs, or SDHIs.[1][5]

GWT1_Pathway This compound This compound GWT1 GWT-1 Protein (Acyltransferase) This compound->GWT1 Inhibits GPI_Biosynthesis GPI-Anchor Biosynthesis GWT1->GPI_Biosynthesis Catalyzes Step in GPI_Proteins GPI-Anchored Proteins GPI_Biosynthesis->GPI_Proteins Produces Cell_Wall Cell Wall Integrity GPI_Proteins->Cell_Wall Maintains Growth_Inhibition Fungal Growth Inhibition (e.g., Mycelial Growth, Germ-Tube Elongation) Cell_Wall->Growth_Inhibition Disruption Leads to

Caption: Mechanism of action pathway for this compound targeting the GWT-1 protein.

Data Presentation: In Vitro Efficacy

The following tables summarize the reported effective concentrations (EC₅₀) of this compound required to inhibit 50% of fungal growth in vitro. These values are comparable to the Minimum Inhibitory Concentration (MIC₅₀).

Table 1: In Vitro Antifungal Spectrum of this compound (EC₅₀)

Fungal Species Class EC₅₀ (mg/L)
Botrytis cinerea Ascomycetes 0.0039 - 0.23
Sclerotinia sclerotiorum Ascomycetes 0.0039 - 0.23
Colletotrichum acutatum Ascomycetes (Anamorph) 0.0039 - 0.23
Fusarium oxysporum Ascomycetes (Anamorph) 0.0039 - 0.23
Monilinia fructicola Ascomycetes 0.0039 - 0.23
Venturia inaequalis Ascomycetes 0.0039 - 0.23
Neurospora crassa Ascomycetes 0.001
Rhizoctonia solani Basidiomycetes 0.029
Sclerotium rolfsii Basidiomycetes 5.9
Pyricularia oryzae Ascomycetes 1.2 (potted test)

| Podosphaera xanthii | Ascomycetes | 4.3 - 12 (potted test) |

Data compiled from multiple sources.[1][2][5][6][7] EC₅₀ values represent the concentration for 50% growth inhibition.

Experimental Protocols

The following are standardized protocols for determining the MIC and MFC of this compound against filamentous fungi, adapted from established methodologies.

Protocol: Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution

This protocol establishes the lowest concentration of this compound that inhibits the visible growth of a fungus.

Materials:

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO)

  • Fungal isolate of interest

  • Potato Dextrose Agar (PDA) or other suitable growth medium

  • RPMI-1640 liquid medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile 96-well flat-bottom microtiter plates

  • Sterile distilled water, saline (0.85%), and 0.05% Tween 80

  • Spectrophotometer or hemocytometer

  • Incubator

Procedure:

  • Stock Solution Preparation: Prepare a 10 mg/mL stock solution of this compound in DMSO. Further dilute in RPMI-1640 medium to create a working stock solution.

  • Inoculum Preparation:

    • Culture the fungal isolate on a PDA plate at 25-28°C until sporulation is observed.

    • Harvest conidia by flooding the plate with sterile 0.05% Tween 80 solution and gently scraping the surface.

    • Filter the suspension through sterile cheesecloth to remove hyphal fragments.

    • Adjust the conidial suspension concentration to 1 x 10⁶ to 5 x 10⁶ conidia/mL using a hemocytometer.

    • Dilute this suspension 1:50 in RPMI-1640 medium to obtain the final inoculum density of 2 x 10⁴ to 1 x 10⁵ conidia/mL.

  • Plate Preparation:

    • Add 100 µL of RPMI-1640 medium to all wells of a 96-well plate.

    • Add 100 µL of the this compound working stock solution to the first column of wells.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column.

    • Column 11 serves as the growth control (no drug), and column 12 serves as the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the final fungal inoculum to wells in columns 1 through 11. Do not add inoculum to column 12.

  • Incubation: Incubate the plate at 25-28°C for 48 to 72 hours, or until growth is clearly visible in the growth control well (column 11).

  • MIC Determination: The MIC is the lowest concentration of this compound at which no visible growth is observed.

Protocol: Minimum Fungicidal Concentration (MFC) Determination

This protocol determines the lowest concentration of this compound that kills the fungus.

Procedure:

  • Subculturing: Following MIC determination, select the wells corresponding to the MIC and all higher concentrations that showed no visible growth.

  • Plating: From each selected well, take a 10-20 µL aliquot and spot it onto a fresh, drug-free PDA plate.

  • Incubation: Incubate the PDA plates at 25-28°C for 72 hours or until growth is abundant in a spot from the growth control well.

  • MFC Determination: The MFC is the lowest concentration from the MIC assay that results in no fungal growth on the subcultured PDA plate.

MIC_MFC_Workflow cluster_prep Phase 1: Preparation cluster_mic Phase 2: MIC Assay cluster_mfc Phase 3: MFC Assay prep_fungi Prepare Fungal Inoculum (1-5 x 10^6 conidia/mL) inoculate Inoculate Plate with Fungus prep_fungi->inoculate prep_drug Prepare Serial Dilutions of this compound in 96-Well Plate prep_drug->inoculate incubate_mic Incubate Plate (48-72 hours) inoculate->incubate_mic read_mic Read MIC (Lowest concentration with no visible growth) incubate_mic->read_mic subculture Subculture from Clear Wells onto Drug-Free Agar read_mic->subculture incubate_mfc Incubate Agar Plates (≥72 hours) subculture->incubate_mfc read_mfc Read MFC (Lowest concentration with no growth) incubate_mfc->read_mfc

Caption: Experimental workflow for MIC and MFC determination.

References

Aminopyrifen: Application Notes and Protocols for Managing Fungicide-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Aminopyrifen, a novel fungicide with a unique mode of action, making it a valuable tool in the management of fungicide-resistant plant pathogens. The following sections detail its mechanism of action, efficacy data against resistant strains, and standardized protocols for experimental evaluation.

Introduction

The emergence of fungicide resistance in plant pathogens poses a significant threat to global food security. The intensive use of site-specific fungicides has led to the selection of resistant strains, rendering many conventional treatments ineffective.[1][2] this compound, a novel 2-aminonicotinate fungicide, offers a distinct mode of action, providing an effective solution for controlling pathogens that have developed resistance to other fungicide classes.[1][2][3][4] This document outlines the use of this compound in a research and development context, with a focus on its application against fungicide-resistant pathogens.

Mechanism of Action

This compound's unique fungicidal activity stems from its inhibition of the Glycosylphosphatidylinositol (GPI)-anchored wall transfer protein 1 (GWT-1).[1][5][6][7] GWT-1 is a critical enzyme in the early stages of the GPI biosynthesis pathway. GPI anchors are essential for attaching a wide range of proteins to the cell surface of fungi. These GPI-anchored proteins play vital roles in maintaining cell wall integrity, morphogenesis, and host-pathogen interactions.[7]

By inhibiting GWT-1, this compound disrupts the synthesis of GPI anchors, leading to a cascade of detrimental effects on the fungal cell. This includes abnormal hyphal morphology, such as swollen and hyperbranched germ tubes, and ultimately, the inhibition of fungal growth and invasion of plant tissues.[1] A key advantage of this novel mode of action is the lack of cross-resistance with other major fungicide classes, including benzimidazoles, dicarboximides, Quinone outside inhibitors (QoIs), and succinate dehydrogenase inhibitors (SDHIs).[1][2][7]

cluster_0 Fungal Cell cluster_1 This compound Action ER_Lumen Endoplasmic Reticulum Lumen PI Phosphatidylinositol (PI) PI_GlcNAc PI-GlcNAc PI->PI_GlcNAc + GlcNAc GlcNAc N-acetylglucosamine Inositol_acylation Inositol Acylation PI_GlcNAc->Inositol_acylation GWT1 GWT-1 (In-ositol Acyltransferase) GWT1->Inositol_acylation GPI_anchor_precursor GPI Anchor Precursor Inositol_acylation->GPI_anchor_precursor Further modifications GPI_anchored_protein GPI-Anchored Protein GPI_anchor_precursor->GPI_anchored_protein Protein Protein with GPI signal Protein->GPI_anchored_protein + GPI anchor Cell_Surface Cell Surface GPI_anchored_protein->Cell_Surface Transport to cell surface This compound This compound This compound->GWT1 Inhibition

Diagram 1: this compound's mechanism of action targeting the GWT-1 enzyme in the GPI-anchor biosynthesis pathway.

Efficacy Against Fungicide-Resistant Pathogens

This compound has demonstrated high efficacy against a broad spectrum of plant pathogenic fungi, particularly within the Ascomycetes group.[1][4][7] Crucially, it retains its activity against strains that have developed resistance to other fungicides.

Quantitative Efficacy Data

The following tables summarize the in vitro and in vivo efficacy of this compound against various fungal pathogens, including fungicide-resistant strains.

Table 1: In Vitro Antifungal Spectrum of this compound

PathogenDiseaseEC50 (mg/L)
Botrytis cinereaGray Mold0.0039
Sclerotinia sclerotiorumWhite Mold0.0048
Monilinia fructicolaBrown Rot0.0063
Venturia inaequalisApple Scab0.012
Colletotrichum acutatumAnthracnose0.023
Rhizoctonia solani AG-1 IARhizoctonia blight0.029
Fusarium oxysporum f. sp. lycopersiciFusarium Wilt0.23
Sclerotium rolfsiiSouthern Blight5.9
Source: Data compiled from multiple studies.[1][7]

Table 2: In Vivo Efficacy of this compound on Potted Plants

PathogenHost PlantDiseaseEC50 (mg/L)
Pyricularia oryzaeRiceRice Blast1.2
Colletotrichum orbiculareCucumberAnthracnose3.6
Podosphaera xanthiiCucumberPowdery Mildew4.3
Blumeria graminis f. sp. triticiWheatPowdery Mildew12
Puccinia reconditaWheatLeaf Rust>400
Source: Data compiled from multiple studies.[1]

Table 3: Efficacy of this compound Against Fungicide-Resistant Botrytis cinerea Strains (In Vitro)

StrainResistance ProfileEC50 (mg/L) of this compound
Sensitive-0.004
Benzimidazole-resistantBenomyl0.004
Dicarboximide-resistantProcymidone0.003
N-phenylcarbamate-resistantDiethofencarb0.004
QoI-resistantAzoxystrobin0.005
SDHI-resistantBoscalid0.003
Source: Data compiled from a study on fungicide cross-resistance.[1]

Experimental Protocols

The following protocols are provided as a guide for the evaluation of this compound's antifungal activity in a laboratory and greenhouse setting.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

This protocol determines the half-maximal effective concentration (EC50) of this compound against the mycelial growth of a target pathogen.

Materials:

  • This compound (analytical grade)

  • Acetone (for stock solution)

  • Sterile distilled water

  • Potato Dextrose Agar (PDA) medium

  • Petri dishes (90 mm)

  • Fungal pathogen cultures

  • Cork borer (5 mm diameter)

  • Incubator

Procedure:

  • Stock Solution Preparation: Dissolve this compound in acetone to create a concentrated stock solution (e.g., 10,000 mg/L).

  • Working Solutions: Prepare a series of dilutions from the stock solution with sterile distilled water to achieve the desired final concentrations in the agar medium. The final acetone concentration should not exceed 1% (v/v) in the medium.

  • Medium Preparation: Autoclave PDA medium and cool to 50-55°C.

  • Amendment of Medium: Add the appropriate volume of this compound working solutions to the molten PDA to achieve a range of concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 mg/L). Pour the amended medium into Petri dishes.

  • Inoculation: Place a 5 mm mycelial plug, taken from the actively growing edge of a pathogen culture, in the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific pathogen (e.g., 20-25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony in two perpendicular directions daily until the colony in the control plate reaches the edge of the dish.

  • Analysis: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Determine the EC50 value by probit analysis or by plotting the inhibition percentage against the log of the concentration.

cluster_workflow In Vitro Mycelial Growth Inhibition Assay Workflow A Prepare this compound Stock and Working Solutions B Prepare and Amend PDA Medium with this compound A->B C Inoculate Plates with Fungal Mycelial Plugs B->C D Incubate Plates under Optimal Conditions C->D E Measure Colony Diameter and Calculate Inhibition D->E F Determine EC50 Value E->F

Diagram 2: Experimental workflow for the in vitro mycelial growth inhibition assay.
Protocol 2: In Vivo Preventive Efficacy Assay (Potted Plant)

This protocol assesses the preventive (prophylactic) activity of this compound against a foliar pathogen on a host plant.

Materials:

  • This compound formulation (e.g., suspension concentrate - SC)

  • Tween 20 or other suitable surfactant

  • Deionized water

  • Host plants of a susceptible variety (e.g., cucumber, wheat)

  • Fungal pathogen spore suspension (e.g., Botrytis cinerea, Podosphaera xanthii)

  • Spray bottle or atomizer

  • Humid chamber or greenhouse with controlled environment

Procedure:

  • Plant Preparation: Grow host plants to a suitable stage (e.g., cucumber to the first true leaf stage).

  • Fungicide Application: Prepare a series of this compound spray solutions in deionized water with a surfactant (e.g., 200 mg/L Tween 20). Apply the solutions to the plant foliage until runoff. Include a water-only control.

  • Drying: Allow the treated plants to air-dry for a specified period (e.g., 24 hours).

  • Inoculation: Prepare a spore suspension of the target pathogen in sterile water at a known concentration (e.g., 1 x 10^5 spores/mL). Spray the spore suspension evenly onto the foliage of the treated and control plants.

  • Incubation: Place the inoculated plants in a humid chamber or greenhouse with conditions conducive to disease development (e.g., high humidity, optimal temperature).

  • Disease Assessment: After a suitable incubation period (e.g., 5-7 days), assess the disease severity on the leaves. This can be done by estimating the percentage of leaf area covered by lesions or by using a disease rating scale.

  • Analysis: Calculate the percentage of disease control for each treatment relative to the untreated control. The EC50 value can be determined by plotting the percentage of disease control against the log of the fungicide concentration.

Conclusion

This compound's novel mode of action targeting the GWT-1 enzyme in the GPI-anchor biosynthesis pathway makes it a powerful tool for managing fungicide-resistant pathogens. Its lack of cross-resistance with existing fungicide classes allows for its integration into resistance management programs to prolong the effectiveness of other fungicides and provide effective disease control. The provided protocols offer a standardized framework for researchers to evaluate the efficacy of this compound against specific pathogens of interest.

References

Aminopyrifen: Application Notes and Protocols for Greenhouse Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminopyrifen is a novel 2-aminonicotinate fungicide demonstrating high efficacy against a broad spectrum of plant pathogenic fungi, particularly Ascomycetes and their related anamorphic fungi.[1][2][3] Its unique mode of action, which involves the inhibition of the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway, makes it a valuable tool in fungicide resistance management programs.[2][4] this compound exhibits strong protective, curative, and translaminar activity, ensuring thorough protection of plant tissues.[2][5] This document provides detailed application notes and experimental protocols for the use of this compound in a greenhouse research setting.

Physicochemical Properties and Storage

PropertyValueReference
Chemical Name (4-Phenoxyphenyl)methyl 2-amino-6-methyl-3-pyridinecarboxylate[2]
CAS Number 1531626-08-0[2]
Molecular Formula C20H18N2O3[2]
Molecular Weight 334.37 g/mol [2]
Short-term Storage 0 - 4 °C (days to weeks)[2]
Long-term Storage -20 °C (months to years)[2]

Mode of Action

This compound disrupts fungal cell wall integrity by inhibiting the GWT-1 protein, a critical enzyme in the GPI-anchor biosynthesis pathway.[2][4] GPI anchors are essential for attaching proteins to the cell surface, and their disruption leads to perturbed mycelial growth.[4] This mode of action is distinct from other commercial fungicides, and this compound has shown no cross-resistance to benzimidazoles, dicarboximides, N-phenylcarbamates, QoI, and SDHI fungicides.[4][5]

This compound This compound GWT1 GWT-1 Protein (GPI-anchor biosynthesis) This compound->GWT1 Inhibits GPI_Biosynthesis GPI-anchor Biosynthesis GWT1->GPI_Biosynthesis Blocks CellWall_Proteins GPI-anchored Cell Wall Proteins GPI_Biosynthesis->CellWall_Proteins Leads to Reduced CellWall_Integrity Fungal Cell Wall Integrity GPI_Biosynthesis->CellWall_Integrity Disrupts CellWall_Proteins->CellWall_Integrity Maintains Mycelial_Growth Perturbed Mycelial Growth CellWall_Integrity->Mycelial_Growth Results in

Fig. 1: Conceptual diagram of this compound's mode of action.

Efficacy of this compound in Greenhouse Trials

This compound has demonstrated significant control of various fungal pathogens in greenhouse settings. The following tables summarize key efficacy data from published studies.

Table 1: Efficacy Against Gray Mold (Botrytis cinerea) on Cucumber
Application TypeConcentration (mg/L)Timing of ApplicationControl Value (%)Reference
Preventive1.61 day before inoculation85[5]
Preventive251 day before inoculation100[5]
Residual258 days before inoculation100[5]
Curative10021.5 hours after inoculation50[5]
Translaminar1001 day before inoculation (applied to adaxial surface, inoculated on abaxial)92[5]
Table 2: Efficacy Against Other Fungal Pathogens in Greenhouse/Pot Tests
PathogenHost PlantEC50 (mg/L)Reference
Pyricularia oryzae (Rice Blast)Rice1.2[6]
Colletotrichum orbiculare (Cucumber Anthracnose)Cucumber3.6[6]
Podosphaera xanthii (Cucumber Powdery Mildew)Cucumber4.3 - 12[7]
Blumeria graminis f. sp. tritici (Wheat Powdery Mildew)Wheat4.3 - 12[7]
Puccinia recondita (Wheat Rust)Wheat4.3 - 12[7]

Experimental Protocols

Protocol 1: Preparation of this compound Spray Solution for Greenhouse Trials

Materials:

  • This compound (technical grade or suspension concentrate - SC)

  • Acetone (for technical grade)

  • Deionized water

  • Tween 20 (or other suitable surfactant)

  • Volumetric flasks

  • Magnetic stirrer and stir bars

  • Pipettes

  • Spray bottle or atomizer

Procedure:

  • For Technical Grade this compound:

    • Accurately weigh the required amount of this compound.

    • Dissolve the weighed this compound in a small volume of acetone.

    • In a volumetric flask, add the dissolved this compound to deionized water containing 200 mg/L (0.02%) Tween 20.[5]

    • Bring the solution to the final desired volume with the deionized water/Tween 20 mixture.

    • Ensure the final concentration of acetone is below 1% to avoid phytotoxicity.[5]

    • Mix thoroughly using a magnetic stirrer.

  • For Suspension Concentrate (SC) Formulation:

    • Calculate the required volume of the this compound SC formulation based on the desired final concentration of the active ingredient.

    • In a volumetric flask, dilute the calculated volume of this compound SC in deionized water containing 200 mg/L (0.02%) Tween 20.[5]

    • Bring the solution to the final desired volume with the deionized water/Tween 20 mixture.

    • Mix thoroughly by inversion or with a magnetic stirrer.

Protocol 2: Greenhouse Efficacy Trial for Botrytis cinerea (Gray Mold) on Cucumber

Objective: To evaluate the preventive, curative, and translaminar efficacy of this compound against Botrytis cinerea on cucumber seedlings.

Materials:

  • Cucumber seedlings (e.g., Cucumis sativus cv. Sagamihanjiro-fushinari) at the first-leaf or cotyledon stage.[5]

  • Botrytis cinerea spore suspension (e.g., 1.0×10^6 spores/mL).[5]

  • This compound spray solutions at various concentrations.

  • Control solution (deionized water with 200 mg/L Tween 20).

  • Spray gun or atomizer.[5]

  • Humid chamber (20°C).[5]

  • Greenhouse facilities.

cluster_prep Preparation cluster_application Application & Inoculation cluster_incubation Incubation & Assessment Plant_Prep Grow cucumber seedlings to first-leaf stage Preventive Preventive: 1. Spray plants 2. Inoculate 1 day later Plant_Prep->Preventive Curative Curative: 1. Inoculate plants 2. Spray 21.5h later Plant_Prep->Curative Translaminar Translaminar: 1. Spray adaxial leaf surface 2. Inoculate abaxial surface 1 day later Plant_Prep->Translaminar Fungicide_Prep Prepare this compound spray solutions Fungicide_Prep->Preventive Fungicide_Prep->Curative Fungicide_Prep->Translaminar Inoculum_Prep Prepare B. cinerea spore suspension Inoculum_Prep->Preventive Inoculum_Prep->Curative Inoculum_Prep->Translaminar Incubate Incubate in humid chamber (20°C) Preventive->Incubate Curative->Incubate Translaminar->Incubate Transfer Transfer to greenhouse Incubate->Transfer Assess Assess disease severity (e.g., 7 days post-inoculation) Transfer->Assess

Fig. 2: Workflow for a greenhouse efficacy trial of this compound.

Experimental Design:

  • Preventive Efficacy:

    • Apply this compound solutions to cucumber seedlings at a rate of 1000 L/ha using an atomizer.[5]

    • One day after treatment, inoculate the abaxial surface of the leaves with the B. cinerea spore suspension.[5]

    • Include an untreated control group sprayed only with the water/surfactant solution.

  • Curative Efficacy:

    • Inoculate the abaxial surface of the leaves of cucumber seedlings with the B. cinerea spore suspension.[5]

    • 21.5 hours after inoculation, apply this compound solutions to the seedlings.[5]

    • Include an untreated, inoculated control group.

  • Translaminar Action:

    • Apply this compound solutions to only the adaxial (upper) surface of the leaves.[5]

    • One day after application, inoculate the abaxial (lower) surface of the leaves with the B. cinerea spore suspension.[5]

    • Include an untreated control group.

Incubation and Assessment:

  • After inoculation, place the plants in a humid chamber at 20°C for 24-48 hours to facilitate infection.[5]

  • Transfer the plants to a greenhouse for disease development.[5]

  • Assess disease severity 7 days after inoculation by measuring lesion size or using a disease rating scale.[5]

  • Calculate the control value for each treatment compared to the untreated control.

Protocol 3: Phytotoxicity Assessment in Greenhouse Crops

Objective: To evaluate the potential for this compound to cause phytotoxicity on a range of greenhouse ornamental and vegetable crops.

Materials:

  • A selection of healthy, actively growing greenhouse crops.

  • This compound spray solutions at the recommended application rate (1x) and a higher rate (e.g., 2x or 4x).

  • Control solution (water with surfactant).

  • Sprayer.

  • Greenhouse facilities with controlled environmental conditions.

Procedure:

  • Select uniform, healthy plants for the trial. Do not use stressed plants.

  • Designate treatment groups, including an untreated control, a 1x application rate, and a higher (e.g., 2x) application rate. Use a minimum of 4-10 plants per treatment group.

  • Apply the respective treatments as a foliar spray, ensuring thorough coverage to the point of drip.

  • If multiple applications are intended in a commercial setting, re-treat the plants at the closest labeled interval for a total of three applications to assess cumulative effects.

  • Maintain plants under standard greenhouse growing conditions.

  • Evaluate plants for signs of phytotoxicity at regular intervals (e.g., 1, 3, 7, and 14 days after each application).

  • Record any observed symptoms, such as:

    • Leaf speckling, spotting, or burning

    • Chlorosis (yellowing) or necrosis (browning) of leaf margins or tips

    • Leaf distortion (cupping, twisting)

    • Stunting of growth

    • Flower damage or discoloration

  • Use a rating scale (e.g., 0-10, where 0 = no injury and 10 = complete plant death) to quantify any observed damage.

  • Photograph any phytotoxic effects, comparing treated plants to the untreated controls.

Resistance Management

Due to its unique mode of action, this compound is a valuable tool for managing fungicide resistance.[5] To preserve its efficacy, it is crucial to incorporate it into a resistance management strategy.

  • Rotation: Avoid consecutive applications of this compound. Rotate with fungicides from different Fungicide Resistance Action Committee (FRAC) groups that have different modes of action.[2]

  • Tank Mixing: Consider tank-mixing this compound with a multi-site fungicide to broaden the spectrum of control and reduce the selection pressure for resistance.

  • Integrated Pest Management (IPM): Combine the use of this compound with sound cultural practices such as sanitation, environmental control (managing humidity and leaf wetness), and the use of resistant cultivars to reduce overall disease pressure.[8]

  • Follow Label Recommendations: Always adhere to the recommended application rates and intervals specified on the product label. Using sublethal doses can increase the risk of resistance development.

By following these protocols and guidelines, researchers can effectively evaluate and utilize this compound for the control of fungal diseases in a greenhouse setting while minimizing the risk of phytotoxicity and resistance development.

References

Troubleshooting & Optimization

Technical Support Center: Aminopyrifen Fungicide Resistance Management

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for managing aminopyrifen fungicide resistance in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a novel 2-aminonicotinate fungicide. Its primary mode of action is the inhibition of the GWT-1 protein, an acyltransferase involved in the biosynthesis of the glycosylphosphatidylinositol (GPI) anchor.[1][2] GPI anchors are essential for attaching proteins to the cell surface, and their disruption compromises the integrity of the fungal cell wall.[1]

Q2: What is the known mechanism of resistance to this compound?

A2: Resistance to this compound has been linked to mutations in the gwt-1 gene, which encodes the target protein GWT-1.[1][2] For example, specific amino acid alterations such as S180F and V178A in Neurospora crassa have been identified in this compound-resistant mutants generated through UV mutagenesis.[1][2]

Q3: Does this compound show cross-resistance with other fungicides?

A3: No, studies have shown that this compound does not exhibit cross-resistance with other common classes of fungicides, including benzimidazoles, N-phenylcarbamates, dicarboximides, Quinone outside inhibitors (QoIs), and succinate dehydrogenase inhibitors (SDHIs).[3] This is attributed to its unique mode of action.[3]

Q4: What is the general spectrum of activity for this compound?

A4: this compound is highly effective against a broad range of Ascomycetes and their related anamorphic fungi.[3][4] It has demonstrated significant in vitro and in vivo activity against various plant pathogens like Botrytis cinerea and Pyricularia oryzae.[3]

Quantitative Data on this compound Efficacy

The following tables summarize the efficacy of this compound against various fungal pathogens and provide a template for calculating resistance factors in your own experiments.

Table 1: In Vitro Efficacy of this compound against Various Fungal Pathogens

Fungal SpeciesEC50 Value (mg/L)Reference
Neurospora crassa (wild-type)0.001[1][2]
Botrytis cinerea0.0039 - 0.23[3][4]
Colletotrichum acutatum0.0039 - 0.23[4]
Fusarium oxysporum f. sp. lycopersici0.0039 - 0.23[4]
Rhizoctonia solani AG-1 IA0.029[4]

Table 2: Efficacy of this compound against Botrytis cinerea Strains Resistant to Other Fungicides

B. cinerea StrainResistance ProfileThis compound EC50 (mg/L)Reference
ma4-3Resistant to Diethofencarb0.43 - 0.83[3]
22Resistant to Benomyl, Diethofencarb, Procymidone0.43 - 0.83[3]
to0405Tolerant to Azoxystrobin, Benomyl0.43 - 0.83[3]
24Resistant to Benomyl, Boscalid, Procymidone0.43 - 0.83[3]

Table 3: Template for Calculating this compound Resistance Factor

Fungal IsolateEC50 of Resistant Isolate (mg/L)EC50 of Susceptible (Wild-Type) Isolate (mg/L)Resistance Factor (RF)¹
[Enter Isolate Name][Enter Value][Enter Value][Calculate]
[Enter Isolate Name][Enter Value][Enter Value][Calculate]
[Enter Isolate Name][Enter Value][Enter Value][Calculate]

¹ Resistance Factor (RF) = EC50 of Resistant Isolate / EC50 of Susceptible Isolate

Experimental Protocols

Protocol 1: Determination of EC50 Values using a Microplate Assay

This protocol outlines a method for determining the half-maximal effective concentration (EC50) of this compound against the mycelial growth of a fungal isolate.

  • Preparation of Fungal Inoculum:

    • Culture the fungal isolate on Potato Dextrose Agar (PDA) for 5-7 days at 25°C.

    • Prepare a spore suspension by flooding the plate with 10 mL of sterile distilled water containing 0.05% (v/v) Tween 20.

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

    • Adjust the spore concentration to 1 x 10⁵ spores/mL using a hemocytometer.

  • Preparation of Fungicide Solutions:

    • Prepare a 10 mg/mL stock solution of this compound in dimethyl sulfoxide (DMSO).

    • Perform serial two-fold dilutions in sterile Potato Dextrose Broth (PDB) in a 96-well microtiter plate to achieve a range of final concentrations (e.g., 0.001 to 10 mg/L).

    • Ensure the final DMSO concentration does not exceed 1% (v/v) in all wells, including the control.

  • Assay Setup:

    • Add 100 µL of each fungicide dilution to triplicate wells of a 96-well plate.

    • Add 100 µL of PDB with 1% DMSO to control wells.

    • Add 100 µL of the prepared spore suspension to each well.

    • Seal the plate and incubate at 25°C for 48-72 hours, or until sufficient growth is observed in the control wells.

  • Data Collection and Analysis:

    • Measure the optical density (OD) at 600 nm using a microplate reader.

    • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

    • Plot the percentage of inhibition against the log-transformed fungicide concentrations.

    • Determine the EC50 value using non-linear regression analysis.

Protocol 2: Generation of this compound-Resistant Mutants by UV Mutagenesis

This protocol provides a general method for inducing resistance to this compound in a susceptible fungal strain.

  • Preparation of Spore Suspension:

    • Prepare a high-concentration spore suspension (1 x 10⁷ spores/mL) from a fresh, sporulating culture as described in Protocol 1.

  • UV Irradiation:

    • Pipette 100 µL of the spore suspension onto the surface of a PDA plate, spreading it evenly.

    • Remove the lid and expose the plate to a UV-C light source (254 nm) at a distance of approximately 30 cm.

    • The duration of exposure should be optimized to achieve a kill rate of 90-99%. This may require a preliminary dose-response experiment with varying exposure times.

  • Selection of Resistant Mutants:

    • Following irradiation, incubate the plates in the dark for 24 hours to prevent photoreactivation.

    • Replica-plate the surviving colonies onto PDA plates amended with a discriminatory concentration of this compound. This concentration should be 5-10 times the EC50 of the wild-type strain.

    • Incubate the plates at 25°C for 5-10 days.

  • Isolation and Verification of Mutants:

    • Colonies that grow on the fungicide-amended media are considered putative resistant mutants.

    • Isolate these colonies by transferring them to fresh this compound-amended PDA plates to confirm their resistance.

    • Perform EC50 determination (Protocol 1) on the confirmed mutants to quantify the level of resistance.

    • For further characterization, sequence the gwt-1 gene of the resistant mutants to identify potential mutations.

Visualizations

GPI_Anchor_Biosynthesis_Pathway cluster_ER_Cytoplasm ER Cytoplasm cluster_ER_Lumen ER Lumen PI Phosphatidylinositol (PI) GlcNAc-PI GlcNAc-PI PI->GlcNAc-PI GPI-GnT complex GlcN-PI GlcN-PI GlcNAc-PI->GlcN-PI PIG-L GlcN-acylPI GlcN-(acyl)PI GlcN-PI->GlcN-acylPI GWT-1 (PIG-W) Man-GlcN-acylPI Man-GlcN-(acyl)PI GlcN-acylPI->Man-GlcN-acylPI PIG-M Man-Man-GlcN-acylPI Man-Man-GlcN-(acyl)PI Man-GlcN-acylPI->Man-Man-GlcN-acylPI PIG-V EtN-P-Man-Man-GlcN-acylPI EtN-P-Man-Man-GlcN-(acyl)PI Man-Man-GlcN-acylPI->EtN-P-Man-Man-GlcN-acylPI PIG-N Complete_GPI Complete GPI Anchor EtN-P-Man-Man-GlcN-acylPI->Complete_GPI Further Mannosylation & EtN-P additions GPI_Protein GPI-Anchored Protein Complete_GPI->GPI_Protein GPI Transamidase This compound This compound This compound->GlcN-acylPI Inhibits GWT-1

Caption: Fungal GPI-anchor biosynthesis pathway and the inhibitory action of this compound.

Resistance_Investigation_Workflow cluster_phenotypic Phenotypic Analysis cluster_genotypic Genotypic Analysis cluster_generation Resistance Generation (Optional) start Reduced fungicide efficacy observed ec50 Determine EC50 of suspect isolate (Protocol 1) start->ec50 mutagenesis Generate resistant mutants via UV (Protocol 2) start->mutagenesis If no field isolates available compare Compare EC50 to wild-type baseline ec50->compare phenotype_confirmed Resistance phenotype confirmed compare->phenotype_confirmed dna_extract Extract genomic DNA from resistant and wild-type isolates phenotype_confirmed->dna_extract Proceed to genotyping pcr Amplify gwt-1 gene via PCR dna_extract->pcr sequence Sequence gwt-1 amplicons pcr->sequence align Align sequences and identify mutations sequence->align genotype_confirmed Resistance genotype identified align->genotype_confirmed confirm_resistance Confirm resistance of mutants (Protocol 1 & Genotyping) mutagenesis->confirm_resistance

Caption: Workflow for investigating suspected this compound resistance.

Troubleshooting Guide

Issue 1: High Variability in EC50 Results

  • Q: My EC50 values for the same isolate are inconsistent between experiments. What could be the cause?

    • A: Inconsistent EC50 results can stem from several factors:

      • Inoculum Viability: Ensure you are using a fresh, actively growing culture for spore suspension preparation. The age and viability of spores can significantly impact growth rates.

      • Spore Concentration: Double-check the accuracy of your spore count using a hemocytometer. Inconsistent inoculum density will lead to variable results.

      • Fungicide Stock Solution: Prepare fresh stock solutions of this compound for each experiment, as repeated freeze-thaw cycles can degrade the compound.

      • Plate Edge Effects: Evaporation from the outer wells of a 96-well plate can concentrate the fungicide and affect growth. Avoid using the outer wells or fill them with sterile water to maintain humidity.

      • Incubation Conditions: Ensure consistent temperature and incubation times across all experiments.

Issue 2: No Resistant Mutants Obtained After UV Mutagenesis

  • Q: I performed UV mutagenesis, but no colonies grew on the selection plates. What went wrong?

    • A: This issue can arise from several factors related to UV dosage and selection pressure:

      • UV Exposure Time: The UV dose might be too high, leading to 100% lethality. Perform a dose-response curve with varying exposure times (e.g., 10, 30, 60, 120 seconds) to find the optimal dose that results in 90-99% killing.

      • Discriminatory Concentration: The concentration of this compound in your selection media may be too high. Try using a lower selection concentration, for example, 3-5 times the wild-type EC50, to allow for the growth of mutants with low to moderate resistance.

      • Spore Viability: Ensure the initial spore suspension has high viability before UV treatment.

Issue 3: Putative Resistant Mutants Are Not Stable

  • Q: I isolated colonies from the selection plates, but they lost their resistance after sub-culturing on non-selective media. Why is this happening?

    • A: The initial "resistance" may not have been due to a stable genetic mutation.

      • Transient Adaptation: Fungi can sometimes exhibit temporary physiological adaptation to a stressor. To ensure you have a stable mutant, sub-culture the isolate at least three times on fungicide-amended media before re-testing the EC50.

      • Heterokaryosis: In some fungi, the initial isolate may be a heterokaryon (containing both resistant and sensitive nuclei). Single-spore isolation from the putative mutant can help in obtaining a stable, homokaryotic resistant strain.

Issue 4: No Mutations Found in the gwt-1 Gene of a Resistant Mutant

  • Q: My isolate shows a stable resistant phenotype, but sequencing of the gwt-1 gene did not reveal any mutations. What are other possible resistance mechanisms?

    • A: While target-site mutation is a common mechanism, other possibilities exist:

      • Overexpression of the Target Gene: Use RT-qPCR to investigate if the expression of the gwt-1 gene is upregulated in the resistant isolate compared to the wild-type.

      • Efflux Pumps: Resistance could be mediated by the overexpression of efflux pumps that actively transport the fungicide out of the cell. Transcriptomic analysis (RNA-seq) could help identify upregulated transporter genes.

      • Mutations in Other Genes: Although less common for this class of fungicide, mutations in other genes within the GPI-anchor biosynthesis pathway could potentially confer resistance.

References

Technical Support Center: Optimizing Aminopyrifen Spray Coverage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing Aminopyrifen spray coverage for effective crop protection.

Troubleshooting Guide

This guide addresses common issues encountered during the application of this compound, offering a systematic approach to problem-solving.

Q1: What are the likely causes of poor fungal disease control despite applying this compound?

A1: Inadequate disease control can stem from several factors beyond the fungicide's intrinsic efficacy. A primary reason is often poor spray coverage, which can be influenced by improper equipment calibration, incorrect application technique, or environmental conditions.[1][2][3] It is also crucial to ensure that the targeted pathogen is within the spectrum of this compound's activity.[4][5]

Q2: How can I diagnose the cause of suspected poor spray coverage?

A2: A systematic evaluation of your application process is essential. Start by examining your sprayer calibration, including nozzle flow rate, travel speed, and pressure.[3][6] The use of water-sensitive spray cards placed at different locations within the crop canopy can provide a direct visual assessment of spray deposition and uniformity.[1][7] Also, review the environmental conditions during application; high winds or temperatures can lead to drift and evaporation.[3][8]

Q3: My water-sensitive spray cards indicate uneven coverage. What should I adjust?

A3: Uneven coverage can be rectified by addressing several parameters. Ensure your sprayer boom is level and at the correct height for the crop.[2] Check for worn or clogged nozzles, as these are a common cause of poor spray patterns.[1][8] The spray volume (gallons per acre or liters per hectare) is also a critical factor; increasing the volume can improve coverage, especially in dense canopies.[9] Finally, consider the droplet size, as very fine droplets are more susceptible to drift, while very coarse droplets may not provide adequate coverage.[10]

Q4: I've confirmed good spray coverage, but disease control is still suboptimal. What other factors could be at play?

A4: If spray coverage is adequate, consider the following:

  • Timing of Application: this compound has strong protective and curative activity, but application timing is crucial for optimal results.[11] Ensure the application is made according to the recommended window for the target disease.

  • pH of the Spray Solution: The pH of the water used for the spray solution can affect the stability and efficacy of some fungicides. While specific data for this compound's pH sensitivity is not detailed in the provided results, it is a general best practice to ensure the spray solution has a pH close to neutral (around 7.0) unless otherwise specified.[1][3]

  • Fungicide Resistance: Although this compound has a novel mode of action and no widespread resistance has been reported, it is essential to follow resistance management strategies, such as rotating with fungicides that have different modes of action.[11][12]

Frequently Asked Questions (FAQs)

Q1: What is the mode of action of this compound?

A1: this compound is a fungicide that inhibits the GWT-1 protein, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors in fungi.[5][11] GPI-anchored proteins are crucial for maintaining the integrity of the fungal cell wall. By inhibiting their production, this compound disrupts mycelial growth.[5]

Q2: What is the spectrum of activity for this compound?

A2: this compound demonstrates high activity against a broad range of plant pathogenic fungi, particularly within the Ascomycetes group.[4][5] This includes pathogens such as Botrytis cinerea (gray mold) and Pyricularia oryzae (rice blast).[11] It has shown lower efficacy against some Basidiomycetes and no activity against Oomycetes like Pythium aphanidermatum.[5]

Q3: Does this compound exhibit any cross-resistance with other fungicides?

A3: Studies have shown that this compound does not exhibit cross-resistance with several classes of conventional fungicides, including benzimidazoles, dicarboximides, QoI inhibitors, and SDHI inhibitors.[4][5] This makes it a valuable tool for resistance management programs.

Q4: What are the key biological properties of this compound?

A4: this compound exhibits strong preventive and curative efficacy.[4] It also possesses translaminar action, meaning it can move from the upper to the lower surface of a leaf, providing protection to untreated areas.[4][13]

Q5: What are general best practices for applying this compound?

A5: For optimal performance, calibrate your sprayer before the start of the growing season and whenever application conditions change significantly.[1][6] Use appropriate nozzles and pressure to achieve the desired droplet size for the target crop and canopy density.[10] Applying in a sufficient volume of water to ensure thorough coverage without runoff is crucial.[1] Consider the use of adjuvants, such as surfactants or oils, to enhance spray deposition and penetration, but always check the product label for recommendations.[14][15]

Data Presentation

Table 1: In Vitro Antifungal Spectrum of this compound

Fungal SpeciesEC50 (mg/L)
Botrytis cinerea0.0039 - 0.23
Colletotrichum acutatum0.0039 - 0.23
Fusarium oxysporum f. sp. lycopersici0.0039 - 0.23
Glomerella cingulata0.0039 - 0.23
Monilinia fructicola0.0039 - 0.23
Sclerotinia sclerotiorum0.0039 - 0.23
Venturia inaequalis0.0039 - 0.23
Verticillium dahliae0.0039 - 0.23
Rhizoctonia solani AG-1 IA0.029
Sclerotium rolfsii5.9
Source:[5]

Table 2: In Vivo Efficacy of this compound on Potted Plants

DiseasePathogenHost PlantEC50 (mg/L)
Rice BlastPyricularia oryzaeRice1.2
Cucumber AnthracnoseColletotrichum orbiculareCucumber3.6
Cucumber Powdery MildewPodosphaera xanthiiCucumber4.3 - 12
Wheat Powdery MildewBlumeria graminis f. sp. triticiWheat4.3 - 12
Wheat RustPuccinia reconditaWheat4.3 - 12
Source:[4][5]

Experimental Protocols

Protocol 1: Evaluation of Preventive Efficacy of this compound against Cucumber Gray Mold

  • Preparation of Fungicide Solutions: Prepare a stock solution of this compound SC (suspension concentrate) and dilute it with deionized water containing 200 mg/L of Tween 20 to achieve the desired test concentrations.[4]

  • Plant Material: Use cucumber seedlings at the cotyledon stage.

  • Fungicide Application: Apply the prepared this compound solutions to the seedlings using a spray gun, ensuring thorough coverage of the entire plant.[4]

  • Inoculation: One day after the fungicide treatment, inoculate the abaxial (lower) surface of the leaves with a spore suspension of Botrytis cinerea (1.0×10^6 spores/mL).[4]

  • Incubation: Place the inoculated plants in a humid chamber at 20°C in the dark for 48 hours, then transfer them to a greenhouse.[4]

  • Disease Assessment: Assess the disease severity 7 days after inoculation.

  • Data Analysis: Calculate the control value based on the disease severity in treated plants compared to untreated controls.

Protocol 2: Assessment of Spray Coverage using Water-Sensitive Spray Cards

  • Card Placement: Secure water-sensitive spray cards to the petioles of leaves at various locations within the crop canopy (e.g., top, middle, and bottom) and in different orientations (horizontal and vertical).[7]

  • Sprayer Calibration and Operation: Calibrate the sprayer to the desired settings (e.g., travel speed, pressure, nozzle type, and spray volume).[6] Operate the sprayer over the target area containing the spray cards.

  • Card Collection: After the spray has dried, carefully collect the water-sensitive cards.

  • Coverage Analysis: Visually assess the spray cards for the density and uniformity of the droplets. For a more quantitative analysis, use a scanner and image analysis software (e.g., SnapCard) to determine the percentage of spray coverage.[7]

  • Parameter Adjustment: Based on the analysis, adjust sprayer settings as needed to optimize coverage. For instance, if coverage in the lower canopy is poor, consider increasing the spray volume or selecting a nozzle that produces a droplet spectrum with better penetration.[9]

Visualizations

Caption: Mode of action of this compound, inhibiting the GWT-1 enzyme.

Troubleshooting_Workflow Start Start: Poor Disease Control Check_Coverage Assess Spray Coverage (Water-Sensitive Cards) Start->Check_Coverage Coverage_Good Is Coverage Adequate? Check_Coverage->Coverage_Good Check_Calibration Check Sprayer Calibration: - Nozzles - Pressure - Speed Coverage_Good->Check_Calibration No Check_Other_Factors Investigate Other Factors: - Application Timing - Spray Solution pH - Resistance Coverage_Good->Check_Other_Factors Yes Adjust_Settings Adjust Application Parameters: - Spray Volume - Boom Height - Droplet Size Check_Calibration->Adjust_Settings Re_evaluate Re-evaluate Coverage Adjust_Settings->Re_evaluate Re_evaluate->Check_Coverage Resolved Issue Resolved Check_Other_Factors->Resolved

Caption: Troubleshooting workflow for poor this compound efficacy.

Experimental_Workflow Prep_Solutions 1. Prepare this compound Solutions Application 3. Apply Fungicide (Spray Application) Prep_Solutions->Application Prep_Plants 2. Prepare Host Plants Prep_Plants->Application Inoculation 4. Inoculate with Pathogen Application->Inoculation Incubation 5. Incubate under Controlled Conditions Inoculation->Incubation Assessment 6. Assess Disease Severity Incubation->Assessment Analysis 7. Data Analysis (Calculate Efficacy) Assessment->Analysis

Caption: Experimental workflow for evaluating this compound efficacy.

References

Factors affecting the stability and efficacy of Aminopyrifen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminopyrifen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stable and effective use of this compound in experimental settings. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to support your research.

Troubleshooting Guide

This guide addresses common issues that may arise during the handling and use of this compound.

Issue Potential Cause Recommended Solution
Precipitation of this compound in Aqueous Media This compound is sparingly soluble in water. When a concentrated DMSO stock solution is diluted into an aqueous buffer or culture medium, the compound can crash out.- Increase the final concentration of DMSO in the working solution (ensure cell/organism tolerance).- Prepare a more dilute stock solution in DMSO to minimize the volume added to the aqueous medium.- Consider the use of a surfactant like Tween 20 (e.g., at 200 mg/L) in the final solution to improve suspension.[1]
Inconsistent or Lower-Than-Expected Efficacy - Degradation: The compound may have degraded due to improper storage or handling.- Suboptimal pH: The pH of the experimental medium may not be optimal for this compound's activity.- Incorrect Concentration: Errors in dilution calculations or stock solution preparation.- Storage: Store the solid compound and DMSO stock solutions under the recommended conditions (see FAQ below). Prepare fresh working solutions for each experiment.- pH: While specific data is limited, check the pH of your medium. Most fungal assays are performed in standard media like Potato Dextrose Agar (PDA) or RPMI-1640 buffered to a neutral pH.- Concentration Verification: Re-calculate all dilutions. If possible, use a validated analytical method (e.g., HPLC) to confirm the concentration of your stock solution.
Contamination in in vitro Assays The introduction of bacteria or other fungi can interfere with the experimental results.- Employ strict aseptic techniques when preparing media and handling cultures.- Prepare fungicide-amended media in a sterile environment (e.g., a laminar flow hood).
DMSO Toxicity to Fungal Culture High concentrations of DMSO can inhibit fungal growth, confounding the results of the efficacy assay.- Determine the maximum tolerable DMSO concentration for your specific fungal strain by running a vehicle control with varying DMSO concentrations.- Typically, the final concentration of DMSO in culture media should be kept low, often below 1%.[1]

Frequently Asked Questions (FAQs)

1. What is the mechanism of action of this compound? this compound is a novel 2-aminonicotinate fungicide.[1][2] It functions by inhibiting the GWT-1 protein, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[3] GPI anchors are crucial for attaching proteins to the cell surface, and their disruption interferes with fungal cell wall integrity and growth.[3] This unique mode of action means it does not show cross-resistance with other common fungicides like SDHIs, QoIs, or benzimidazoles.[1][2]

2. How should I store this compound? Proper storage is critical to maintain the stability and efficacy of this compound.

Format Storage Condition Duration
Solid Powder Dry, dark, and at -20°CLong-term (months to years)[4]
Dry, dark, and at 0-4°CShort-term (days to weeks)[4]
DMSO Stock Solution -20°CLong-term (months)[4]
0-4°CShort-term (days to weeks)[4]

3. What is the recommended solvent for this compound? this compound is soluble in Dimethyl Sulfoxide (DMSO).[4] For laboratory experiments, stock solutions are typically prepared in DMSO.[4] For some applications, acetone has also been used to dissolve the compound before suspension in distilled water.[1]

4. What is the antifungal spectrum of this compound? this compound is highly effective against a broad range of plant pathogenic fungi, particularly those belonging to the Ascomycetes.[1][2] It shows high activity against pathogens such as Botrytis cinerea, Pyricularia oryzae (rice blast), and various powdery mildews.[1][4]

5. Are there any known stability issues related to pH, temperature, or light? While specific degradation kinetics for this compound are not readily available in published literature, general best practices for similar compounds should be followed. As an ester, this compound could be susceptible to hydrolysis under strongly acidic or basic conditions. It is recommended to store the compound and its solutions protected from light and at low temperatures to minimize degradation.[4]

Data on Efficacy

The following tables summarize the reported efficacy of this compound against various fungal pathogens.

Table 1: In Vitro Efficacy of this compound against Plant Pathogenic Fungi

Fungal Pathogen EC₅₀ Value (mg/L)
Botrytis cinerea0.0039
Monilinia fructicola0.0055
Fusarium oxysporum f.sp. spinaciae0.0056
Verticillium dahliae0.0065
Colletotrichum acutatum0.016
Rhizoctonia solani AG-1 IA0.029
Sclerotinia sclerotiorum0.058
Glomerella cingulata0.16
Venturia inaequalis0.23
Source: Data compiled from in vitro experiments on potato dextrose agar medium.[2][5]

Table 2: Efficacy of this compound on Potted Plants

Plant Disease (Pathogen) EC₅₀ Value (mg/L)
Rice blast (Pyricularia oryzae)1.2
Cucumber anthracnose (Colletotrichum orbiculare)3.6
Wheat powdery mildew (Blumeria graminis f.sp. tritici)4.3
Wheat rust (Puccinia recondita)4.8
Cucumber powdery mildew (Podosphaera xanthii)12
Cucumber downy mildew (Pseudoperonospora cubensis)>400
Source: Data from greenhouse tests on potted plants.[1][6]

Experimental Protocols & Visualizations

Protocol 1: Preparation of this compound Stock and Working Solutions

This protocol describes the preparation of a stock solution in DMSO and subsequent dilution for use in in vitro assays.

Materials:

  • This compound (solid powder)

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

  • Calibrated pipettes and sterile tips

  • Vortex mixer

Procedure:

  • Calculate Required Mass: Determine the mass of this compound needed to prepare a stock solution of the desired concentration (e.g., 10 mg/mL).

  • Weighing: Accurately weigh the this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.

  • Mixing: Vortex the solution until the this compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for long-term storage or 4°C for short-term use, protected from light.[4]

  • Working Solution Preparation: To prepare a working solution, dilute the stock solution in the appropriate sterile culture medium (e.g., Potato Dextrose Broth, RPMI-1640). Ensure the final DMSO concentration is below the toxicity threshold for the test organism (typically <1%).

G Workflow: this compound Solution Preparation cluster_prep Stock Solution Preparation cluster_work Working Solution Preparation weigh 1. Weigh Solid This compound add_dmso 2. Add Sterile DMSO weigh->add_dmso dissolve 3. Vortex to Dissolve add_dmso->dissolve store_stock 4. Store Stock at -20°C (Protected from Light) dissolve->store_stock dilute 5. Dilute Stock in Sterile Medium store_stock->dilute Prepare Fresh use 6. Use Immediately in Assay dilute->use

Workflow for preparing this compound solutions.
Protocol 2: In Vitro Antifungal Susceptibility Assay (Broth Microdilution)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) or EC₅₀ of this compound against a fungal pathogen.

Materials:

  • 96-well microtiter plate

  • Fungal isolate

  • Appropriate liquid medium (e.g., Potato Dextrose Broth)

  • This compound stock solution (in DMSO)

  • Sterile water or medium for dilution

  • Microplate reader (optional)

Procedure:

  • Inoculum Preparation: Culture the fungal isolate and prepare a spore or mycelial fragment suspension in sterile water or medium to a standardized concentration.

  • Drug Dilution: Perform serial dilutions of the this compound stock solution in the 96-well plate using the liquid medium to achieve a range of final concentrations.

  • Controls: Include a positive control (medium + inoculum, no drug) and a negative/sterility control (medium only). Also, include a vehicle control (medium + inoculum + highest concentration of DMSO used).

  • Inoculation: Add the fungal inoculum to each well (except the sterility control).

  • Incubation: Incubate the plate at the optimal temperature for the fungus (e.g., 20-25°C) for a specified period (e.g., 48-72 hours).

  • Endpoint Determination: Assess fungal growth by visual inspection or by measuring the optical density (OD) with a microplate reader. The MIC is the lowest concentration that inhibits visible growth. The EC₅₀ is the concentration that inhibits growth by 50% compared to the positive control.

G Signaling Pathway: this compound's Mode of Action This compound This compound gwt1 GWT-1 Protein (Acyltransferase in ER) This compound->gwt1 Inhibits pi_glcnac Inositol-acylated PI (PI-GlcNAc) gwt1->pi_glcnac Catalyzes integrity Loss of Cell Wall Integrity gwt1->integrity pi Phosphatidylinositol (PI) pi->gwt1 Substrate gpi_biosynthesis GPI Anchor Biosynthesis Pathway pi_glcnac->gpi_biosynthesis gpi_anchor Mature GPI Anchor gpi_biosynthesis->gpi_anchor gpi_protein GPI-Anchored Proteins (e.g., Cell Wall Enzymes) gpi_anchor->gpi_protein Attaches to Proteins cell_wall Fungal Cell Wall gpi_protein->cell_wall Maintains growth Inhibition of Mycelial Growth integrity->growth

Mechanism of action of this compound.

G Troubleshooting Logic for Poor Efficacy start Start: Inconsistent/Low Efficacy Observed check_storage 1. Verify Compound Storage (Solid & Stock Solution) start->check_storage check_prep 2. Review Solution Prep & Dilution Calculations check_storage->check_prep Proper improper_storage Action: Use new aliquot. Prepare fresh stock. check_storage->improper_storage Improper check_assay 3. Examine Assay Conditions (pH, Temp, DMSO conc.) check_prep->check_assay Correct error_calc Action: Recalculate. Prepare fresh solutions. check_prep->error_calc Error Found check_resistance 4. Consider Fungal Resistance check_assay->check_resistance Optimal suboptimal_assay Action: Optimize assay parameters. Run controls. check_assay->suboptimal_assay Suboptimal resistance Action: Test against sensitive reference strain. check_resistance->resistance Suspected end Problem Resolved check_resistance->end Not Suspected improper_storage->end error_calc->end suboptimal_assay->end

A logical workflow for troubleshooting efficacy issues.

References

Technical Support Center: Investigating Potential Phytotoxicity of Aminopyrifen

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on investigating the potential phytotoxicity of Aminopyrifen. Given that this compound is a fungicide, understanding its potential unintended effects on host plants is crucial for its safe and effective use. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist in designing and interpreting phytotoxicity studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and is it known to be phytotoxic?

A1: this compound is a fungicide with a novel mode of action, primarily used to control a range of plant pathogenic fungi. Currently, there is limited publicly available data specifically documenting phytotoxic effects of this compound on host plants. Phytotoxicity refers to the detrimental effects on plant growth that can be caused by a chemical compound.[1] These effects can manifest as a variety of symptoms, including stunting, necrosis (tissue death), chlorosis (yellowing), and abnormal growth.[1][2]

Q2: Why should I be concerned about the phytotoxicity of a fungicide?

A2: While fungicides are designed to target fungi, the active ingredient or other components of the formulation can sometimes have unintended effects on the host plant.[3] Assessing phytotoxicity is a critical component of evaluating the overall performance and safety of a plant protection product.[3][4] Unforeseen phytotoxicity can lead to crop damage, reduced yield, and confounding experimental results.

Q3: What are the typical symptoms of phytotoxicity?

A3: Phytotoxicity symptoms can vary depending on the plant species, the chemical concentration, and environmental conditions. Common symptoms to watch for include:

  • Chlorosis: Yellowing of leaves.

  • Necrosis: Browning or death of plant tissue, often appearing as spots or at the leaf margins.[2]

  • Stunting: Reduced overall plant growth, smaller leaves, or shorter internodes.

  • Deformation: Curling, cupping, or twisting of leaves.[5]

  • Reduced Germination: Poor or delayed seed sprouting.

  • Root Damage: Discolored, shortened, or poorly developed root systems.

Q4: How can I test for the phytotoxicity of this compound on my specific plant of interest?

A4: A controlled bioassay is the most effective way to determine if this compound is phytotoxic to your plant species. This typically involves growing plants under controlled conditions and treating them with a range of this compound concentrations. You would then observe the plants for any of the symptoms listed above and collect quantitative data on growth parameters. A detailed protocol is provided in the "Experimental Protocols" section of this guide.

Troubleshooting Guide

Q1: My plants are showing symptoms of stress after applying this compound. How can I determine if it is phytotoxicity?

A1: It is important to differentiate between phytotoxicity, disease symptoms, nutrient deficiencies, and other environmental stressors. Here's a systematic approach:

  • Review your application records: Confirm the concentration of this compound used and the application method. Was it applied according to the intended protocol?

  • Check your control group: Compare the symptomatic plants to the untreated control plants from the same experiment. If the control plants are healthy, it points towards a treatment effect.

  • Look for patterns: Phytotoxicity often appears in a uniform pattern corresponding to the application, whereas disease symptoms may appear more randomly.[2]

  • Consider the timeline: Phytotoxic effects usually appear within a few days to a week after application.

  • Rule out other causes: Assess the plants for signs of disease or pests. Check your fertilization and watering records to rule out nutrient imbalances or water stress.

Q2: I observed some leaf spotting on my plants treated with this compound. What should I do next?

A2: Document your observations meticulously. Take high-quality photographs of the symptoms and compare them to the control group. Quantify the damage if possible (e.g., percentage of leaf area affected). If the symptoms are mild, continue to monitor the plants to see if they recover or if the damage progresses. If the symptoms are severe, you may need to adjust the concentration of this compound in future experiments.

Q3: Could the solvent or other ingredients in my this compound formulation be causing the phytotoxicity?

A3: Yes, it is possible that the inert ingredients in a formulated product could contribute to phytotoxicity. To investigate this, you can include an additional control group treated with the formulation blank (the formulation without the this compound active ingredient), if it is available.

Q4: My seed germination rate is lower in this compound-treated soil. What does this indicate?

A4: A reduced germination rate is a strong indicator of phytotoxicity. You should quantify this effect by counting the number of germinated seeds in your treated and control groups. Further investigation into root and shoot growth of the germinated seedlings will provide more detailed information on the phytotoxic effects.

Data Presentation

To ensure consistency and comparability of data, we recommend using a standardized table to record your experimental findings. Below is a template that can be adapted for your specific experimental design.

Plant SpeciesThis compound Concentration (ppm)Application MethodObservation Timepoint (Days)Phytotoxicity Symptoms ObservedGermination Rate (%)Average Root Length (cm)Average Shoot Height (cm)Plant Biomass (g)Notes
e.g., Arabidopsis thaliana0 (Control)Soil Drench14None985.24.50.8Healthy growth
10Soil Drench14Slight chlorosis954.84.30.75
50Soil Drench14Moderate chlorosis, slight stunting853.53.80.6
100Soil Drench14Severe chlorosis, necrosis, stunting602.12.50.4Significant phytotoxicity
e.g., Solanum lycopersicum0 (Control)Foliar Spray21NoneN/AN/A15.62.5Healthy growth
50Foliar Spray21Minor leaf specklingN/AN/A15.22.4
100Foliar Spray21Leaf margin necrosisN/AN/A13.82.1Moderate phytotoxicity

Experimental Protocols

This section provides a detailed methodology for conducting a phytotoxicity bioassay to evaluate the effects of this compound on a non-target plant species.

Objective: To determine the potential phytotoxicity of this compound on a selected plant species by assessing effects on seed germination, seedling growth, and overall plant health.

Materials:

  • Certified seeds of the test plant species (e.g., lettuce, radish, oat, or the specific plant of interest).

  • This compound stock solution of known concentration.

  • Sterile, inert growth substrate (e.g., sand, vermiculite, or filter paper).

  • Petri dishes or plant growth containers.

  • Growth chamber or a controlled environment with consistent temperature, humidity, and light.

  • Deionized water.

  • Graduated cylinders and pipettes.

  • Ruler or calipers for measuring root and shoot length.

  • Analytical balance for measuring biomass.

Procedure:

  • Preparation of Test Solutions:

    • Prepare a series of dilutions of this compound from your stock solution. A common approach is to use a logarithmic or semi-logarithmic series of concentrations (e.g., 0, 1, 10, 100, 1000 ppm).

    • The "0" concentration will be your negative control and should consist of only the solvent used to dissolve the this compound (e.g., deionized water with a small amount of a non-phytotoxic solvent if necessary).

  • Experimental Setup:

    • For each concentration (including the control), set up at least three to five replicates.

    • For seed germination and early seedling growth:

      • Place a sterile filter paper in each petri dish.

      • Evenly space a known number of seeds (e.g., 10-20) on the filter paper.

      • Add a specific volume of the corresponding this compound test solution to each petri dish to saturate the filter paper.

    • For whole plant studies:

      • Fill each container with a measured amount of the growth substrate.

      • Sow a known number of seeds in each container.

      • Apply a specific volume of the this compound test solution to the substrate (soil drench) or spray it onto the foliage after the seedlings have emerged, depending on the intended application method.[5]

  • Incubation:

    • Place the experimental units in a growth chamber with controlled conditions (e.g., 25°C, 16-hour photoperiod).

  • Data Collection and Observations:

    • Germination: Count the number of germinated seeds daily for 3-7 days. A seed is considered germinated when the radicle has emerged.

    • Phytotoxicity Symptoms: Visually assess the plants at regular intervals (e.g., every 2-3 days) for any signs of phytotoxicity as listed in the FAQs section.[5] A rating scale (e.g., 0 = no effect, 1 = slight effect, 2 = moderate effect, 3 = severe effect, 4 = plant death) can be used for qualitative assessment.

    • Root and Shoot Length: After a predetermined period (e.g., 7-14 days), carefully remove the seedlings and measure the length of the primary root and shoot.

    • Biomass: Determine the fresh weight of the seedlings. For dry weight, place the seedlings in an oven at 70°C for 48 hours and then weigh them.

  • Data Analysis:

    • Calculate the germination percentage for each replicate.

    • Calculate the average root length, shoot length, and biomass for each treatment group.

    • Statistically analyze the data to determine if there are significant differences between the treatment groups and the control. Analysis of variance (ANOVA) followed by a post-hoc test is a common approach.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_data Data Collection cluster_analysis Analysis & Conclusion prep_solutions Prepare this compound Dilutions setup_exp Set up Replicates (Control & Treatments) prep_solutions->setup_exp incubation Incubate under Controlled Conditions setup_exp->incubation observe_symptoms Observe Phytotoxicity Symptoms incubation->observe_symptoms measure_growth Measure Germination, Root/Shoot Length, Biomass incubation->measure_growth analyze_data Statistically Analyze Data observe_symptoms->analyze_data measure_growth->analyze_data conclusion Draw Conclusions on Phytotoxicity analyze_data->conclusion

Caption: Experimental workflow for assessing this compound phytotoxicity.

Signaling_Pathway cluster_perception Perception cluster_signaling Signal Transduction cluster_response Cellular Response chemical_stressor This compound receptor Membrane Receptor chemical_stressor->receptor ros Reactive Oxygen Species (ROS) Burst receptor->ros ca2 Calcium Influx (Ca2+) receptor->ca2 mapk MAPK Cascade Activation ros->mapk ca2->mapk hormones Hormone Signaling (e.g., ABA, Jasmonic Acid) mapk->hormones stress_genes Stress Gene Expression mapk->stress_genes hormones->stress_genes detox Detoxification Pathways stress_genes->detox growth_inhibition Growth Inhibition stress_genes->growth_inhibition symptoms Visible Phytotoxicity Symptoms detox->symptoms Mitigation growth_inhibition->symptoms

Caption: Generalized plant stress signaling pathway in response to a chemical.

References

Overcoming poor solubility of Aminopyrifen in formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the poor solubility of Aminopyrifen in various formulations.

Frequently Asked Questions (FAQs)

Q1: What are the known solubility properties of this compound?

A1: this compound is a novel 2-aminonicotinate fungicide.[1][2] Published data on its aqueous solubility is limited, indicating it is a poorly water-soluble compound.[3][4] However, it is known to be soluble in dimethyl sulfoxide (DMSO).[5][6] Due to its chemical structure as a 2-aminopyridine derivative, its solubility in various organic solvents can be inferred from similar compounds. For instance, 2-aminopyridine shows good solubility in polar organic solvents like N-methyl-2-pyrrolidone (NMP), dimethylformamide (DMF), and alcohols, and lower solubility in non-polar solvents like n-hexane and cyclohexane.[1]

Q2: I am observing precipitation of this compound when I dilute my DMSO stock solution with an aqueous buffer. What is happening?

A2: This is a common issue known as "antisolvent precipitation." this compound is soluble in DMSO, but when this solution is introduced into an aqueous buffer (the "antisolvent"), the overall solvent polarity changes significantly. Since this compound has poor aqueous solubility, it crashes out of the solution, leading to the observed precipitation. To mitigate this, consider using a co-solvent system or one of the solubility enhancement techniques detailed in the troubleshooting guides.

Q3: Can I use pH adjustment to improve the solubility of this compound?

A3: As a 2-aminopyridine derivative, this compound possesses a basic amino group. Therefore, adjusting the pH of the formulation to the acidic range may improve its aqueous solubility by forming a more soluble salt. However, the stability of this compound at different pH values should be carefully evaluated to avoid degradation of the compound.

Q4: What are the main strategies to formulate a poorly soluble compound like this compound?

A4: Several strategies can be employed to enhance the solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs) like this compound.[7][8][9] These can be broadly categorized into:

  • Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can improve the dissolution rate.[4][10][11] Techniques include micronization and nano-milling.[10][11]

  • Solid Dispersions: Dispersing this compound in an inert carrier matrix at the molecular level can enhance its solubility.[8][9][12] Common methods include solvent evaporation, melting, and hot-melt extrusion.[7][8]

  • Lipid-Based Formulations: Incorporating this compound into lipid-based systems can improve its solubilization in the gastrointestinal tract.[13][14][15][16]

  • Use of Co-solvents and Solubilizing Excipients: Adding a water-miscible organic solvent or other solubilizing agents to the formulation can increase the solubility of this compound.[17]

Troubleshooting Guides

Issue 1: Poor Dissolution of this compound in Aqueous Media

This guide provides a stepwise approach to improving the dissolution of this compound for in vitro and in vivo studies.

Troubleshooting Workflow

G start Start: Poor Dissolution of this compound strategy Select Solubility Enhancement Strategy start->strategy psr Particle Size Reduction strategy->psr Simple & Physical sd Solid Dispersion strategy->sd Amorphous State lbf Lipid-Based Formulation strategy->lbf Lipophilic Compound eval Evaluate Dissolution Profile psr->eval sd->eval lbf->eval pass Dissolution Improved eval->pass Meets Target fail Re-evaluate Strategy eval->fail Does Not Meet Target fail->strategy

Caption: Decision workflow for addressing poor dissolution.

1. Particle Size Reduction

Reducing the particle size of this compound can significantly increase its surface area, leading to a faster dissolution rate.[4][10]

  • Micronization: This technique reduces particle size to the micrometer range.[5][10]

  • Nano-milling: This method further reduces particle size to the nanometer range, which can dramatically improve solubility and bioavailability.[11][18][19][20]

Experimental Protocol: Nano-milling of this compound

  • Preparation of Suspension: Prepare a suspension of this compound in an aqueous vehicle containing a stabilizer (e.g., a polymer or surfactant).

  • Milling: Introduce the suspension into a high-energy bead mill. The milling media (beads) will collide with the drug particles, breaking them down to the nanoscale.[20]

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the particle size and distribution of the nanosuspension using techniques like dynamic light scattering (DLS).

  • Drying (Optional): The nanosuspension can be dried to a powder form for incorporation into solid dosage forms.[21]

2. Solid Dispersions

Creating a solid dispersion of this compound in a hydrophilic carrier can enhance its dissolution by presenting it in an amorphous, high-energy state.[8][9][17]

Table 1: Comparison of Solid Dispersion Preparation Methods

MethodDescriptionAdvantagesDisadvantages
Solvent Evaporation The drug and carrier are dissolved in a common solvent, which is then evaporated.[7][12]Suitable for heat-sensitive drugs.Residual solvent can be an issue.
Melting Method (Fusion) A physical mixture of the drug and carrier is heated until it melts and then rapidly solidified.[7][8]No organic solvents are used.Not suitable for thermolabile drugs.
Hot-Melt Extrusion The drug and carrier mixture is processed through an extruder at elevated temperatures.[8][9]Solvent-free, continuous process.Requires specialized equipment.

Experimental Protocol: Preparation of this compound Solid Dispersion by Solvent Evaporation

  • Dissolution: Dissolve this compound and a hydrophilic carrier (e.g., polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC)) in a suitable common solvent (e.g., methanol or a mixture of dichloromethane and methanol).[9][12]

  • Solvent Evaporation: Evaporate the solvent using a rotary evaporator or by spray drying.[9]

  • Drying: Further dry the resulting solid mass under vacuum to remove any residual solvent.

  • Pulverization: Grind the solid dispersion to a fine powder.

  • Characterization: Characterize the solid dispersion for drug content, dissolution rate, and physical state (amorphous vs. crystalline) using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD).

Issue 2: Low Bioavailability of this compound in Animal Studies

Even with improved dissolution, poor membrane permeability can lead to low bioavailability. Lipid-based formulations can help overcome this by taking advantage of the body's natural lipid absorption pathways.[15][22][23]

Lipid-Based Formulation Workflow

G start Start: Low Bioavailability screen Screen Lipid Excipients start->screen formulate Formulate Lipid-Based System screen->formulate sedds SEDDS/SMEDDS formulate->sedds Self-Emulsifying sln SLN/NLC formulate->sln Solid Lipid test In Vitro & In Vivo Testing sedds->test sln->test pass Bioavailability Enhanced test->pass Target Met fail Reformulate test->fail Target Not Met fail->screen

Caption: Workflow for developing a lipid-based formulation.

1. Lipid-Based Formulations

These formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS) and solid lipid nanoparticles (SLNs).[13][16]

Table 2: Types of Lipid-Based Formulations

Formulation TypeCompositionKey Feature
Lipid Solutions Drug dissolved in a lipid vehicle (e.g., triglycerides).[13]Simple to prepare.
SEDDS/SMEDDS Mixture of oils, surfactants, and co-surfactants.[13][15]Spontaneously form emulsions/microemulsions in aqueous media.
Solid Lipid Nanoparticles (SLNs) Drug encapsulated in a solid lipid matrix.[16]Controlled release and improved stability.
Nanostructured Lipid Carriers (NLCs) A mixture of solid and liquid lipids to form the core.[16]Higher drug loading capacity compared to SLNs.

Experimental Protocol: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound

  • Excipient Screening: Determine the solubility of this compound in various oils, surfactants, and co-solvents to identify suitable excipients.[14]

  • Formulation Development: Mix the selected oil, surfactant, and co-solvent in different ratios. Add this compound to the mixture and stir until a clear solution is formed.

  • Self-Emulsification Assessment: Add a small amount of the formulation to an aqueous medium with gentle agitation and observe the formation of an emulsion.

  • Characterization: Characterize the resulting emulsion for droplet size, polydispersity index, and drug content.

  • In Vitro Dissolution and In Vivo Bioavailability Studies: Evaluate the performance of the SEDDS formulation.

Data Summary

Table 3: Solubility of 2-Aminopyridine in Various Solvents at Different Temperatures[1]

This data is for 2-aminopyridine and serves as a guide for solvent selection for the related compound, this compound.

SolventTemperature (K)Mole Fraction Solubility (x10^2)
N-methyl-2-pyrrolidone (NMP)273.1545.21
313.1568.34
Dimethylformamide (DMF)273.1542.15
313.1563.78
Methanol273.1538.92
313.1559.11
Ethanol273.1535.18
313.1553.42
n-Butanol273.1528.17
313.1543.89
Acetonitrile273.1510.23
313.1518.91
n-Hexane273.150.08
313.150.21
Cyclohexane273.150.05
313.150.15

References

Developing protocols to mitigate Aminopyrifen resistance

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions regarding the development of protocols to mitigate drug resistance. The following sections use Imatinib, a tyrosine kinase inhibitor, as a primary example to illustrate key concepts and methodologies, as resistance to this agent is well-documented and studied. The principles and protocols described herein can be adapted for other targeted therapies.

Frequently Asked Questions (FAQs)

Q1: My cancer cell line, previously sensitive to Imatinib, is now showing a resistant phenotype. What are the initial steps to confirm and characterize this resistance?

To confirm Imatinib resistance, you should first perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). A significant increase in the IC50 value compared to the parental, sensitive cell line is a primary indicator of resistance. Following confirmation, molecular analyses should be conducted to identify the underlying resistance mechanisms. This typically involves screening for mutations in the drug's target protein, such as the BCR-ABL kinase domain, and evaluating the expression levels of proteins associated with drug influx and efflux.

Q2: What are the most common mechanisms of acquired resistance to targeted therapies like Imatinib?

Acquired resistance to targeted therapies can be broadly categorized into two types: target-dependent and target-independent mechanisms.

  • Target-dependent resistance often involves genetic alterations in the target protein that prevent effective drug binding. In the case of Imatinib, mutations within the BCR-ABL kinase domain are a common cause of resistance. Gene amplification of the target, leading to its overexpression, can also contribute to resistance by overwhelming the inhibitory capacity of the drug.

  • Target-independent resistance involves the activation of alternative signaling pathways that bypass the inhibited target. For instance, the activation of Src family kinases can provide survival signals to cancer cells, rendering them less dependent on the BCR-ABL pathway. Another common mechanism is the increased expression of drug efflux pumps, such as ABCB1 (MDR1), which actively transport the drug out of the cell, reducing its intracellular concentration.

Q3: How can I investigate if drug efflux pumps are responsible for the observed resistance in my cell line?

To determine the involvement of drug efflux pumps, you can perform a co-treatment experiment using a known inhibitor of these pumps, such as Verapamil or PSC833 (Valspodar), alongside Imatinib. If the co-treatment restores sensitivity to Imatinib, it strongly suggests that drug efflux is a contributing factor to the resistance. Additionally, you can quantify the expression of efflux pump proteins (e.g., ABCB1) using techniques like quantitative PCR (qPCR), Western blotting, or flow cytometry.

Q4: What experimental approaches can be used to identify mutations in the target protein?

The most direct method to identify mutations in the target protein is through DNA sequencing. Sanger sequencing of the relevant exons of the target gene (e.g., the BCR-ABL kinase domain) is a standard approach. For a more comprehensive analysis, next-generation sequencing (NGS) can be employed to detect a broader range of mutations and identify rare variants within the cell population.

Troubleshooting Guides

Problem: Inconsistent IC50 Values in Dose-Response Assays
Possible Cause Troubleshooting Step
Cell Seeding Density Optimize and standardize the number of cells seeded per well. High or low cell density can significantly affect the outcome of viability assays.
Drug Preparation and Storage Prepare fresh drug dilutions for each experiment from a validated stock solution. Ensure the drug stock is stored under appropriate conditions to prevent degradation.
Assay Incubation Time Standardize the incubation time for the drug treatment. A duration that allows for the observation of a full dose-response curve should be empirically determined.
Cell Line Instability Regularly perform cell line authentication and monitor the passage number. Genetic drift in continuous cell culture can lead to phenotypic changes, including altered drug sensitivity.
Problem: Difficulty in Detecting Target Protein Mutations
Possible Cause Troubleshooting Step
Low Allelic Frequency of the Mutation The mutation may be present in only a small subclone of the cell population. Use a more sensitive detection method, such as next-generation sequencing (NGS), which can identify mutations at lower frequencies than traditional Sanger sequencing.
Poor DNA/RNA Quality Ensure that the extracted nucleic acids are of high quality and purity. Use standardized extraction kits and assess the quality using spectrophotometry or fluorometry before proceeding with sequencing.
Primer Design Issues If using PCR-based methods, design and validate primers to ensure they efficiently amplify the target region. Check for potential SNPs in the primer binding sites that could affect amplification.

Experimental Protocols

Protocol 1: Determination of IC50 using a Cell Viability Assay
  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Drug Treatment: Prepare a serial dilution of Imatinib. Remove the culture medium from the wells and add the medium containing the different concentrations of the drug. Include a vehicle control (e.g., DMSO) and a no-cell control.

  • Incubation: Incubate the plate for a period that is sufficient to observe a significant effect on cell viability (e.g., 48-72 hours).

  • Viability Assessment: Add a viability reagent, such as MTT or a resazurin-based reagent (e.g., PrestoBlue), to each well and incubate according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or fluorescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle control and plot the cell viability against the logarithm of the drug concentration. Use a non-linear regression model to fit a dose-response curve and calculate the IC50 value.

Protocol 2: Analysis of Target Gene Mutations by Sanger Sequencing
  • Nucleic Acid Extraction: Isolate genomic DNA or total RNA from both the sensitive and resistant cell lines. If starting with RNA, perform reverse transcription to synthesize cDNA.

  • PCR Amplification: Amplify the target region of interest (e.g., the BCR-ABL kinase domain) using high-fidelity DNA polymerase and specific primers.

  • PCR Product Purification: Purify the PCR product to remove unincorporated dNTPs and primers.

  • Sanger Sequencing: Send the purified PCR product for Sanger sequencing using both forward and reverse primers.

  • Sequence Analysis: Align the sequencing results with the reference sequence of the target gene to identify any mutations.

Quantitative Data Summary

Table 1: Imatinib IC50 Values in Sensitive and Resistant Cell Lines
Cell Line IC50 (nM) ± SD Fold Resistance
K562 (Sensitive)250 ± 351
K562-R (Resistant)2500 ± 21010
Ba/F3 BCR-ABL (Sensitive)150 ± 201
Ba/F3 BCR-ABL T315I (Resistant)>10000>66

Data are representative and compiled from various literature sources for illustrative purposes.

Table 2: Common BCR-ABL Kinase Domain Mutations and their Effect on Imatinib Sensitivity
Mutation Location Fold Increase in IC50
T315IGatekeeper Residue>100
E255KP-loop50-100
Y253HP-loop20-50
M351TCatalytic Domain10-20

Data are representative and compiled from various literature sources for illustrative purposes.

Visualizations

G cluster_workflow Experimental Workflow for Investigating Imatinib Resistance start Resistant Cell Line Phenotype Observed ic50 Confirm Resistance with IC50 Assay start->ic50 molecular Molecular Analysis ic50->molecular target_mutation Sequence BCR-ABL Kinase Domain molecular->target_mutation Target-dependent pathway_activation Assess Alternative Pathway Activation molecular->pathway_activation Target-independent efflux_pumps Evaluate Efflux Pump Expression/Activity molecular->efflux_pumps Target-independent mutation_found Mutation Identified target_mutation->mutation_found pathway_activated Alternative Pathway Activated pathway_activation->pathway_activated pumps_active Efflux Pumps Overexpressed efflux_pumps->pumps_active

Caption: Workflow for characterizing Imatinib resistance.

G cluster_pathway Mechanisms of Imatinib Resistance cluster_target Target-Dependent cluster_nontarget Target-Independent bcr_abl BCR-ABL proliferation Cell Proliferation & Survival bcr_abl->proliferation imatinib Imatinib imatinib->bcr_abl mutation BCR-ABL Mutation (e.g., T315I) mutation->bcr_abl Alters drug binding site amplification BCR-ABL Amplification amplification->bcr_abl Increases protein level src Src Family Kinase Activation src->proliferation Bypass signaling efflux Efflux Pump Upregulation (e.g., ABCB1) efflux->imatinib Reduces intracellular drug concentration

Caption: Overview of Imatinib resistance mechanisms.

Troubleshooting inconsistent results in Aminopyrifen field trials

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Aminopyrifen Field Trials

This technical support center provides troubleshooting guides and Frequently Asked Questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in this compound field trials.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mode of action?

This compound is a novel 2-aminonicotinate fungicide.[1][2][3] Its unique mode of action involves the inhibition of the GWT-1 protein, which is essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors in fungi.[1][4] GPI anchors are crucial for attaching proteins to the cell surface, and their disruption interferes with cell wall integrity and mycelial growth.[4] This mechanism is distinct from many commercial fungicides, and this compound has shown no cross-resistance to common fungicide classes like benzimidazoles, dicarboximides, QoI, and SDHI fungicides.[2][5]

Q2: I am observing reduced or inconsistent efficacy of this compound in my field trial. What are the potential causes?

Inconsistent performance in the field can stem from several factors, which can be broadly categorized as application issues, environmental factors, or biological factors such as pathogen variability. Key areas to investigate include:

  • Improper Application: Incorrect dosage, poor spray coverage, or inaccurate timing can lead to suboptimal results.[6][7]

  • Environmental Conditions: Factors like rainfall shortly after application (wash-off), high temperatures, or UV radiation can potentially degrade the active ingredient or reduce its efficacy.[6]

  • Pathogen Variability: The target pathogen population may have inherent variability in susceptibility. While this compound has a novel mode of action, the possibility of reduced sensitivity in certain fungal strains cannot be entirely ruled out.

  • Field Variability: Differences in soil type, topography, and disease pressure across the trial site can contribute to inconsistent results.[8][9]

Q3: My results show poor disease control in specific plots but good efficacy elsewhere. What should I investigate first?

This pattern often points to localized issues within the trial setup. A primary suspect is inconsistent application of the fungicide.

  • Verify Application Equipment: Check for clogged nozzles or improper calibration of spray equipment, which could lead to uneven distribution of this compound.[7]

  • Review Application Records: Confirm that the correct dosage and spray volume were used for the affected plots.[6]

  • Assess Environmental Factors: Consider if localized environmental conditions, such as dense canopy preventing spray penetration or variations in soil moisture, could be at play.

  • Scout for High Disease Pressure: The affected plots might have had a significantly higher initial disease pressure compared to other areas.

Q4: this compound is described as having translaminar action. How does this influence application strategy and troubleshooting?

Translaminar action means the fungicide can move from the upper (adaxial) surface of a leaf to the lower (abaxial) surface, offering protection to parts of the plant not directly sprayed.[2][3] While this is a significant advantage, it does not eliminate the need for thorough spray coverage. Inconsistent results could arise if the initial application is too sparse, limiting the amount of active ingredient available for redistribution. When troubleshooting, evaluate the spray coverage on the upper leaf surfaces in areas with poor control.

Q5: Could the fungal pathogen in my trial be resistant to this compound?

While this compound has a novel mode of action with no reported cross-resistance to other commercial fungicides, the development of resistance is always a possibility with targeted fungicides.[2][5] If you suspect resistance, especially after ruling out other factors, a systematic approach is necessary. This would involve collecting fungal isolates from both well-controlled and poorly-controlled areas and conducting in-vitro sensitivity assays to determine the EC50 values.

Troubleshooting Guides

Guide 1: Diagnosing Inconsistent Efficacy

This guide provides a logical workflow for diagnosing the root cause of inconsistent results in your this compound field trial.

A Inconsistent Results Observed B Review Application Protocol & Records A->B C Check Sprayer Calibration & Nozzles B->C Consistent? D Verify Dosage & Mixing Procedures B->D Consistent? E Review Environmental Conditions B->E Yes L Conclusion: Application Error C->L No D->L No F Rainfall Post-Application? E->F G Extreme Temperatures or UV? E->G H Assess Field & Biological Factors E->H No M Conclusion: Environmental Impact F->M Yes G->M Yes I Map Disease Pressure Pre-Treatment H->I J Soil/Canopy Variations? H->J K Sample Pathogen for Sensitivity Testing H->K No Obvious Variation N Conclusion: Biological/Field Variation I->N High Variation J->N High Variation O Potential Resistance K->O

Caption: Troubleshooting workflow for inconsistent this compound efficacy.

Data Presentation

The following tables summarize the reported efficacy of this compound against various plant pathogens from laboratory and greenhouse studies.

Table 1: In-Vitro Antifungal Spectrum of this compound

Fungal SpeciesCommon NameEC50 Value (mg/L)
Botrytis cinereaGray Mold0.035
Colletotrichum acutatumAnthracnose0.039
Fusarium oxysporumFusarium Wilt0.23
Monilinia fructicolaBrown Rot0.011
Sclerotinia sclerotiorumWhite Mold0.0039
Venturia inaequalisApple Scab0.011
Rhizoctonia solaniRhizoctonia Root Rot0.029
Data sourced from studies on the antifungal activity of this compound.[4]

Table 2: Efficacy of this compound on Potted Plants

DiseasePathogenHost PlantEC50 Value (mg/L)
Rice BlastPyricularia oryzaeRice1.2
Cucumber AnthracnoseColletotrichum orbiculareCucumber3.6
Cucumber Powdery MildewPodosphaera xanthiiCucumber4.3
Wheat Powdery MildewBlumeria graminis f. sp. triticiWheat12
Wheat RustPuccinia reconditaWheat6.5
Data from greenhouse trials evaluating the protective action of this compound.[4][5]

Experimental Protocols

Protocol 1: Standard Field Trial Protocol for Fungicide Efficacy

This protocol outlines a standard methodology for conducting a field trial to assess the efficacy of this compound. It is based on general best practices for agricultural field trials.[8][10][11][12]

1. Objective: To determine the efficacy of this compound in controlling a target fungal disease under field conditions.

2. Trial Design:

  • Layout: Randomized Complete Block Design (RCBD) is recommended to minimize the effects of field variability.
  • Replicates: A minimum of four replicates should be used for statistical validity.[8][13]
  • Treatments:
  • Untreated Control (UTC): Sprayed with water only.
  • This compound Treatment 1: Application at the lower recommended rate.
  • This compound Treatment 2: Application at the higher recommended rate.
  • Positive Control: A standard commercial fungicide used for the target disease.
  • Plot Size: Should be large enough to be representative and allow for accurate data collection, minimizing edge effects.

3. Site Selection and Preparation:

  • Select a field with a known history of the target disease and uniform soil type, drainage, and topography.[8]
  • Ensure the host crop is planted uniformly across the entire trial area.

4. Application:

  • Timing: Apply this compound based on the protocol's specifications, typically as a preventative measure before disease onset or at the very early stages of infection.
  • Equipment: Use a calibrated backpack or tractor-mounted sprayer. Ensure nozzles are clean and provide the recommended droplet size and spray volume for thorough coverage.[7]
  • Procedure: To prevent drift between plots, use shields and avoid spraying in windy conditions.[7]

5. Data Collection:

  • Disease Assessment: At regular intervals post-application, assess disease severity and incidence using a standardized rating scale (e.g., percentage of leaf area affected).
  • Phytotoxicity: Observe and record any signs of crop injury, such as stunting, chlorosis, or necrosis.
  • Yield Data: At harvest, measure the yield from the central area of each plot to avoid edge effects.

6. Statistical Analysis:

  • Analyze the collected data (disease severity, yield) using Analysis of Variance (ANOVA) appropriate for an RCBD.
  • Use a mean separation test (e.g., Tukey's HSD) to determine significant differences between treatments.

Protocol 2: In-Vitro Sensitivity Assay

This protocol describes how to determine the EC50 (Effective Concentration to inhibit 50% of growth) value of this compound against a fungal isolate.

1. Objective: To quantify the sensitivity of a fungal isolate to this compound.

2. Materials:

  • Pure culture of the fungal isolate.
  • Potato Dextrose Agar (PDA) or another suitable growth medium.
  • This compound stock solution of known concentration.
  • Sterile petri dishes, pipettes, and spreader.

3. Procedure:

  • Medium Preparation: Prepare PDA and amend it with a series of this compound concentrations (e.g., 0, 0.001, 0.01, 0.1, 1, 10 mg/L). The fungicide should be added to the molten agar just before pouring into petri dishes.
  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture onto the center of each amended and control plate.
  • Incubation: Incubate the plates in the dark at a temperature optimal for the specific fungus (e.g., 20-25°C).[6]
  • Data Collection: When the mycelium in the control plate reaches the edge of the dish, measure the colony diameter in two perpendicular directions for all plates.[6]

4. Analysis:

  • Calculate the average colony diameter for each concentration.
  • Determine the percentage of mycelial growth inhibition relative to the control for each concentration.
  • Use probit analysis or a similar statistical method to calculate the EC50 value.[6]

Mandatory Visualizations

cluster_membrane Fungal Cell Membrane GWT1 GWT-1 Enzyme GPI_Acylated Acylated GPI Precursor GWT1->GPI_Acylated Acylation GPI GPI Precursor GPI->GWT1 This compound This compound This compound->GWT1 Inhibits Inositol Inositol Inositol->GWT1 Acyl_CoA Acyl-CoA Acyl_CoA->GWT1 GPI_Anchor Mature GPI Anchor GPI_Acylated->GPI_Anchor Further Processing Anchored_Protein Anchored Protein (Cell Wall Integrity) GPI_Anchor->Anchored_Protein Cell_Wall_Protein Cell Wall Protein Cell_Wall_Protein->Anchored_Protein Mycelial_Growth Mycelial Growth Anchored_Protein->Mycelial_Growth

Caption: this compound's mode of action via inhibition of the GWT-1 enzyme.

References

Methods for detecting Aminopyrifen residues in soil and plants

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the detection of aminopyrifen residues in soil and plant matrices. The information is intended for researchers, scientists, and professionals in drug development and environmental analysis.

Frequently Asked Questions (FAQs)

Q1: What is the recommended analytical technique for this compound residue analysis?

A1: The recommended and most common technique for the analysis of this compound residues in soil and plant matrices is Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high selectivity and sensitivity, which are crucial for detecting trace levels of residues in complex samples. While Gas Chromatography-Mass Spectrometry (GC-MS) can be used for a wide range of pesticides, LC-MS/MS is generally preferred for compounds like this compound due to its polarity and thermal stability.

Q2: Which extraction method is most suitable for this compound in soil and plant samples?

A2: The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted and effective extraction technique for pesticide residues, including this compound, from various matrices. The original unbuffered, acetate-buffered (AOAC), and citrate-buffered (EN) versions of the QuEChERS method can all be adapted. The choice of the specific QuEChERS protocol may depend on the matrix and the co-extractives present. For many plant and soil samples, the citrate-buffered (EN 15662) method is a good starting point.

Q3: What are the typical solvents used for this compound extraction?

A3: Acetonitrile is the most commonly used extraction solvent in the QuEChERS method for pesticide residue analysis. It has a high extraction efficiency for a broad range of pesticides, including this compound, and is compatible with subsequent cleanup and analytical steps.

Q4: How can I remove interferences from my sample extracts?

A4: A dispersive solid-phase extraction (d-SPE) cleanup step is typically employed after the initial QuEChERS extraction to remove interfering matrix components. The choice of d-SPE sorbents depends on the sample matrix. A common combination for general-purpose cleanup is primary secondary amine (PSA) to remove organic acids, fatty acids, and some sugars, and C18 to remove nonpolar interferences. For highly pigmented samples like spinach, graphitized carbon black (GCB) can be added to remove pigments, but it should be used with caution as it may also adsorb planar pesticides. Anhydrous magnesium sulfate is used to remove excess water.

Q5: What are the expected Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound analysis?

A5: The LOD and LOQ for this compound are dependent on the analytical instrument's sensitivity, the matrix, and the efficiency of the sample preparation method. For multi-residue methods in various food commodities, typical LOQs are in the range of 0.01 mg/kg.[1] For specific soil matrices, LOQs for similar pesticides have been reported in the low ng/g range.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Recovery of this compound 1. Inefficient Extraction: The extraction solvent may not be effectively disrupting the matrix-analyte interactions. 2. Analyte Degradation: this compound may be degrading during sample processing, possibly due to pH or temperature. 3. Adsorption to Sorbents: During d-SPE cleanup, this compound may be adsorbing to the sorbents (e.g., GCB).1. Ensure thorough homogenization of the sample. Increase shaking time or use a high-throughput homogenizer. Consider adding a small amount of water to dry samples to improve solvent penetration. 2. Check the pH of your sample and extracts. Ensure that the extraction and cleanup steps are performed under neutral or slightly acidic conditions. Keep samples and extracts cool. 3. If using GCB, test recoveries with and without it to see if it is the cause of low recovery. If so, consider alternative cleanup sorbents or a different cleanup strategy.
High Matrix Effects (Ion Suppression or Enhancement) 1. Co-eluting Matrix Components: Compounds from the sample matrix are eluting at the same time as this compound and interfering with its ionization in the MS source. 2. Insufficient Cleanup: The d-SPE cleanup step is not effectively removing matrix interferences.1. Modify the LC gradient to improve chromatographic separation between this compound and interfering peaks. 2. Optimize the d-SPE cleanup. Try different sorbent combinations or amounts. For example, increase the amount of PSA or C18. For fatty matrices, consider using a sorbent like Z-Sep. 3. Use matrix-matched calibration standards to compensate for consistent matrix effects.
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too high a concentration of the analyte or matrix components. 2. Secondary Interactions: Interactions between this compound and active sites on the LC column or in the flow path. 3. Incompatible Injection Solvent: The solvent in which the final extract is dissolved is too different from the initial mobile phase.1. Dilute the final extract before injection. 2. Use a high-quality, end-capped C18 column. Ensure the mobile phase has an appropriate pH and ionic strength. 3. Reconstitute the final extract in a solvent that is similar in composition to the initial mobile phase.
Inconsistent or Non-Reproducible Results 1. Inhomogeneous Sample: The subsample taken for analysis is not representative of the bulk sample. 2. Inconsistent Sample Preparation: Variations in extraction time, shaking intensity, or volumes of solvents and reagents. 3. Instrument Instability: Fluctuations in the LC-MS/MS system's performance.1. Ensure the entire sample is thoroughly homogenized before taking a subsample. 2. Use standardized and validated protocols. Employ automated shakers and calibrated pipettes to ensure consistency. 3. Perform regular instrument maintenance and calibration. Use an internal standard to correct for variations in instrument response.

Data Summary

The following tables summarize typical performance data for multi-residue pesticide analysis methods, which can be indicative of the performance expected for this compound.

Table 1: Typical Recovery and Precision Data for Pesticide Residue Analysis in Various Matrices

MatrixFortification Level (mg/kg)Average Recovery (%)Relative Standard Deviation (RSD, %)
Fruits (e.g., Apple, Grape)0.0170-120< 20
Vegetables (e.g., Lettuce, Tomato)0.0170-120< 20
Cereals (e.g., Wheat)0.0170-120< 20
Soil0.0170-120< 20

Note: Data is generalized from typical multi-residue method validation reports. Specific recoveries for this compound should be determined through in-house validation.

Table 2: Indicative Limits of Detection (LOD) and Quantification (LOQ) for Multi-Residue Methods

Analytical TechniqueMatrixTypical LOD (mg/kg)Typical LOQ (mg/kg)
LC-MS/MSFruits & Vegetables0.001 - 0.0050.01
LC-MS/MSSoil0.001 - 0.0050.01
GC-MS/MSFruits & Vegetables0.001 - 0.0050.01

Note: These are typical values for modern analytical instrumentation and may vary based on the specific instrument and method conditions.

Experimental Protocols

Protocol 1: this compound Residue Analysis in Soil by LC-MS/MS using QuEChERS

1. Sample Preparation and Homogenization:

  • Air-dry the soil sample and sieve it through a 2 mm mesh to remove stones and large debris.

  • Homogenize the sieved soil thoroughly.

2. Extraction (EN 15662 QuEChERS):

  • Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube.

  • Add 10 mL of water (if the soil is very dry) and vortex for 1 minute to hydrate.

  • Add 10 mL of acetonitrile.

  • Add the EN 15662 salt packet (containing 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, and 0.5 g disodium hydrogen citrate sesquihydrate).

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄ and 150 mg PSA.

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take a 1 mL aliquot of the cleaned extract and filter it through a 0.22 µm syringe filter into an autosampler vial.

  • The extract is now ready for injection into the LC-MS/MS system.

Protocol 2: this compound Residue Analysis in Plants (e.g., Leafy Greens) by LC-MS/MS using QuEChERS

1. Sample Preparation and Homogenization:

  • Chop the plant material into small pieces.

  • Homogenize the chopped sample, preferably with dry ice to prevent enzymatic degradation, to a fine powder or paste.

2. Extraction (EN 15662 QuEChERS):

  • Weigh 10 g of the homogenized plant material into a 50 mL centrifuge tube.

  • Add 10 mL of acetonitrile.

  • Add the EN 15662 salt packet.

  • Immediately cap and shake vigorously for 1 minute.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

3. Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

  • Transfer a 6 mL aliquot of the upper acetonitrile layer into a 15 mL d-SPE tube containing 900 mg anhydrous MgSO₄, 150 mg PSA, and for highly pigmented samples, 150 mg GCB (use with caution).

  • Vortex for 30 seconds.

  • Centrifuge at ≥ 4000 rpm for 5 minutes.

4. Final Extract Preparation and Analysis:

  • Take a 1 mL aliquot of the cleaned extract, add a keeper solvent if necessary (e.g., ethylene glycol), and evaporate to near dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a suitable solvent (e.g., methanol/water) to a final volume of 1 mL.

  • Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

Visualizations

Experimental_Workflow_Soil cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A Soil Sampling B Air Drying & Sieving A->B C Homogenization B->C D Weigh 10g Soil C->D E Add Acetonitrile & Salts D->E F Shake & Centrifuge E->F G Transfer Supernatant F->G H Add d-SPE Sorbents G->H I Vortex & Centrifuge H->I J Filter Extract I->J K LC-MS/MS Analysis J->K L Data Processing K->L Experimental_Workflow_Plant cluster_prep Sample Preparation cluster_extraction QuEChERS Extraction cluster_cleanup d-SPE Cleanup cluster_analysis Analysis A Plant Sampling B Chopping & Homogenization A->B C Weigh 10g Plant Material B->C D Add Acetonitrile & Salts C->D E Shake & Centrifuge D->E F Transfer Supernatant E->F G Add d-SPE Sorbents (PSA, C18, GCB) F->G H Vortex & Centrifuge G->H I Evaporation & Reconstitution H->I J Filter Extract I->J K LC-MS/MS Analysis J->K Troubleshooting_Logic cluster_recovery Low Recovery Solutions cluster_matrix Matrix Effect Solutions cluster_peak Peak Shape Solutions Start Poor Analytical Result LowRecovery Low Recovery? Start->LowRecovery MatrixEffect High Matrix Effect? LowRecovery->MatrixEffect No Sol1 Optimize Extraction LowRecovery->Sol1 Yes BadPeakShape Poor Peak Shape? MatrixEffect->BadPeakShape No Sol4 Improve Chromatography MatrixEffect->Sol4 Yes Sol7 Dilute Extract BadPeakShape->Sol7 Yes Sol2 Check for Degradation Sol3 Evaluate d-SPE Sorbents Sol5 Optimize Cleanup Sol6 Use Matrix-Matched Standards Sol8 Check LC Column Sol9 Adjust Injection Solvent

References

Strategies to enhance the residual activity of Aminopyrifen

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Aminopyrifen. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on strategies to enhance the residual activity of this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions to address common challenges.

Troubleshooting Guide: Enhancing this compound's Residual Activity

This guide addresses specific issues that may lead to reduced residual activity of this compound and offers potential solutions.

Problem ID Observed Issue Potential Cause(s) Suggested Troubleshooting Steps
AR-01 Rapid loss of antifungal efficacy in aqueous solutions prepared for experiments.Alkaline Hydrolysis: The pH of the water used for dilution may be alkaline (pH > 7), which can lead to the degradation of the active ingredient.[1][2]1. Measure the pH of your water source. 2. If the pH is above 7.0, adjust it to a slightly acidic to neutral range (pH 5.0-7.0) using a suitable buffering agent before adding this compound.[1] 3. Prepare fresh solutions immediately before use.
AR-02 Inconsistent results in outdoor or greenhouse experiments exposed to natural light.Photodegradation: Prolonged exposure to UV radiation from sunlight can break down the this compound molecule, reducing its efficacy.[3][4]1. Consider using UV-blocking screens in greenhouses. 2. If possible, apply the formulation during periods of lower light intensity (e.g., early morning or late afternoon). 3. Evaluate photostabilizing agents in your formulation.
AR-03 Decreased activity in soil-based assays over a shorter than expected timeframe.Microbial Degradation: Soil microorganisms can metabolize this compound, leading to a faster decline in its concentration and residual activity.[5][6][7]1. Analyze the microbial activity of your soil substrate. 2. Sterilization of the soil (autoclaving) can be a control measure to determine the impact of microbial degradation. 3. Consider co-formulation with a microbial inhibitor if compatible with your experimental design.
AR-04 Reduced efficacy at elevated experimental temperatures.Thermal Degradation: Higher temperatures can accelerate the chemical degradation of this compound.[8]1. Maintain a consistent and controlled temperature during your experiments. 2. Store stock solutions and formulated products at recommended cool temperatures (e.g., 4°C for short-term, -20°C for long-term) and away from light.[9]
AR-05 Poor adhesion and coverage on plant surfaces, leading to wash-off and reduced contact time.Suboptimal Formulation: The formulation may lack sufficient adjuvant properties to ensure even spreading and adherence to the target surface.1. Incorporate a non-ionic surfactant or adjuvant into your spray solution to improve wetting and spreading. 2. Consider microencapsulation or controlled-release formulations to protect the active ingredient and prolong its release.

Frequently Asked Questions (FAQs)

Formulation and Application

Q1: What is the optimal pH for an aqueous solution of this compound to maximize its stability?

Q2: Can I tank-mix this compound with other fungicides or insecticides?

A2: Tank-mixing this compound with other products can alter the pH of the final solution, potentially impacting its stability.[1] It is crucial to check the compatibility and the final pH of the mixture. This compound has a unique mode of action and has shown no cross-resistance with many common fungicides, making it a good candidate for rotation or combination in resistance management strategies.[10][11][12]

Q3: How can I improve the rainfastness of my this compound application in a greenhouse setting?

A3: To improve rainfastness, consider adding a sticker or deposition aid adjuvant to your formulation. These agents help the product adhere to the plant surface and resist being washed off by irrigation or rainfall.

Degradation and Stability

Q4: What are the primary environmental factors that contribute to the degradation of this compound?

A4: The main environmental factors that can lead to the degradation of fungicides like this compound include exposure to sunlight (photodegradation), alkaline pH in water (hydrolysis), high temperatures (thermal degradation), and microbial action in the soil.[5][8]

Q5: How should I store this compound to ensure its long-term stability?

A5: For long-term storage, this compound should be kept in a cool, dark, and dry place. Recommended storage temperatures are typically -20°C for months to years. For short-term storage (days to weeks), 0-4°C is suitable.[9]

Mechanism of Action

Q6: What is the mechanism of action of this compound?

A6: this compound functions by inhibiting the GWT-1 protein, which is involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors in fungi.[10][12] GPI-anchors are essential for attaching proteins to the cell wall, and their disruption perturbs cell wall integrity, leading to an inhibition of mycelial growth.[12] This is considered a novel mode of action for a fungicide.[12]

Q7: Does this compound show cross-resistance with other classes of fungicides?

A7: Studies have shown that this compound does not exhibit cross-resistance to several common classes of fungicides, including benzimidazoles, dicarboximides, QoI, and SDHI fungicides.[11][12] This makes it a valuable tool for managing fungal populations that have developed resistance to other treatments.

Experimental Protocols

Protocol for Evaluating the Effect of pH on this compound Stability
  • Objective: To determine the effect of pH on the stability of this compound in an aqueous solution.

  • Materials:

    • This compound standard

    • Deionized water

    • Buffer solutions (pH 4, 5, 6, 7, 8, 9)

    • Volumetric flasks

    • HPLC or UPLC-MS system

  • Procedure:

    • Prepare a stock solution of this compound in a suitable organic solvent (e.g., acetone).

    • Create a series of buffered aqueous solutions at pH 4, 5, 6, 7, 8, and 9.

    • Add a precise amount of the this compound stock solution to each buffered solution to achieve a final concentration of 10 mg/L.

    • Take an initial sample (T=0) from each solution for analysis.

    • Store the solutions at a constant temperature (e.g., 25°C) away from light.

    • Collect samples at set time intervals (e.g., 1, 3, 7, and 14 days).

    • Analyze the concentration of this compound in each sample using a validated HPLC or UPLC-MS method.

    • Calculate the degradation rate and half-life of this compound at each pH level.

Protocol for Assessing Photodegradation of this compound
  • Objective: To evaluate the impact of UV light on the stability of this compound.

  • Materials:

    • This compound solution (10 mg/L in pH 6 buffered water)

    • Quartz and borosilicate (control) test tubes

    • UV light source (simulating sunlight spectrum)

    • HPLC or UPLC-MS system

  • Procedure:

    • Fill quartz (UV-transparent) and borosilicate (UV-blocking) test tubes with the this compound solution.

    • Place the test tubes under the UV light source.

    • Maintain a constant temperature throughout the experiment.

    • Take an initial sample (T=0) before exposing the solutions to light.

    • Collect samples from both quartz and borosilicate tubes at regular intervals.

    • Analyze the concentration of this compound in all samples.

    • Compare the degradation rates between the UV-exposed and control samples to determine the extent of photodegradation.

Visualizations

cluster_troubleshooting Troubleshooting Workflow for Reduced Residual Activity cluster_solutions Start Reduced Residual Activity Observed Check_pH Measure pH of Water Source Start->Check_pH Check_Light Assess Light Exposure Conditions Start->Check_Light Check_Soil Evaluate Soil Microbial Activity Start->Check_Soil Check_Temp Monitor Experimental Temperature Start->Check_Temp Adjust_pH Adjust pH to 5.0-7.0 Check_pH->Adjust_pH pH > 7 UV_Protection Implement UV Protection Check_Light->UV_Protection High UV Exposure Control_Microbes Sterilize Soil or Use Inhibitors Check_Soil->Control_Microbes High Microbial Activity Control_Temp Maintain Consistent Cool Temperature Check_Temp->Control_Temp Elevated Temperature

Caption: A workflow diagram for troubleshooting reduced residual activity of this compound.

cluster_pathway This compound's Mechanism of Action This compound This compound GWT1 GWT-1 Protein This compound->GWT1 Inhibits GPI GPI-Anchor Biosynthesis GWT1->GPI Is essential for Mycelial_Growth Mycelial Growth GWT1->Mycelial_Growth Inhibition disrupts CellWall_Proteins GPI-Anchored Proteins GPI->CellWall_Proteins Leads to CellWall_Integrity Fungal Cell Wall Integrity GPI->CellWall_Integrity Disruption leads to loss of CellWall_Proteins->CellWall_Integrity Maintains CellWall_Integrity->Mycelial_Growth Is required for

Caption: The signaling pathway illustrating this compound's inhibitory effect on fungal growth.

References

Validation & Comparative

Comparative Efficacy of Aminopyrifen and Boscalid on Rice Blast: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of the fungicides Aminopyrifen and boscalid in controlling rice blast, a devastating disease caused by the fungus Magnaporthe oryzae (Pyricularia oryzae). The information is tailored for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and insights into the distinct modes of action of these two compounds.

Executive Summary

This compound, a novel fungicide, and boscalid, a well-established succinate dehydrogenase inhibitor (SDHI), are both utilized in the management of fungal plant diseases. This guide highlights their differing mechanisms of action and presents available efficacy data against rice blast. This compound demonstrates high efficacy in greenhouse trials, with a unique mode of action that presents no cross-resistance to SDHIs like boscalid. While direct comparative field data under identical conditions is limited, this guide consolidates available research to facilitate an informed understanding of their potential applications in controlling rice blast.

Data Presentation: Efficacy Against Rice Blast

Table 1: Efficacy of this compound against Rice Blast (Pyricularia oryzae)

MetricValueStudy TypeReference
EC50 1.2 mg/LPotted Plant Test[1][2]
Control Efficacy >90%Greenhouse Trial[3]

Note: The EC50 value represents the concentration of the fungicide that inhibits 50% of the fungal growth. The greenhouse trial demonstrated this high efficacy at concentrations of 50-100 ppm and indicated that this performance was comparable or superior to conventional SDHI fungicides like boscalid.[3]

Table 2: Efficacy of Boscalid against Fungal Pathogens

MetricValueTarget PathogenStudy Type
EC50 Data not availablePyricularia oryzae-
General Efficacy Broad-spectrumVarious fungal pathogensGeneral Literature

Note: While specific EC50 values for boscalid against Pyricularia oryzae were not available in the reviewed literature, it is widely recognized as a broad-spectrum fungicide effective against a range of fungal diseases.[4] Its mode of action as a succinate dehydrogenase inhibitor is well-documented.[4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the experimental protocols for key experiments cited in this guide.

In Vivo Potted Plant Test for this compound Efficacy on Rice Blast

This protocol outlines the methodology used to determine the EC50 of this compound against Pyricularia oryzae in a controlled environment.[1][5]

1. Plant Preparation:

  • Rice plants (variety specified in the study) are cultivated in pots to the appropriate growth stage (e.g., 3-4 leaf stage).

2. Fungicide Application:

  • A range of concentrations of this compound solutions are prepared.
  • The fungicide solutions are applied to the whole plants as a foliar spray until runoff.
  • Control plants are treated with a solution lacking the fungicide.

3. Inoculation:

  • One day after the fungicide treatment, a conidial suspension of Pyricularia oryzae (strain 05044) at a concentration of 1.0×105 spores/mL is prepared.[1][5]
  • The spore suspension is inoculated onto the leaves of both the treated and control plants using a spray gun.[1][5]

4. Incubation:

  • The inoculated plants are kept in a humid chamber at 20°C for 48 hours to facilitate infection.[1][5]
  • Following this, the plants are transferred to a greenhouse for further development of disease symptoms.[1][5]

5. Disease Assessment:

  • Seven days after inoculation, the number of lesions on the secondary leaves is counted.[1][5]
  • The efficacy is calculated by comparing the number of lesions on the treated plants with that of the untreated control plants.[1][5]

6. Data Analysis:

  • The EC50 value is determined by plotting the percentage of disease inhibition against the logarithm of the fungicide concentration.

General Protocol for Field Trials of Fungicides against Rice Blast

The following is a generalized protocol for conducting field trials to evaluate the efficacy of fungicides against rice blast, based on common practices described in the literature.[6][7][8][9]

1. Experimental Design:

  • The trial is typically set up in a randomized complete block design (RCBD) with multiple replications for each treatment.[6][8][10]
  • Plot sizes are defined, with appropriate spacing between plots and blocks to prevent spray drift.

2. Crop Management:

  • A rice variety susceptible to blast is chosen to ensure adequate disease pressure.
  • Standard agricultural practices for the region regarding planting, fertilization, and irrigation are followed.

3. Treatments:

  • Fungicide treatments, including different concentrations of the test products and a control (water spray), are prepared.
  • Fungicides are applied at specific growth stages, often starting at the first appearance of disease symptoms or at critical stages like tillering and panicle initiation.[9]
  • The number and interval of sprays are predetermined based on the experimental objectives.

4. Data Collection:

  • Disease incidence and severity are assessed at regular intervals using a standardized rating scale (e.g., 0-9 scale).[9]
  • Yield and its components (e.g., number of panicles, grain weight) are measured at harvest.

5. Statistical Analysis:

  • The collected data is subjected to analysis of variance (ANOVA) to determine the statistical significance of the differences between treatments.
  • Mean separation tests (e.g., Duncan's Multiple Range Test) are used to compare the efficacy of different fungicides.[10]

Signaling Pathways and Modes of Action

The distinct mechanisms by which this compound and boscalid inhibit fungal growth are visualized in the following diagrams.

This compound's Mode of Action: Inhibition of GPI-Anchor Biosynthesis

This compound has a novel mode of action that targets the GWT-1 protein, an enzyme involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors.[2] GPI-anchors are essential for attaching certain proteins to the cell surface, which are crucial for cell wall integrity and fungal pathogenesis. By inhibiting GWT-1, this compound disrupts this process, leading to abnormal fungal growth and loss of infectivity.[2]

Aminopyrifen_Pathway cluster_ER Endoplasmic Reticulum GlcN-PI GlcN-PI GWT1 GWT1 GlcN-PI->GWT1 Substrate Acyl-GlcN-PI Acyl-GlcN-PI GWT1->Acyl-GlcN-PI Catalyzes Acylation Fungal_Growth Fungal_Growth Palmitoyl-CoA Palmitoyl-CoA Palmitoyl-CoA->GWT1 Substrate GPI_anchor_synthesis Further GPI Anchor Biosynthesis Acyl-GlcN-PI->GPI_anchor_synthesis Cell_wall_proteins GPI-anchored Cell Wall Proteins GPI_anchor_synthesis->Cell_wall_proteins Cell_Wall Cell_Wall Cell_wall_proteins->Cell_Wall Transported to This compound This compound This compound->GWT1 Inhibits Cell_Wall->Fungal_Growth Maintains Integrity for

Caption: this compound inhibits the GWT-1 protein in the GPI-anchor biosynthesis pathway.

Boscalid's Mode of Action: Inhibition of Mitochondrial Respiration

Boscalid is a succinate dehydrogenase inhibitor (SDHI) that targets Complex II of the mitochondrial electron transport chain.[4] By binding to the ubiquinone-binding site of this complex, boscalid blocks the oxidation of succinate to fumarate, a key step in both the Krebs cycle and cellular respiration.[4] This disruption of the electron transport chain leads to a cessation of ATP production, ultimately causing fungal cell death.

Boscalid_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (Succinate Dehydrogenase) ComplexII->ComplexIII e- Fumarate Fumarate ComplexII->Fumarate ComplexIV Complex IV ComplexIII->ComplexIV e- ATP_Synthase ATP Synthase ComplexIV->ATP_Synthase H+ gradient ATP ATP ATP_Synthase->ATP Succinate Succinate Succinate->ComplexII Oxidized ADP ADP ADP->ATP_Synthase Fungal_Metabolism Fungal_Metabolism ATP->Fungal_Metabolism Powers Boscalid Boscalid Boscalid->ComplexII Inhibits

Caption: Boscalid inhibits Complex II (Succinate Dehydrogenase) in the mitochondrial respiratory chain.

Conclusion

This compound and boscalid represent two distinct classes of fungicides with different modes of action against fungal pathogens like Magnaporthe oryzae. This compound's novel mechanism of inhibiting GPI-anchor biosynthesis offers a valuable tool, particularly in scenarios where resistance to conventional fungicides, including SDHIs, is a concern. The available data indicates its high efficacy against rice blast in controlled environments.

Boscalid remains a widely used broad-spectrum fungicide with a proven track record against numerous fungal diseases. Its role as an SDHI is well-understood.

For researchers and drug development professionals, the key takeaway is the importance of considering the mode of action in developing sustainable disease management strategies. The use of fungicides with different targets, such as this compound and boscalid, in rotation or combination can be a powerful approach to mitigate the development of fungicide resistance in pathogen populations. Further side-by-side comparative studies, particularly under field conditions, would be invaluable in providing a more definitive assessment of their relative performance against rice blast.

References

Aminopyrifen: A Comparative Analysis of Cross-Resistance with SDHI Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Aminopyrifen and Succinate Dehydrogenase Inhibitor (SDHI) fungicides, with a focus on cross-resistance patterns. The information presented is compiled from recent studies and is intended to inform research and development in the field of fungicides.

Executive Summary

This compound is a novel 2-aminonicotinate fungicide with a unique mode of action, distinct from that of SDHI fungicides.[1][2][3] Experimental data consistently demonstrates a lack of cross-resistance between this compound and SDHI fungicides.[1][4] This is attributed to their different molecular targets within the fungal cell. While complex cross-resistance patterns exist among various SDHI fungicides due to mutations in the succinate dehydrogenase (Sdh) enzyme complex, these mutations do not confer resistance to this compound.[5][6][7][8]

Contrasting Mechanisms of Action

The absence of cross-resistance between this compound and SDHI fungicides is fundamentally due to their different modes of action.

  • This compound: This fungicide inhibits the GWT-1 protein, which is involved in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][3] GPI anchors are crucial for attaching proteins to the cell surface.

  • SDHI Fungicides: This class of fungicides targets the succinate dehydrogenase (SDH) enzyme, also known as Complex II, in the mitochondrial respiratory chain.[8][9][10] By binding to the ubiquinone-binding site of the SDH enzyme, these fungicides block the production of ATP, the cell's primary energy source.[9][10]

The following diagram illustrates the distinct signaling pathways targeted by this compound and SDHI fungicides.

cluster_this compound This compound Pathway cluster_sdhi SDHI Fungicide Pathway This compound This compound GWT1 GWT-1 Protein This compound->GWT1 Inhibits GPI GPI-Anchor Biosynthesis GWT1->GPI CellSurface Cell Surface Proteins GPI->CellSurface SDHI SDHI Fungicide SDH Succinate Dehydrogenase (Complex II) SDHI->SDH Inhibits Mitochondrion Mitochondrial Respiration SDH->Mitochondrion ATP ATP Production Mitochondrion->ATP

Figure 1. Distinct molecular targets of this compound and SDHI fungicides.

Quantitative Cross-Resistance Data

Studies on Botrytis cinerea, a common plant pathogen, have demonstrated this compound's efficacy against strains resistant to various fungicides, including the SDHI fungicide boscalid. The effective concentration required to inhibit 50% of fungal growth (EC50) for this compound remains low, irrespective of the resistance profile to other fungicides.

Fungal Strain (Botrytis cinerea)Resistance ProfileEC50 of this compound (mg/L)EC50 of Boscalid (SDHI) (mg/L)
Wild TypeSensitive to all tested fungicides0.43 - 0.83< 1
Strain 22Resistant to benomyl, diethofencarb, procymidone0.43 - 0.83< 1
Strain to0405Tolerant to azoxystrobin and benomyl0.43 - 0.83< 1
Strain 24Resistant to benomyl, boscalid, procymidone0.43 - 0.83> 100

Data sourced from studies on Botrytis cinerea.[1][4]

The data clearly indicates that while "Strain 24" exhibits high resistance to the SDHI fungicide boscalid (EC50 > 100 mg/L), it remains sensitive to this compound, with an EC50 value in the same range as the wild-type and other resistant strains.[1] This provides strong quantitative evidence for the lack of cross-resistance.

The Basis of SDHI Fungicide Resistance

Resistance to SDHI fungicides primarily arises from mutations in the genes encoding the subunits of the succinate dehydrogenase enzyme (SdhB, SdhC, and SdhD).[9] These mutations alter the fungicide's binding site, reducing its efficacy.[9] The cross-resistance patterns among different SDHI fungicides can be complex, as a specific mutation may confer high resistance to one SDHI, moderate resistance to another, and have little to no effect on a third.[5][6][7]

The diagram below illustrates the workflow for identifying SDHI resistance mutations.

FungalIsolate Fungal Isolate with Suspected SDHI Resistance DNA_Extraction Genomic DNA Extraction FungalIsolate->DNA_Extraction PCR PCR Amplification of SdhB, SdhC, and SdhD genes DNA_Extraction->PCR Sequencing DNA Sequencing PCR->Sequencing Analysis Sequence Analysis and Comparison to Wild Type Sequencing->Analysis MutationID Identification of Resistance- Conferring Mutations Analysis->MutationID

Figure 2. Experimental workflow for identifying SDHI resistance mutations.

Since this compound's mode of action does not involve the SDH enzyme, mutations in the Sdh genes do not impact its antifungal activity.

Experimental Protocols for Fungicide Resistance Analysis

Standard laboratory assays are used to determine a fungal pathogen's resistance or sensitivity to a fungicide.[11][12] These methods are crucial for establishing the lack of cross-resistance between this compound and SDHI fungicides.

In Vitro Growth Inhibition Assay (EC50 Determination)

This method determines the concentration of a fungicide that inhibits the growth of a fungal isolate by 50%.

1. Media Preparation:

  • Prepare a suitable culture medium, such as Potato Dextrose Agar (PDA).[13]
  • Incorporate a range of concentrations of the test fungicide (e.g., this compound, Boscalid) into the molten agar before pouring the plates. A control set with no fungicide is also prepared.

2. Inoculation:

  • Place a mycelial plug from an actively growing culture of the fungal isolate onto the center of each fungicide-amended and control plate.

3. Incubation:

  • Incubate the plates at an optimal temperature for the specific fungus (e.g., 20-25°C) in the dark.

4. Data Collection:

  • Measure the colony diameter at regular intervals until the fungal growth in the control plates has reached a predetermined size.

5. Data Analysis:

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the control.
  • The EC50 value is then determined by plotting the percentage of inhibition against the logarithm of the fungicide concentration and fitting the data to a dose-response curve.[14][15]

Molecular Analysis of Resistance Genes

For SDHI fungicides, molecular techniques are employed to identify specific mutations in the Sdh genes.

1. DNA Extraction:

  • Extract genomic DNA from the fungal isolates using a suitable protocol or a commercial kit.[9]

2. PCR Amplification:

  • Design or obtain primers specific for the SdhB, SdhC, and SdhD genes of the target fungal species.[9]
  • Perform PCR to amplify these gene fragments from the extracted DNA.[9]

3. DNA Sequencing:

  • Sequence the purified PCR products.

4. Sequence Analysis:

  • Compare the obtained sequences with the wild-type sequences of the respective genes to identify any nucleotide changes that result in amino acid substitutions.

Conclusion

References

Validating the antifungal spectrum of Aminopyrifen on diverse pathogens

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the antifungal activity of Aminopyrifen against a diverse range of plant pathogens, benchmarked against other commercially available fungicides. The data presented is compiled from publicly available experimental research, offering an objective overview of its efficacy.

Comparative Antifungal Activity

This compound demonstrates potent, broad-spectrum activity, particularly against fungi belonging to the Ascomycetes group.[1][2][3][4][5] Its efficacy, as measured by the half-maximal effective concentration (EC50), is notably low for several key pathogens. The following table summarizes the in vitro antifungal activity of this compound and other common fungicides against economically important plant pathogens. It is important to note that EC50 values can vary between studies due to different experimental conditions and fungal isolates.

PathogenThis compound EC50 (mg/L)Boscalid EC50 (mg/L)Azoxystrobin EC50 (mg/L)Procymidone EC50 (mg/L)Benomyl EC50 (mg/L)Diethofencarb EC50 (mg/L)
Botrytis cinerea (Gray Mold)0.0039 - 0.83[1][5]0.05 - >1000.01 - >1000.13 - >100[6]Resistant strains existStrong activity
Sclerotinia sclerotiorum (White Mold)0.0048[5]0.01 - 0.10.1127 - 0.61630.11 - 0.72[7][8]--
Venturia inaequalis (Apple Scab)0.011[5]-2.94 - 29.62[9]-14.84 - 1237.20[9]-
Colletotrichum acutatum0.013[5]-----
Fusarium oxysporum f. sp. lycopersici0.23[5]-----
Monilinia fructicola0.0052[5]-----
Verticillium dahliae0.038[5]-----
Rhizoctonia solani AG-1 IA0.029[1][5]-----

A key advantage of this compound is its efficacy against fungal strains that have developed resistance to other fungicides.[1][2] Studies have shown that this compound maintains high activity against Botrytis cinerea strains resistant to azoxystrobin, benomyl, boscalid, diethofencarb, and procymidone.[1] This suggests a unique mode of action that is not compromised by existing resistance mechanisms.[1]

Mechanism of Action: Inhibition of GPI-Anchor Biosynthesis

This compound exhibits a novel mode of action by targeting the GWT-1 protein, an enzyme essential for the biosynthesis of glycosylphosphatidylinositol (GPI) anchors.[5] GPI anchors are complex glycolipids that tether proteins to the cell surface in eukaryotes. In fungi, these anchored proteins are crucial for maintaining cell wall integrity.[5] By inhibiting GWT-1, this compound disrupts the synthesis of GPI anchors, leading to defects in the fungal cell wall and ultimately inhibiting fungal growth.[5]

GPI_Biosynthesis_Inhibition cluster_ER_Cytoplasm Endoplasmic Reticulum (Cytoplasm) cluster_ER_Lumen Endoplasmic Reticulum (Lumen) PI Phosphatidylinositol (PI) GlcNAc_PI N-acetylglucosaminyl-PI (GlcNAc-PI) PI->GlcNAc_PI GPI-GnT complex GlcN_PI Glucosaminyl-PI (GlcN-PI) GlcNAc_PI->GlcN_PI De-N-acetylase GlcN_acylPI GlcN-acyl-PI GlcN_PI->GlcN_acylPI GWT-1 (Inositol Acylation) Man_GlcN_acylPI Man-GlcN-acyl-PI GlcN_acylPI->Man_GlcN_acylPI Mannosyltransferases GPI_Precursor Mature GPI Precursor Man_GlcN_acylPI->GPI_Precursor Further modifications GPI_Protein GPI-anchored Protein GPI_Precursor->GPI_Protein GPI Transamidase Protein Protein with GPI-anchor signal CellWall Cell Wall Integration GPI_Protein->CellWall This compound This compound This compound->GlcN_acylPI Inhibition

Caption: Inhibition of the GPI-anchor biosynthesis pathway by this compound.

Experimental Protocols

The following provides a generalized methodology for determining the antifungal spectrum of a compound like this compound, based on standard practices.

In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method

This method is widely used to determine the Minimum Inhibitory Concentration (MIC) or EC50 of an antifungal agent against a specific pathogen.

Antifungal_Susceptibility_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis Fungal_Culture 1. Fungal Isolate Culture (e.g., on PDA) Spore_Suspension 2. Prepare Spore Suspension (e.g., in PDB) Fungal_Culture->Spore_Suspension Inoculation 4. Inoculate Microtiter Plate (Spore suspension + Fungicide dilutions) Spore_Suspension->Inoculation Fungicide_Dilution 3. Serial Dilution of Fungicides Fungicide_Dilution->Inoculation Incubation 5. Incubate at Optimal Temperature (e.g., 25°C for 48-72h) Inoculation->Incubation Measurement 6. Measure Fungal Growth (e.g., Optical Density at 600nm) Incubation->Measurement Calculation 7. Calculate EC50 Values (Probit or Logit analysis) Measurement->Calculation

Caption: Experimental workflow for antifungal susceptibility testing.

1. Fungal Isolates and Culture Conditions:

  • Obtain pure cultures of the desired fungal pathogens.

  • Maintain the cultures on a suitable medium, such as Potato Dextrose Agar (PDA), at an appropriate temperature (e.g., 25°C).

2. Inoculum Preparation:

  • Prepare a spore suspension by flooding the surface of a mature fungal culture with a sterile liquid medium (e.g., Potato Dextrose Broth, PDB) or sterile water containing a surfactant (e.g., 0.05% Tween 80).

  • Gently scrape the surface to release the spores.

  • Filter the suspension through sterile cheesecloth to remove mycelial fragments.

  • Adjust the spore concentration to a standardized level (e.g., 1 x 10^5 spores/mL) using a hemocytometer.

3. Antifungal Agent Preparation:

  • Prepare a stock solution of this compound and comparator fungicides in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).

  • Perform serial dilutions of the stock solutions in the liquid growth medium to achieve the desired final concentrations for the assay.

4. Broth Microdilution Assay:

  • In a 96-well microtiter plate, add a fixed volume of the fungal spore suspension to wells containing the serially diluted antifungal agents.

  • Include positive controls (spore suspension with no fungicide) and negative controls (medium only).

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25°C) for a defined period (e.g., 48-72 hours).

5. Data Analysis:

  • After incubation, determine fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader.

  • Calculate the percentage of growth inhibition for each fungicide concentration relative to the positive control.

  • Determine the EC50 value, the concentration of the fungicide that causes 50% inhibition of fungal growth, by plotting the percentage of inhibition against the log of the fungicide concentration and fitting the data to a dose-response curve using appropriate statistical software (e.g., using probit or logit analysis).

This guide provides a foundational understanding of this compound's antifungal spectrum and its comparative performance. For specific research applications, it is recommended to consult the primary literature and perform direct comparative studies under your own laboratory conditions.

References

Aminopyrifen: A Novel Fungicide Outperforms Conventional Treatments in Key Pathogen Control

Author: BenchChem Technical Support Team. Date: December 2025

A new generation of fungicide, Aminopyrifen, demonstrates significant advantages in the management of critical plant pathogens, including strains resistant to conventional treatments. This guide provides a detailed comparison of this compound's performance against the widely used fungicides, boscalid and procymidone, supported by experimental data.

This compound, a novel 2-aminonicotinate fungicide, operates through a unique mode of action, inhibiting the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway in fungi.[1][2] This distinct mechanism not only provides high efficacy against a broad spectrum of fungal diseases but also proves effective against pathogens that have developed resistance to existing fungicide classes, such as succinate dehydrogenase inhibitors (SDHIs) like boscalid, and dicarboximides like procymidone.[1]

Superior Efficacy Against Key Fungal Pathogens

Experimental data consistently demonstrates this compound's potent antifungal activity at low concentrations. In vitro studies have established its high efficacy against economically important diseases such as gray mold (Botrytis cinerea) and Sclerotinia stem rot (Sclerotinia sclerotiorum).[1][2][3]

Comparative Performance Against Botrytis cinerea (Gray Mold)

This compound exhibits exceptional control of Botrytis cinerea, a notorious pathogen affecting a wide range of crops. Notably, it is highly effective against strains that have developed resistance to conventional fungicides. One study highlighted that while some resistant strains of B. cinerea showed resilience to boscalid and procymidone, this compound maintained high activity with EC50 values ranging from 0.43 to 0.83 mg/L against these resistant strains.[1] In contrast, other research has shown that the effectiveness of fungicides like iprodione (a dicarboximide similar to procymidone) and boscalid can be variable, with EC50 values for boscalid against B. cinerea ranging from 0.01 to 69.91 μg/ml in one study.[4] Another study found fludioxonil to be the most effective against B. cinerea with an EC50 of less than 0.1 μg/ml, while pyrimethanil was the least effective with an EC50 of 50 μg/ml.[5]

Comparative Performance Against Sclerotinia sclerotiorum (White Mold)

Against Sclerotinia sclerotiorum, the causal agent of white mold, this compound has demonstrated strong inhibitory effects. In vitro tests revealed an EC50 value of 0.0039 mg/L for this compound.[1] For comparison, various studies on boscalid have reported a range of EC50 values against S. sclerotiorum. One comprehensive review cited mean EC50 values of 0.0383 µg/mL and 0.0395 µg/mL from two different sets of isolates, while another study reported a mean EC50 of 1.23 µg/mL.[6] Another source indicated EC50 values for boscalid ranging from 0.068 to 0.219 µg/ml based on mycelial growth assays.[7] It is important to note that these values come from different studies and direct side-by-side comparisons are limited.

Data Presentation

Table 1: In Vitro Efficacy (EC50) of this compound and Conventional Fungicides Against Key Pathogens

FungicidePathogenEC50 (mg/L)Source
This compound Botrytis cinerea0.035 (germ-tube elongation)Hatamoto et al., 2021[1]
Botrytis cinerea (Resistant Strains)0.43–0.83Hatamoto et al., 2021[1]
Sclerotinia sclerotiorum0.0039Hatamoto et al., 2021[1]
Boscalid Sclerotinia sclerotiorum0.0000383 - 0.00123Multiple sources[6][8]
Procymidone Sclerotinia sclerotiorum0.11 - 0.72 (µg/mL)ResearchGate Publication[7]

Note: EC50 values for conventional fungicides are sourced from various studies and may not be directly comparable to this compound due to differing experimental conditions.

Table 2: Field Performance of this compound Against Gray Mold and Powdery Mildew

CropDiseaseFungicideConcentration (mg/L)Control Value (%)Source
EggplantGray MoldThis compound150>80Hatamoto et al., 2021[3]
CucumberPowdery MildewThis compound15098Hatamoto et al., 2021[1]
Iminoctadine albesirate150>90Hatamoto et al., 2021[1]
Mepanipyrim200>90Hatamoto et al., 2021[1]

While direct comparative yield data from a single study involving this compound and the specified conventional fungicides is not publicly available, studies on fungicides for diseases like white mold in soybean have shown that effective disease control, such as that provided by boscalid, can lead to significant yield benefits, in some cases improving yield by as much as 13 bushels per acre under severe disease pressure.[9] Given this compound's high efficacy, it is reasonable to anticipate a positive impact on crop yield.

Experimental Protocols

The following methodologies are based on the key experiments cited in the research by Hatamoto et al., 2021.[1]

In Vitro Antifungal Activity Assay
  • Medium Preparation: Potato dextrose agar (PDA) was amended with varying concentrations of this compound dissolved in acetone. The final acetone concentration was kept below 1%.

  • Inoculation: Mycelial plugs of the test fungi were placed on the center of the fungicide-amended PDA plates.

  • Incubation: Plates were incubated at a specified temperature (e.g., 20°C) for a set period.

  • Assessment: The diameter of the fungal colony was measured, and the concentration of the fungicide that inhibited mycelial growth by 50% (EC50) was calculated.

Potted Plant Assay (Preventive Efficacy against Cucumber Gray Mold)
  • Plant Preparation: Cucumber seedlings were grown in pots to the first-leaf or cotyledon stage.

  • Fungicide Application: A suspension of this compound was sprayed onto the whole plants.

  • Inoculation: One day after the fungicide treatment, a spore suspension of Botrytis cinerea was inoculated onto the leaves.

  • Incubation: The inoculated plants were kept in a humid chamber at 20°C.

  • Assessment: The disease severity was evaluated based on the lesion area, and the control value was calculated by comparing the disease severity in the treated plants with that in the untreated control plants.

Modes of Action and Signaling Pathways

The distinct mechanisms of action of this compound, Boscalid, and Procymidone are crucial to understanding their performance and the risk of cross-resistance.

Aminopyrifen_Pathway cluster_ER Endoplasmic Reticulum PI Phosphatidylinositol (PI) GlcNAc_PI GlcNAc-PI PI->GlcNAc_PI GPI-GnT complex GlcN_PI GlcN-PI GlcNAc_PI->GlcN_PI De-N-acetylase Inositol_acylated_GlcN_PI Inositol-acylated GlcN-PI GlcN_PI->Inositol_acylated_GlcN_PI GWT-1 (Inositol Acyltransferase) GPI_anchor Mature GPI Anchor Inositol_acylated_GlcN_PI->GPI_anchor Mannosyltransferases Ethanolamine phosphate transferases GPI_Protein GPI-anchored Protein GPI_anchor->GPI_Protein GPI transamidase Protein Nascent Protein Protein->GPI_Protein Cell_Wall Cell Wall Integrity GPI_Protein->Cell_Wall This compound This compound This compound->Inhibition Inhibition->Inositol_acylated_GlcN_PI Inhibition

Caption: this compound's mode of action via inhibition of the GWT-1 protein.

Boscalid_Pathway cluster_Mitochondrion Mitochondrial Inner Membrane Succinate Succinate Fumarate Fumarate Succinate->Fumarate ComplexII Complex II (Succinate Dehydrogenase - SDH) Fumarate->ComplexII e- Ubiquinone Ubiquinone (Q) ComplexII->Ubiquinone Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol e- ComplexIII Complex III Ubiquinol->ComplexIII ATP_Synthase ATP Synthase ComplexIII->ATP_Synthase ATP ATP ATP_Synthase->ATP Energy_Production Cellular Respiration & Energy Production ATP->Energy_Production Boscalid Boscalid (SDHI) Boscalid->Inhibition Inhibition->ComplexII Inhibition

Caption: Boscalid's mode of action via inhibition of Complex II.

Procymidone_Pathway Osmotic_Stress External Osmotic Stress HK Histidine Kinase (Os-1) Osmotic_Stress->HK MAPK_Cascade MAP Kinase Cascade HK->MAPK_Cascade Glycerol_Synthesis Glycerol Synthesis MAPK_Cascade->Glycerol_Synthesis Osmotic_Regulation Cellular Osmotic Regulation Glycerol_Synthesis->Osmotic_Regulation Procymidone Procymidone Procymidone->Inhibition Inhibition->HK Inhibition

Caption: Procymidone's mode of action via disruption of osmotic regulation.

Conclusion

This compound represents a significant advancement in fungicide technology. Its novel mode of action provides a powerful tool for controlling a broad spectrum of plant pathogens, including those that have developed resistance to conventional fungicides like boscalid and procymidone. The high efficacy of this compound at low concentrations, as demonstrated in both in vitro and in vivo studies, suggests its potential for more effective and sustainable disease management strategies in modern agriculture. Further field trials directly comparing this compound with conventional fungicides in terms of both disease control and crop yield will be valuable in fully elucidating its performance benefits.

References

Synergistic effects of Aminopyrifen with other antifungal agents

Author: BenchChem Technical Support Team. Date: December 2025

A new frontier in antifungal treatment, Aminopyrifen, a novel fungicide, demonstrates significant synergistic effects when combined with other antifungal agents. This guide provides a comprehensive comparison of this compound's performance in combination therapies, supported by experimental data, for researchers, scientists, and drug development professionals.

This compound distinguishes itself with a unique mode of action, targeting the GWT-1 protein involved in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors. This process is crucial for the integrity of the fungal cell wall. By inhibiting this pathway, this compound disrupts the fungus's structural integrity, leading to its demise. This novel mechanism not only provides a powerful tool against a range of plant pathogenic fungi, especially from the Ascomycetes class, but also minimizes the risk of cross-resistance with existing fungicides.

Synergistic Combinations of this compound

Experimental evidence, primarily from patent literature, reveals that combining this compound with other classes of fungicides can lead to a synergistic effect, where the combined antifungal activity is greater than the sum of the individual components. This synergy allows for enhanced efficacy, broader-spectrum control, and potentially a reduction in the required concentrations of each fungicide, which can help in managing the development of resistance.

Synergistic effects have been reported for combinations of this compound with strobilurins, succinate dehydrogenase inhibitors (SDHIs), and other fungicide classes. The following tables summarize the observed efficacy of these mixtures compared to the expected additive effect.

Fungus Active Ingredient(s) Concentration (ppm) Observed Efficacy (%) Expected Efficacy (%) Synergism (%)
Alternaria solaniThis compound2.515--
Tebuconazole2.50--
This compound + Tebuconazole 2.5 + 2.5 30 15 15
Botrytis cinereaThis compound0.625--
Fluxapyroxad0.610--
This compound + Fluxapyroxad 0.6 + 0.6 55 32.5 22.5
Pyricularia oryzaeThis compound1.2520--
Azoxystrobin1.2515--
This compound + Azoxystrobin 1.25 + 1.25 55 32 23
Septoria triticiThis compound510--
Boscalid55--
This compound + Boscalid 5 + 5 35 14.5 20.5

Expected Efficacy was calculated using the Colby formula: E = X + Y - (XY/100), where E is the expected efficacy, and X and Y are the efficacies of the individual components.*

Experimental Protocols

The evaluation of synergistic effects between this compound and other antifungal agents is typically conducted using in vitro methods, most commonly the checkerboard assay.

Checkerboard Assay Protocol

The checkerboard assay is a microdilution technique used to assess the interaction between two antimicrobial agents.

  • Preparation of Antifungal Solutions: Stock solutions of this compound and the partner fungicide are prepared in a suitable solvent (e.g., dimethyl sulfoxide, DMSO). A series of twofold dilutions for each compound are then prepared in a liquid growth medium (e.g., Potato Dextrose Broth) in 96-well microtiter plates.

  • Plate Setup: The dilutions of this compound are dispensed along the x-axis of the plate, and the dilutions of the partner fungicide are dispensed along the y-axis. This creates a matrix of wells with varying concentrations of both compounds. Control wells containing only the medium, and wells with each fungicide alone are also included.

  • Inoculation: Each well is inoculated with a standardized suspension of fungal spores or mycelial fragments.

  • Incubation: The plates are incubated at an optimal temperature and for a sufficient duration to allow for fungal growth in the control wells.

  • Data Analysis: Fungal growth is assessed visually or by measuring the optical density at a specific wavelength. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the antifungal agent that inhibits visible growth.

  • Calculation of the Fractional Inhibitory Concentration (FIC) Index: The synergistic interaction is quantified by calculating the FIC index using the following formula:

    FIC Index = FICA + FICB = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Visualizing the Mechanisms and Workflows

To better understand the processes involved, the following diagrams illustrate the signaling pathway of this compound and the experimental workflow for assessing synergy.

Aminopyrifen_Signaling_Pathway cluster_ER Endoplasmic Reticulum cluster_CellWall Fungal Cell Wall PI Phosphatidylinositol GWT1 GWT-1 (Inositol Acyltransferase) PI->GWT1 Acyl_CoA Acyl-CoA Acyl_CoA->GWT1 Acyl_PI Acyl-PI GWT1->Acyl_PI Inositol Acylation GPI_Anchor_Precursor GPI Anchor Precursor Acyl_PI->GPI_Anchor_Precursor Further Biosynthetic Steps GPI_Anchored_Protein Mature GPI-Anchored Protein GPI_Anchor_Precursor->GPI_Anchored_Protein CellWall Cell Wall Assembly and Maintenance GPI_Anchored_Protein->CellWall This compound This compound This compound->GWT1 Inhibition Synergy_Testing_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Data Analysis cluster_Interpretation Interpretation prep_solutions Prepare Stock Solutions (this compound & Partner Fungicide) serial_dilutions Perform Serial Dilutions in 96-well Plates prep_solutions->serial_dilutions inoculation Inoculate with Fungal Suspension serial_dilutions->inoculation incubation Incubate Plates inoculation->incubation read_results Read Results (Visual/Spectrophotometer) incubation->read_results determine_mic Determine MICs read_results->determine_mic calculate_fic Calculate FIC Index determine_mic->calculate_fic interpretation Synergy / Additive / Antagonism calculate_fic->interpretation

A Comparative Analysis of the Translaminar Movement of Aminopyrifen and Other Fungicides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the translaminar movement of Aminopyrifen with other commercially available fungicides. The information is supported by available experimental data to aid in the evaluation and selection of fungicides for research and development purposes.

Introduction to Translaminar Movement

Translaminar movement, also known as local systemic activity, is a critical attribute for many fungicides. It describes the process where a fungicide, upon application to one surface of a leaf, is absorbed and moves through the leaf tissue to the opposite, untreated surface.[1][2] This redistribution within the leaf provides protection against pathogens on both leaf surfaces, even if the initial spray coverage is not uniform.[3] The efficacy of translaminar movement is influenced by the physicochemical properties of the fungicide, such as lipophilicity and water solubility.[4]

Comparative Analysis of Translaminar Activity

This compound, a novel 2-aminonicotinate fungicide, has demonstrated high preventive efficacy and notable translaminar action.[5] To provide a comparative perspective, this section outlines the translaminar properties of this compound alongside other widely used fungicides. While direct quantitative comparisons under identical experimental conditions are limited in publicly available literature, this guide collates available qualitative and quantitative data to facilitate an informed assessment.

Data Summary
FungicideFungicide ClassTranslaminar Activity DescriptionQuantitative Data (Control Value %)
This compound 2-aminonicotinateHigh preventive efficacy and translaminar action.92% at 100 mg/L against cucumber gray mold (Botrytis cinerea).
Pyraclostrobin Strobilurin (QoI)Exhibits translaminar movement.[6] Considered to have moderate translaminar movement.[7]Data not available in a directly comparable format.
Trifloxystrobin Strobilurin (QoI)Possesses translaminar activity but limited vascular translocation.[8]Data not available in a directly comparable format.
Fluopyram Pyridinyl ethyl benzamide (SDHI)Described as having systemic and translaminar properties.[9]Data not available in a directly comparable format.
Mandipropamid Mandelic acid amide (CAA)Exhibits translaminar movement.Data not available in a directly comparable format.
Cyprodinil + Fludioxonil Anilinopyrimidine + PhenylpyrroleCyprodinil component is translaminar and locally systemic.[3] Fludioxonil is a contact fungicide.Data not available in a directly comparable format.

Note: The control value for this compound was obtained from a study where the fungicide was applied to the adaxial (upper) surface of cucumber cotyledons, and the pathogen was inoculated on the abaxial (lower) surface. The absence of directly comparable quantitative data for other fungicides highlights a gap in publicly accessible research and underscores the importance of standardized testing protocols for direct comparisons.

Experimental Protocols

The assessment of translaminar activity is crucial for understanding a fungicide's performance. A common method employed in research is the leaf disc bioassay, often using a model system such as cucumber powdery mildew.[4][10]

Leaf Disc Bioassay for Translaminar Activity

This protocol provides a generalized methodology for evaluating the translaminar movement of a fungicide.

1. Plant Material and Growth Conditions:

  • Cucumber plants (Cucumis sativus) are grown in a controlled environment (e.g., greenhouse or growth chamber) until they reach the cotyledon stage.

2. Fungicide Application:

  • A stock solution of the test fungicide is prepared in an appropriate solvent (e.g., 10% acetone) and diluted to the desired concentration with distilled water containing a surfactant (e.g., 0.01% Triton X-100) to ensure uniform coverage.[10]
  • The fungicide solution is carefully applied to only the adaxial (upper) surface of the cucumber cotyledons, ensuring no runoff to the abaxial (lower) surface. This can be achieved using a microsyringe or a small, calibrated sprayer.

3. Inoculation:

  • After a set period to allow for fungicide absorption and translocation (e.g., 24 hours), leaf discs (typically 1-2 cm in diameter) are excised from the treated cotyledons.
  • The leaf discs are placed with the treated adaxial surface down on a water agar medium in a petri dish.[11]
  • The untreated abaxial surface, now facing upwards, is inoculated with a suspension of fungal spores (e.g., Podosphaera xanthii for powdery mildew) or mycelial plugs.

4. Incubation and Assessment:

  • The inoculated petri dishes are incubated under conditions favorable for fungal growth (e.g., specific temperature, light, and humidity).
  • After a defined incubation period (e.g., 7-14 days), the disease severity on the abaxial surface of each leaf disc is assessed.[11] This can be done visually by estimating the percentage of the leaf disc area covered by fungal growth or by counting the number of lesions.

5. Data Analysis:

  • The control value is calculated to determine the efficacy of the translaminar movement. The formula for the control value is:
  • Control Value (%) = [1 - (Disease Severity in Treated Discs / Disease Severity in Untreated Control Discs)] x 100

Visualizing Experimental Workflow and Logical Relationships

To further clarify the experimental process and the conceptual framework of translaminar activity, the following diagrams are provided.

Experimental Workflow for Translaminar Bioassay

experimental_workflow cluster_prep Preparation cluster_application Application & Inoculation cluster_analysis Analysis plant_growth 1. Grow cucumber plants to cotyledon stage fungicide_prep 2. Prepare fungicide solution apply_fungicide 3. Apply fungicide to adaxial leaf surface fungicide_prep->apply_fungicide cut_discs 4. Excise leaf discs apply_fungicide->cut_discs place_discs 5. Place discs on agar (adaxial side down) cut_discs->place_discs inoculate 6. Inoculate abaxial surface with pathogen place_discs->inoculate incubate 7. Incubate under controlled conditions inoculate->incubate assess 8. Assess disease severity on abaxial surface incubate->assess calculate 9. Calculate control value assess->calculate

Caption: Workflow of a leaf disc bioassay to evaluate fungicide translaminar activity.

Signaling Pathway of Translaminar Fungicide Action

translaminar_pathway cluster_leaf Leaf Cross-Section adaxial Adaxial Surface (Upper) mesophyll Mesophyll adaxial->mesophyll 1. Absorption & Diffusion abaxial Abaxial Surface (Lower) inhibition Inhibition of Pathogen Growth abaxial->inhibition Protection mesophyll->abaxial 2. Translaminar Movement fungicide Fungicide Application fungicide->adaxial Applied to pathogen Pathogen (e.g., Fungal Spore) pathogen->abaxial Infects

Caption: Conceptual pathway of translaminar fungicide movement and action within a leaf.

References

Aminopyrifen: A Comparative Analysis of Efficacy in Diverse Crop Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel fungicide Aminopyrifen with established alternatives across various crop systems. The data presented is compiled from recent studies to offer an objective evaluation of its performance, supported by detailed experimental protocols and visualizations of its mode of action.

Executive Summary

This compound, a 2-aminonicotinate fungicide, demonstrates a unique mode of action by inhibiting the GWT-1 protein in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2] This novel mechanism confers high efficacy against a broad spectrum of plant pathogenic fungi, particularly within the Ascomycetes group, and importantly, shows no cross-resistance to existing fungicide classes such as benzimidazoles, dicarboximides, QoIs, and SDHIs.[3][4] Field and greenhouse trials have highlighted its potent protective and curative activities in various crops, positioning it as a valuable tool for integrated pest management and resistance management strategies.

Performance Comparison

The following tables summarize the efficacy of this compound in comparison to other commercially available fungicides across different crop systems.

Table 1: Efficacy Against Gray Mold (Botrytis cinerea) in Eggplant

FungicideApplication Rate (mg/L)Control Efficacy (%)Mode of Action
This compound 15080GWT-1 inhibitor
Penthiopyrad10091SDHI
Pyribencarb20083QoI
Iminoctadine albesirate15068Multi-site
Iprodione500100Dicarboximide

Data sourced from a field trial where fungicides were applied after the observation of initial gray mold symptoms.[3]

Table 2: Efficacy Against Powdery Mildew (Podosphaera xanthii) in Cucumber

FungicideApplication Rate (mg/L)Control Efficacy (%)Mode of Action
This compound 15098GWT-1 inhibitor
Iminoctadine albesirate150>90Multi-site
Mepanipyrim200>90Anilinopyrimidine

Data from a field trial with severe powdery mildew infestation.[3]

Table 3: In Vitro Efficacy (EC₅₀) Against Various Plant Pathogens

PathogenCrop HostThis compound (mg/L)Boscalid (mg/L)
Pyricularia oryzaeRice1.2N/A
Colletotrichum orbiculareCucumber3.6N/A
Podosphaera xanthiiCucumber4.3N/A
Blumeria graminis f. sp. triticiWheat12N/A
Botrytis cinereaVarious0.035 (germ-tube elongation)N/A

EC₅₀ values represent the concentration required to inhibit 50% of fungal growth or development.[3][4]

Mode of Action: GWT-1 Inhibition

This compound's fungicidal activity stems from its inhibition of the GWT-1 protein, a key enzyme in the glycosylphosphatidylinositol (GPI)-anchor biosynthesis pathway.[1][2] GPI anchors are essential for attaching a wide array of proteins to the cell surface of fungi. These GPI-anchored proteins play crucial roles in cell wall integrity, morphogenesis, and host-pathogen interactions. By blocking GWT-1, this compound disrupts the synthesis of these vital proteins, leading to abnormal fungal morphology, such as swollen and hyperbranched germ tubes, and ultimately inhibiting fungal growth and infection.[4]

GWT1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_Inhibitor cluster_CellSurface Fungal Cell Surface PI Phosphatidylinositol (PI) GlcNAc_PI N-acetylglucosaminyl- phosphatidylinositol (GlcNAc-PI) PI->GlcNAc_PI GlcNAc Transferase GlcN_PI Glucosaminyl- phosphatidylinositol (GlcN-PI) GlcNAc_PI->GlcN_PI De-N-acetylase Inositol_Acyl_GlcN_PI Inositol-acylated GlcN-PI GlcN_PI->Inositol_Acyl_GlcN_PI GWT-1 (Inositol Acyltransferase) Mannosylated_GPI Mannosylated GPI Precursor Inositol_Acyl_GlcN_PI->Mannosylated_GPI Mannosyltransferases GPI_Protein GPI-anchored Protein Mannosylated_GPI->GPI_Protein Protein Protein with GPI attachment signal Protein->GPI_Protein GPI Transamidase CellWall Cell Wall Integrity Morphogenesis Adhesion GPI_Protein->CellWall Transported to This compound This compound This compound->GlcN_PI Inhibits

Caption: this compound inhibits the GWT-1 enzyme in the GPI-anchor biosynthesis pathway.

Experimental Protocols

The following are generalized protocols based on the methodologies reported in the cited efficacy studies.

1. In Vitro Antifungal Spectrum Assay

  • Objective: To determine the half-maximal effective concentration (EC₅₀) of this compound against various fungal pathogens.

  • Methodology:

    • Prepare potato dextrose agar (PDA) medium amended with serial dilutions of this compound dissolved in acetone. The final acetone concentration should be consistent across all plates and not exceed a level that affects fungal growth (e.g., <1%).

    • Inoculate the center of each agar plate with a mycelial plug (e.g., 5 mm diameter) taken from the actively growing margin of a fungal culture.

    • Incubate the plates at a temperature optimal for the specific pathogen (e.g., 20-25°C) in the dark.

    • Measure the colony diameter at regular intervals until the colony in the control (no fungicide) plate reaches a predetermined size.

    • Calculate the percentage of mycelial growth inhibition relative to the control.

    • Determine the EC₅₀ value by probit analysis or by plotting the inhibition percentage against the logarithm of the fungicide concentration.

2. Greenhouse Efficacy Trial for Powdery Mildew on Cucumber

  • Objective: To evaluate the protective and curative efficacy of this compound against cucumber powdery mildew.

  • Methodology:

    • Grow cucumber plants (e.g., cv. Sagamihanjiro-fushinari) in pots to the first or second true leaf stage.

    • Protective Treatment: Apply this compound solution (e.g., at various concentrations) to the foliage until runoff using a spray gun. Allow the plants to dry. One day after treatment, inoculate the plants with a conidial suspension of Podosphaera xanthii (e.g., 1 x 10⁵ conidia/mL).

    • Curative Treatment: Inoculate the cucumber plants with the pathogen as described above. After a set period (e.g., 24 or 48 hours) to allow for infection establishment, apply the this compound solution.

    • Include an untreated, inoculated control group and a positive control group treated with a standard fungicide.

    • Maintain the plants in a greenhouse under conditions favorable for disease development (e.g., 20-25°C, high humidity).

    • Assess disease severity after a specified period (e.g., 7-14 days) by visually estimating the percentage of leaf area covered by powdery mildew.

    • Calculate the control efficacy using the formula: Control Efficacy (%) = [1 - (Disease Severity in Treated Plot / Disease Severity in Untreated Control)] x 100.

Greenhouse_Trial_Workflow cluster_prep Preparation cluster_protective Protective Arm cluster_curative Curative Arm cluster_analysis Data Analysis Start Grow Cucumber Plants (to 1-2 leaf stage) P_Treat Apply this compound (or control) Start->P_Treat C_Inoculate Inoculate with P. xanthii Start->C_Inoculate P_Inoculate Inoculate with P. xanthii (24h post-treatment) P_Treat->P_Inoculate P_Incubate Incubate in Greenhouse P_Inoculate->P_Incubate P_Assess Assess Disease Severity (7-14 days post-inoculation) P_Incubate->P_Assess Analyze Calculate Control Efficacy P_Assess->Analyze C_Treat Apply this compound (or control) (24-48h post-inoculation) C_Inoculate->C_Treat C_Incubate Incubate in Greenhouse C_Treat->C_Incubate C_Assess Assess Disease Severity (7-14 days post-treatment) C_Incubate->C_Assess C_Assess->Analyze

Caption: Workflow for greenhouse efficacy trials of this compound.

3. Field Efficacy Trial

  • Objective: To assess the performance of this compound under real-world agricultural conditions.

  • Methodology:

    • Select a field with a history of the target disease (e.g., gray mold in eggplant).

    • Establish experimental plots in a randomized complete block design with multiple replicates (e.g., 3-4) for each treatment.

    • Treatments should include this compound at the proposed application rate, a standard fungicide for comparison, and an untreated control.

    • Apply the fungicides according to a predetermined schedule based on disease pressure and crop growth stage.

    • Monitor environmental conditions and disease development throughout the trial.

    • Conduct disease assessments at regular intervals by rating the incidence and severity of the disease on a representative sample of plants or fruits within each plot.

    • At the end of the trial, harvest the crop and measure yield and quality parameters.

    • Perform statistical analysis (e.g., ANOVA) to determine significant differences between treatments.

Conclusion

This compound presents a promising new option for the management of key fungal diseases in a variety of crops. Its unique mode of action makes it a particularly valuable tool for resistance management programs. The data indicates that its efficacy is comparable, and in some cases superior, to existing fungicides. Further research and field trials will continue to delineate its optimal use patterns and full potential in integrated disease management strategies.

References

Aminopyrifen Demonstrates High Efficacy Against Quinone Outside Inhibitor (QoI)-Resistant Fungal Strains

Author: BenchChem Technical Support Team. Date: December 2025

A novel fungicide, Aminopyrifen, shows significant promise in managing fungal pathogens that have developed resistance to Quinone outside Inhibitor (QoI) fungicides. Exhibiting a unique mode of action, this compound provides a valuable tool for disease control in various crops, effectively combating strains resistant to conventional treatments.

This compound, a 2-aminonicotinate fungicide, operates through a novel mechanism, targeting the GWT-1 protein involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors.[1][2] This mode of action is entirely different from that of QoI fungicides, which inhibit the cytochrome bc1 complex in the fungal mitochondrial respiration pathway.[1] This distinction is critical as it means this compound does not exhibit cross-resistance with QoI fungicides or other chemical classes like benzimidazoles, dicarboximides, and succinate dehydrogenase inhibitors (SDHIs).[1][3]

Comparative Efficacy Against Resistant Pathogens

Extensive in vitro and in vivo studies have demonstrated this compound's potent activity against a broad spectrum of plant pathogenic fungi, particularly within the Ascomycetes group.[3][4] Its efficacy is maintained against fungal strains that have developed resistance to other widely used fungicides.

In Vitro Efficacy Data

The following table summarizes the 50% effective concentration (EC50) values of this compound and other fungicides against various fungal strains, including those resistant to azoxystrobin, a common QoI fungicide.

Fungal StrainFungicide Resistance ProfileThis compound EC50 (mg/L)Azoxystrobin EC50 (mg/L)Other Fungicide EC50 (mg/L)
Botrytis cinerea ma4-3Sensitive0.830.03Benomyl: 0.12, Diethofencarb: >100, Procymidone: 0.23, Boscalid: 0.05
Botrytis cinerea 22Benomyl-R, Diethofencarb-R, Procymidone-R0.430.02Benomyl: >100, Diethofencarb: >100, Procymidone: >100, Boscalid: 0.04
Botrytis cinerea to0405Azoxystrobin-T, Benomyl-T0.651.1Benomyl: 1.1, Diethofencarb: 0.41, Procymidone: 0.22, Boscalid: 0.06
Botrytis cinerea 24Benomyl-R, Boscalid-R, Procymidone-R0.530.03Benomyl: >100, Diethofencarb: 0.38, Procymidone: >100, Boscalid: >100
(Data sourced from Hatamoto et al., 2021)[3]
R: Resistant, T: Tolerant

The data clearly indicates that while the efficacy of azoxystrobin is significantly reduced in the tolerant B. cinerea strain (to0405), this compound's effectiveness remains high across all tested strains, including those resistant to multiple other fungicides.[3]

Mechanism of Action: A Differentiated Approach

The distinct mechanisms of action of QoI fungicides and this compound are central to the latter's utility in resistance management. QoI fungicides disrupt the electron transport chain in mitochondria, leading to a halt in cellular energy production. In contrast, this compound's inhibition of GPI-anchor biosynthesis disrupts the localization and function of essential cell wall proteins, leading to abnormal germ-tube elongation and inhibiting the fungus's ability to infect plant tissues.[1][3]

G_1 cluster_QoI QoI Fungicide Pathway cluster_this compound This compound Pathway Mitochondrion Mitochondrion ETC Electron Transport Chain Mitochondrion->ETC ComplexIII Complex III (Cytochrome bc1) ETC->ComplexIII ATP_Prod ATP Production ComplexIII->ATP_Prod QoI QoI Fungicide (e.g., Azoxystrobin) QoI->ComplexIII Inhibits ER Endoplasmic Reticulum GPI_Biosynthesis GPI-Anchor Biosynthesis ER->GPI_Biosynthesis GWT1 GWT-1 Protein GPI_Biosynthesis->GWT1 GPI_Proteins GPI-Anchored Proteins GWT1->GPI_Proteins CellWall Cell Wall Integrity GPI_Proteins->CellWall This compound This compound This compound->GWT1 Inhibits

Figure 1: Contrasting mechanisms of QoI fungicides and this compound.

Experimental Protocols

The evaluation of this compound's efficacy involved standardized in vitro and in vivo methodologies.

In Vitro Antifungal Activity Assay

A detailed workflow for determining the in vitro efficacy of fungicides is outlined below.

G_2 prep_media Prepare potato dextrose agar (PDA) medium add_fungicide Amend PDA with serial dilutions of fungicides (this compound, Azoxystrobin, etc.) prep_media->add_fungicide pour_plates Pour the amended PDA into petri dishes add_fungicide->pour_plates inoculate Inoculate the center of each plate with a mycelial plug or spore suspension of the test fungus pour_plates->inoculate incubate Incubate plates at a controlled temperature (e.g., 20-25°C) inoculate->incubate measure Measure the radial mycelial growth at set time intervals incubate->measure calculate Calculate the EC50 value (the concentration that inhibits growth by 50% compared to the control) measure->calculate

Figure 2: Workflow for in vitro fungicide efficacy testing.

Methodology:

  • Media Preparation: Potato dextrose agar (PDA) is prepared and sterilized.[3]

  • Fungicide Amendment: Stock solutions of this compound and other tested fungicides are serially diluted and added to the molten PDA to achieve a range of final concentrations.[3]

  • Inoculation: Agar plates are inoculated with mycelial plugs or spore suspensions of the target fungal strains.[3][4]

  • Incubation: Plates are incubated under controlled conditions optimal for fungal growth.[3]

  • Data Collection: The diameter of the fungal colony is measured periodically until the growth in the control plates (without fungicide) reaches the edge of the plate.[3]

  • EC50 Calculation: The percentage of growth inhibition is calculated relative to the control, and the EC50 values are determined using probit analysis.[3]

In Vivo Potted Plant Trials

Methodology:

  • Plant Cultivation: Healthy seedlings (e.g., cucumber, tomato) are grown in pots to a specific developmental stage.[3]

  • Fungicide Application: Fungicide solutions are sprayed onto the plant foliage until runoff.[3][4]

  • Inoculation: After the fungicide application has dried, plants are inoculated with a spore suspension of the pathogen (e.g., B. cinerea, Podosphaera xanthii).[3][4]

  • Incubation: Plants are kept in a high-humidity environment to facilitate infection and disease development.[3]

  • Disease Assessment: The disease severity is evaluated after a set incubation period by visually assessing the percentage of infected leaf area or counting the number of lesions.[3]

  • Efficacy Calculation: The control efficacy is calculated based on the reduction in disease severity in the treated plants compared to the untreated control plants.

Conclusion and Future Directions

This compound's unique mode of action and lack of cross-resistance make it a powerful tool for managing fungal diseases, especially in situations where resistance to QoI and other fungicides is prevalent.[1][3] Its high efficacy against a wide range of pathogens, including resistant strains of Botrytis cinerea, underscores its importance in integrated pest management (IPM) and fungicide resistance management strategies.[3][5] The rotation of fungicides with different modes of action is a key strategy to delay the development of resistance, and this compound provides a much-needed new option for such programs.[5] Further research should continue to monitor for any potential shifts in fungal population sensitivity to this compound and explore its efficacy against a broader range of resistant pathogens.

References

A Comparative Analysis of GWT-1 Inhibitors in Plant Pathogenic Fungi

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of fungicide resistance in plant pathogenic fungi poses a significant threat to global food security, necessitating the development of novel antifungals with unique mechanisms of action. A promising target in this endeavor is the glycosylphosphatidylinositol (GPI) anchor biosynthesis pathway, specifically the enzyme Gwt1 (glycosylphosphatidylinositol-anchored wall protein transfer 1). Inhibition of Gwt1 disrupts the localization of GPI-anchored proteins crucial for fungal cell wall integrity, adhesion, and virulence, leading to fungal cell death.[1][2] This guide provides a comparative analysis of key GWT-1 inhibitors, presenting their performance against various plant pathogenic fungi, supported by experimental data and detailed protocols.

Comparative Efficacy of GWT-1 Inhibitors

The in vitro activity of GWT-1 inhibitors varies across different fungal species. This section summarizes the available data on the efficacy of prominent GWT-1 inhibitors against economically important plant pathogenic fungi.

InhibitorFungal SpeciesEfficacy MetricValue (mg/L or µg/mL)Reference(s)
Aminopyrifen Botrytis cinereaEC500.0039 - 0.23[2][3]
Colletotrichum acutatumEC500.0039 - 0.23[2]
Fusarium oxysporum f. sp. lycopersiciEC500.0039 - 0.23[2]
Glomerella cingulataEC500.0039 - 0.23[2]
Monilinia fructicolaEC500.0039 - 0.23[2]
Sclerotinia sclerotiorumEC500.0039 - 0.23[2]
Venturia inaequalisEC500.0039 - 0.23[2]
Verticillium dahliaeEC500.0039 - 0.23[2]
Rhizoctonia solani AG-1 IAEC500.029[2]
Pyricularia oryzaeEC501.2[2]
Colletotrichum orbiculareEC503.6[2]
Podosphaera xanthiiEC504.3 - 12[3]
Blumeria graminis f. sp. triticiEC504.3 - 12[3]
Puccinia reconditaEC504.3 - 12[3]
Manogepix Fusarium oxysporum species complexMEC Range≤0.015 - 0.03 µg/mL[4]
Fusarium oxysporum species complexMIC50 Range≤0.015 - 0.125 µg/mL[4]
Fusarium solani species complexMEC≤0.015 µg/mL[4]
Fusarium solani species complexMIC50≤0.015 - 0.25 µg/mL[4]
Fusarium spp.MEC50/900.016/0.06 mg/L[5]

Note: EC50 (Effective Concentration 50) is the concentration of a fungicide that causes a 50% reduction in mycelial growth. MIC (Minimum Inhibitory Concentration) is the lowest concentration of an antifungal agent that prevents visible growth. MEC (Minimum Effective Concentration) is the lowest drug concentration that leads to the growth of abnormal, small, and/or compact hyphal forms.

Signaling Pathway and Experimental Workflow Diagrams

To visualize the mechanism of action and experimental procedures, the following diagrams are provided.

GWT1_Inhibition_Pathway cluster_ER Endoplasmic Reticulum cluster_inhibitor cluster_downstream Downstream Effects GWT1 GWT1 Enzyme Acyl_GPI Acylated GPI Precursor GWT1->Acyl_GPI No_GPI Inhibition of GPI Anchor Biosynthesis GWT1->No_GPI Blocked GPI_precursor GPI Precursor (GlcN-PI) GPI_precursor->GWT1 Inositol Acylation Impaired_Protein Impaired Trafficking of GPI-Anchored Proteins Inhibitor GWT-1 Inhibitor (e.g., Manogepix, this compound) Inhibitor->GWT1 Inhibition No_GPI->Impaired_Protein Compromised_CWI Compromised Cell Wall Integrity Impaired_Protein->Compromised_CWI Fungal_Death Fungal Cell Death Compromised_CWI->Fungal_Death

Caption: Mechanism of GWT-1 inhibitor action on the GPI anchor biosynthesis pathway.

MIC_Determination_Workflow A 1. Fungal Inoculum Preparation C 3. Inoculation of wells with fungal suspension A->C B 2. Serial Dilution of GWT-1 Inhibitor in 96-well plate B->C D 4. Incubation (e.g., 24-72 hours at 25-28°C) C->D E 5. Visual or Spectrophotometric Assessment of Growth D->E F 6. Determination of MIC (Lowest concentration with no visible growth) E->F

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Cell_Wall_Integrity_Assay_Workflow cluster_treatment Treatment cluster_assays Cell Wall Integrity Assays cluster_analysis Analysis A Fungal Culture B Treatment with GWT-1 Inhibitor A->B C Calcofluor White Staining (Chitin Visualization) B->C D Sorbitol Protection Assay (Osmotic Stress) B->D E SDS/Congo Red Sensitivity (Cell Wall Perturbation) B->E F Microscopy (Fluorescence intensity, morphology) C->F G Growth Comparison (+/- Sorbitol) D->G H Growth Inhibition Zone Measurement E->H

Caption: Experimental workflow for assessing fungal cell wall integrity.

Experimental Protocols

Detailed methodologies for key experiments are provided below to ensure reproducibility and accurate comparison.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M38 guidelines and can be modified for various filamentous plant pathogenic fungi.

a. Inoculum Preparation:

  • Grow the fungal isolate on a suitable agar medium (e.g., Potato Dextrose Agar - PDA) at 25-28°C until sporulation is observed.

  • Harvest spores by flooding the plate with sterile 0.85% saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the spore suspension to a sterile tube and allow heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10^6 CFU/mL).

  • Dilute this suspension in RPMI-1640 medium (with L-glutamine, without bicarbonate, buffered with MOPS) to achieve a final inoculum concentration of 0.4-5 x 10^4 CFU/mL.

b. Drug Dilution:

  • Prepare a stock solution of the GWT-1 inhibitor in a suitable solvent (e.g., DMSO).

  • Perform serial twofold dilutions of the inhibitor in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of desired concentrations.

c. Inoculation and Incubation:

  • Add 100 µL of the fungal inoculum to each well of the microtiter plate containing 100 µL of the diluted inhibitor.

  • Include a growth control well (inoculum without inhibitor) and a sterility control well (medium without inoculum).

  • Incubate the plates at 25-28°C for 48-72 hours, or until sufficient growth is observed in the control well.

d. MIC Determination:

  • The MIC is determined as the lowest concentration of the inhibitor that causes complete inhibition of visible growth. For some fungi, a Minimum Effective Concentration (MEC) is determined, which is the lowest concentration causing the growth of small, compact, or abnormal hyphae.

Mycelial Growth Inhibition Assay on Solid Medium

This method is commonly used to determine the EC50 of a fungicide.

a. Medium Preparation:

  • Prepare a suitable agar medium (e.g., PDA).

  • After autoclaving and cooling to approximately 50-55°C, add the GWT-1 inhibitor to the molten agar to achieve a series of final concentrations.

  • Pour the amended agar into sterile Petri dishes.

b. Inoculation and Incubation:

  • Place a mycelial plug (typically 5 mm in diameter) from the leading edge of an actively growing fungal colony onto the center of each agar plate.

  • Include a control plate with no inhibitor.

  • Incubate the plates at 25-28°C in the dark.

c. Data Collection and Analysis:

  • Measure the colony diameter in two perpendicular directions at regular intervals until the colony on the control plate has reached a significant portion of the plate diameter.

  • Calculate the percentage of mycelial growth inhibition for each concentration relative to the control.

  • Determine the EC50 value by plotting the inhibition percentage against the logarithm of the inhibitor concentration and performing a probit or logistic regression analysis.

Cell Wall Integrity Assays

These assays assess the impact of GWT-1 inhibitors on the structural integrity of the fungal cell wall.[6]

a. Calcofluor White Staining for Chitin Visualization:

  • Grow the fungus in liquid culture with and without a sub-lethal concentration of the GWT-1 inhibitor.

  • Harvest the mycelia by centrifugation and wash with Phosphate Buffered Saline (PBS).

  • Resuspend the mycelia in a solution of 10 µg/mL Calcofluor White in PBS and incubate in the dark for 10-15 minutes.

  • Wash the cells twice with PBS to remove excess stain.

  • Observe the cells under a fluorescence microscope with a DAPI filter set. Increased or aberrant fluorescence compared to the untreated control indicates alterations in chitin deposition and cell wall stress.

b. Sorbitol Protection Assay:

  • Prepare agar plates with and without an osmotic stabilizer (e.g., 1.2 M sorbitol).

  • Incorporate a range of concentrations of the GWT-1 inhibitor into both sets of plates.

  • Inoculate the plates with the fungus as described in the mycelial growth inhibition assay.

  • Incubate and measure colony growth. If the inhibitory effect of the compound is rescued by the presence of sorbitol, it suggests that the inhibitor's primary mode of action involves disruption of the cell wall.

c. Congo Red/SDS Sensitivity Assay:

  • Prepare agar plates containing sub-lethal concentrations of cell wall perturbing agents like Congo Red (e.g., 50-200 µg/mL) or Sodium Dodecyl Sulfate (SDS) (e.g., 0.01-0.05%).

  • Also prepare a set of these plates that additionally contain a sub-lethal concentration of the GWT-1 inhibitor.

  • Inoculate the plates and incubate.

  • Increased sensitivity (i.e., reduced growth) in the presence of both the GWT-1 inhibitor and the cell wall perturbing agent compared to each agent alone indicates a synergistic effect and points to cell wall disruption by the inhibitor.

References

Aminopyrifen: A Comparative Analysis of Curative and Preventive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of the curative and preventive activities of Aminopyrifen, a novel 2-aminonicotinate fungicide. Developed for researchers, scientists, and drug development professionals, this document synthesizes available experimental data to objectively assess this compound's performance against key plant pathogens and in comparison to other established fungicides.

Introduction to this compound

This compound is a fungicide with a unique mode of action, targeting the GWT-1 protein involved in the biosynthesis of glycosylphosphatidylinositol (GPI)-anchors in fungi.[1][2] This mechanism disrupts the synthesis of GPI-anchored proteins, which are crucial for the integrity of the fungal cell wall, leading to inhibited mycelial growth.[2] Notably, this mode of action is distinct from many existing fungicides, and this compound has shown no cross-resistance to commercial fungicides such as benzimidazoles, dicarboximides, quinone outside inhibitors (QoIs), and succinate dehydrogenase inhibitors (SDHIs).[3][4] Published studies have highlighted its strong protective and curative activities against a range of plant pathogenic fungi, particularly those belonging to the Ascomycetes group.[3]

Mechanism of Action: GWT-1 Inhibition

This compound's fungicidal activity stems from its inhibition of the GWT-1 protein, an acyltransferase. This enzyme plays a critical role in the early stages of GPI-anchor biosynthesis in the endoplasmic reticulum. By blocking GWT-1, this compound prevents the acylation of inositol, a key step in the formation of the GPI anchor. This disruption ultimately inhibits the attachment of certain proteins to the fungal cell wall, compromising its structure and function.

cluster_ER Endoplasmic Reticulum PI Phosphatidylinositol (PI) GWT1 GWT-1 (Acyltransferase) PI->GWT1 Substrate Acyl_PI Acyl-PI GWT1->Acyl_PI Catalysis GPI_Anchor_Biosynthesis Further Steps in GPI-Anchor Biosynthesis Acyl_PI->GPI_Anchor_Biosynthesis GPI_Anchor Mature GPI-Anchor GPI_Anchor_Biosynthesis->GPI_Anchor GPI_AP GPI-Anchored Protein GPI_Anchor->GPI_AP Attachment Protein Precursor Protein Protein->GPI_Anchor Cell_Wall Fungal Cell Wall Integration GPI_AP->Cell_Wall This compound This compound This compound->GWT1 Inhibition

Figure 1: Simplified signaling pathway of this compound's mechanism of action.

Quantitative Assessment of Curative vs. Preventive Activity

This compound has demonstrated both preventive (protective) and curative (early-infection) activity against key fungal pathogens. The following tables summarize the available quantitative data.

In Planta Efficacy of this compound against Cucumber Gray Mold (Botrytis cinerea)
Activity TypeConcentration (mg/L)Control Value (%)Reference
Curative10050[3]
Preventive1.685[3]
Preventive (Residual)25100[3]

Curative treatment was applied 21.5 hours after inoculation. Preventive (residual) treatment was applied 8 days before inoculation.[3]

In Vitro Antifungal Spectrum of this compound

The following table presents the 50% effective concentration (EC50) values of this compound against the mycelial growth of various plant pathogenic fungi on potato dextrose agar medium.

Fungal SpeciesCommon DiseaseEC50 (mg/L)Reference
Botrytis cinereaGray Mold0.0039[3]
Sclerotinia sclerotiorumWhite Mold0.0048[3]
Monilinia fructicolaBrown Rot0.0053[3]
Verticillium dahliaeVerticillium Wilt0.012[3]
Rhizoctonia solani AG-1 IARhizoctonia Root Rot0.029[3]
Colletotrichum acutatumAnthracnose0.046[3]
Venturia inaequalisApple Scab0.11[3]
Fusarium oxysporum f. sp. lycopersiciFusarium Wilt0.23[3]
Podosphaera xanthiiPowdery Mildew4.3[5]
Blumeria graminis f. sp. triticiWheat Powdery Mildew12[5]

Comparison with Alternative Fungicides

The following tables provide a comparative overview of the in vitro efficacy of this compound and other commercially available fungicides against Botrytis cinerea and general efficacy against powdery mildew.

In Vitro Efficacy (EC50 in mg/L) against Botrytis cinerea
FungicideChemical GroupMode of Action (FRAC Code)EC50 (mg/L)Reference(s)
This compound 2-aminonicotinateGPI-anchor biosynthesis inhibitor (Proposed)0.0039 [3]
FludioxonilPhenylpyrroleSignal transduction (12)< 0.1[6][7]
BoscalidCarboxamideSDHI (7)0.3 - 0.9[6][7]
TebuconazoleTriazoleDMI (3)0.3 - 1.0[6]
IprodioneDicarboximideSignal transduction (2)0.3 - 1.42[6]
CyprodinilAnilinopyrimidineAmino acid and protein synthesis (9)0.0035 - 77.17[8]
PyrimethanilAnilinopyrimidineAmino acid and protein synthesis (9)50[6][7]
FenpyrazaminePyrazoleUnknown0.9[6]
Efficacy of Various Fungicides against Powdery Mildew
Fungicide ClassExamplesGeneral EfficacyReference(s)
2-aminonicotinate This compound Effective [3][9]
SDHIBoscalid, FluxapyroxadEffective[10]
DMITebuconazole, PropiconazoleEffective[11]
QoIAzoxystrobin, PyraclostrobinEffective, but resistance is a concern[11]
BiologicalsBacillus amyloliquefaciensVariable efficacy[12]
SulfurElemental SulfurEffective, protective[12]

Experimental Protocols

The following are detailed methodologies for assessing the curative and preventive activities of fungicides, synthesized from established research protocols.

Assessment of Curative and Preventive Activity against Cucumber Gray Mold (Botrytis cinerea)

cluster_preventive Preventive Activity Workflow cluster_curative Curative Activity Workflow P1 Cucumber Seedling Cultivation P2 Fungicide Application (Day 0) P1->P2 P3 Inoculation with B. cinerea (Day 1) P2->P3 P4 Incubation (High Humidity) P3->P4 P5 Disease Severity Assessment P4->P5 C1 Cucumber Seedling Cultivation C2 Inoculation with B. cinerea (Day 0) C1->C2 C3 Fungicide Application (e.g., 21.5h post-inoculation) C2->C3 C4 Incubation (High Humidity) C3->C4 C5 Disease Severity Assessment C4->C5

Figure 2: Experimental workflows for assessing preventive and curative activities.

1. Plant Material:

  • Cucumber (Cucumis sativus) seedlings are grown in pots until the cotyledon or first true leaf stage.[3] Plants should be healthy and uniform.

2. Inoculum Preparation:

  • Botrytis cinerea is cultured on a suitable medium such as potato dextrose agar (PDA) for 10-14 days to promote sporulation.[13]

  • Spore suspensions are prepared by flooding the plates with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.[13]

  • The suspension is filtered to remove mycelial fragments, and the spore concentration is adjusted to 1 x 10^6 spores/mL using a hemocytometer.[14]

3. Fungicide Application:

  • Fungicide solutions are prepared at the desired concentrations.

  • For preventive trials, the fungicide is applied to the plant surfaces (typically to the point of runoff) one day before inoculation.[3]

  • For curative trials, the fungicide is applied at a specified time after inoculation (e.g., 21.5 hours).[3]

  • A control group is treated with a blank solution (without the fungicide).

4. Inoculation:

  • The prepared spore suspension is sprayed onto the leaf surfaces of the cucumber seedlings.[3]

5. Incubation:

  • The inoculated plants are placed in a high-humidity environment (e.g., a dew chamber or covered with plastic bags) at a suitable temperature (e.g., 20-25°C) to facilitate infection and disease development.[15]

6. Disease Assessment:

  • After a set incubation period (e.g., 3-5 days), disease severity is assessed.[14] This can be done by measuring the lesion diameter or using a disease rating scale (e.g., percentage of leaf area affected).

  • The control efficacy is calculated using the formula: Control (%) = 100 * (Disease severity in control - Disease severity in treatment) / Disease severity in control.

Assessment of Preventive Activity against Powdery Mildew (Podosphaera xanthii)

1. Plant Material:

  • Cucumber or other susceptible host plants are grown to an appropriate stage (e.g., 3-4 true leaves).

2. Inoculum Source:

  • Naturally infected leaves with fresh powdery mildew conidia are used as the inoculum source.

3. Fungicide Application:

  • Fungicides are applied as a foliar spray at specified rates one day before inoculation.

4. Inoculation:

  • Inoculation is achieved by gently shaking or tapping infected leaves over the test plants to release and distribute the conidia.

5. Incubation:

  • Plants are maintained in a greenhouse or growth chamber with conditions favorable for powdery mildew development (e.g., moderate temperatures and humidity, no free water on leaves).[12]

6. Disease Assessment:

  • After a suitable incubation period (e.g., 7-14 days), the percentage of leaf area covered by powdery mildew is assessed visually, often using a standardized rating scale.[16]

  • The percentage of disease control is calculated as described for gray mold.

Conclusion

This compound demonstrates significant preventive and notable curative activity against important plant pathogens such as Botrytis cinerea. Its novel mode of action makes it a valuable tool in fungicide resistance management programs. The quantitative data presented in this guide, along with the detailed experimental protocols, provide a solid foundation for further research and comparative evaluation of this compound's potential in various agricultural applications. Further in planta studies to determine the precise EC50 values for curative and preventive activities would be beneficial for a more detailed comparative assessment.

References

Safety Operating Guide

Navigating the Safe Disposal of Aminopyrifen: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step information for the safe and compliant disposal of Aminopyrifen, a novel fungicide. Adherence to these procedures is paramount to mitigate risks to personnel and the environment.

I. Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to consult the specific Safety Data Sheet (SDS) provided by the manufacturer of the this compound product in use. The SDS contains detailed information regarding personal protective equipment (PPE), spill response, and immediate first-aid measures.

General Handling Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2]

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[1][3]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing.[1][3] In case of accidental contact, follow the first-aid measures outlined in the product's SDS.

  • No Eating or Drinking: Do not eat, drink, or smoke in areas where this compound is handled or stored.[1][3]

II. Standard Operating Procedure for this compound Disposal

The disposal of this compound and its containers must be conducted in accordance with all local, regional, national, and international regulations.[2][3][4] The primary method of disposal is through an approved hazardous waste disposal facility.

Step 1: Waste Identification and Segregation

  • Characterize the Waste: Identify all waste streams containing this compound, including unused product, contaminated labware (e.g., pipettes, flasks), and spill cleanup materials.

  • Segregate Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan. Keep this compound waste in its original or a clearly labeled, compatible container.[5]

Step 2: Packaging and Labeling

  • Container Integrity: Ensure the waste container is in good condition, free from leaks, and securely sealed.

  • Clear Labeling: Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any other identifiers required by your institution and local regulations.

Step 3: Storage of Waste

  • Designated Storage Area: Store the sealed and labeled waste container in a designated, secure hazardous waste accumulation area.

  • Storage Conditions: Keep the storage area cool, dry, and away from incompatible materials.[2][3]

Step 4: Arrange for Professional Disposal

  • Contact a Licensed Waste Disposal Company: The disposal of this compound must be entrusted to a licensed and approved hazardous waste disposal company.[1][3]

  • Provide Documentation: Furnish the disposal company with all necessary information, including the SDS for this compound.

Step 5: Decontamination of Empty Containers

  • Triple Rinsing: For empty containers that held liquid formulations of pesticides, it is often recommended to triple rinse or pressure rinse the container.[6] However, always follow the specific instructions on the product label.[5]

  • Rinsate Disposal: The rinsate from cleaning the container should be collected and disposed of as hazardous waste along with the this compound waste.[5]

  • Container Puncturing: After proper decontamination, render the container unusable by puncturing it to prevent reuse.[6]

Important Considerations:

  • Never dispose of this compound down the drain or in the regular trash. [7] This can lead to environmental contamination of waterways.[7]

  • For partially filled containers, do not attempt to consolidate them. Contact your local solid waste agency or a hazardous waste contractor for disposal instructions.[6][8]

III. Spill Management

In the event of a spill, the primary objective is to contain the material and prevent its spread.

  • Evacuate and Secure the Area: Restrict access to the spill area.[3]

  • Wear Appropriate PPE: Don the necessary personal protective equipment before attempting to clean the spill.[1][3]

  • Contain the Spill: For solid this compound, carefully sweep or scoop the material to avoid creating dust.[1][3] For liquid spills, use an absorbent material like vermiculite or dry sand to dike the spill.[2]

  • Collect and Dispose: Place all contaminated materials, including absorbents and cleaning supplies, into a sealed, labeled container for disposal as hazardous waste.[1][2]

  • Decontaminate the Area: Clean the spill area thoroughly to remove any residual contamination.[2]

IV. Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Aminopyrifen_Disposal_Workflow start Start: this compound Waste Generated consult_sds Consult this compound SDS and Local Regulations start->consult_sds characterize_waste Characterize and Segregate Waste (Unused Product, Contaminated Materials) consult_sds->characterize_waste package_label Package in a Sealed, Labeled Container ('Hazardous Waste') characterize_waste->package_label spill Spill Occurs characterize_waste->spill store_waste Store in Designated Hazardous Waste Area package_label->store_waste contact_disposal Contact Licensed Hazardous Waste Disposal Company store_waste->contact_disposal transport_disposal Arrange for Transport and Final Disposal contact_disposal->transport_disposal end End: Compliant Disposal transport_disposal->end spill->package_label No spill_procedure Follow Spill Management Protocol: Contain, Collect, Decontaminate spill->spill_procedure Yes spill_procedure->package_label

Caption: Logical workflow for the safe and compliant disposal of this compound.

This guide is intended to provide a framework for the safe disposal of this compound. It is not a substitute for the specific guidance provided in the manufacturer's Safety Data Sheet or the regulations set forth by your local and national authorities. Always prioritize safety and environmental compliance in all laboratory procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Aminopyrifen

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals engaged in pioneering research and development, ensuring a safe handling environment for specialized compounds like Aminopyrifen is paramount. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to support your critical work while prioritizing your well-being.

This compound is a fungicide that has been identified as causing skin and serious eye irritation.[1] It may also cause an allergic skin reaction.[1] Understanding and implementing proper safety protocols is not just a regulatory requirement but a cornerstone of responsible scientific practice.

Personal Protective Equipment (PPE) for this compound

The following table summarizes the necessary personal protective equipment for handling this compound, based on available safety data. Consistent and correct use of this equipment is the first line of defense against potential exposure.

PPE CategoryItemSpecifications and Usage
Hand Protection Chemical-resistant glovesWear impervious gloves (e.g., nitrile, neoprene). Always wash hands thoroughly after handling.[2][3]
Eye and Face Protection Safety glasses with side shields or gogglesMust be worn to protect against splashes and dust.[1] A face shield may be necessary for larger quantities or when there is a significant risk of splashing.[3]
Respiratory Protection RespiratorIf ventilation is inadequate or if handling fine powders that could be inhaled, a NIOSH-approved respirator should be worn.[2][3] The specific type of respirator should be determined by a risk assessment.
Body Protection Laboratory coat or protective suitA standard lab coat should be worn to protect street clothing. For larger-scale operations, chemical-resistant coveralls may be appropriate.[2][4]
Foot Protection Closed-toe shoesAlways wear shoes that fully cover the feet in a laboratory setting.[3]

Operational Plan for Safe Handling

A systematic approach to handling this compound will minimize the risk of exposure. The following workflow provides a step-by-step guide for laboratory personnel.

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling & Cleanup cluster_disposal Disposal prep_1 Review Safety Data Sheet (SDS) prep_2 Ensure proper ventilation (e.g., fume hood) prep_1->prep_2 prep_3 Don appropriate Personal Protective Equipment (PPE) prep_2->prep_3 handling_1 Weigh and prepare this compound in a designated area prep_3->handling_1 handling_2 Avoid creating dust or aerosols handling_1->handling_2 handling_3 Keep containers tightly closed when not in use handling_2->handling_3 cleanup_1 Decontaminate work surfaces handling_3->cleanup_1 cleanup_2 Properly label and store any remaining this compound cleanup_1->cleanup_2 cleanup_3 Remove and dispose of PPE correctly cleanup_2->cleanup_3 cleanup_4 Wash hands thoroughly cleanup_3->cleanup_4 disposal_1 Dispose of waste in sealed, labeled containers as hazardous waste cleanup_4->disposal_1 disposal_2 Follow institutional and local regulations for chemical waste disposal disposal_1->disposal_2

Caption: This diagram outlines the procedural workflow for the safe handling of this compound in a laboratory setting.

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is critical.

Emergency Response Plan

SituationImmediate ActionFollow-up
Skin Contact Immediately wash the affected area with soap and plenty of water.[2] Remove contaminated clothing.Seek medical attention if irritation develops or persists.[2]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1][2]Seek immediate medical attention.[2]
Inhalation Move the person to fresh air. If not breathing, give artificial respiration.[1][2]Consult a physician.[1][2]
Ingestion Rinse mouth with water. Do not induce vomiting.[2] Never give anything by mouth to an unconscious person.Call a poison control center or doctor immediately.[2]
Spill Evacuate the area. Use personal protective equipment.[2] Absorb the spill with an inert material and place it in a suitable, closed container for disposal as hazardous waste.[1][2]Ensure adequate ventilation. Do not let the product enter drains.[1][2]

Disposal Plan

Proper disposal of this compound and any contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

Disposal Workflow

Disposal Workflow for this compound Waste start Waste Generation (Contaminated PPE, excess reagent, etc.) collect Collect waste in a designated, labeled, and sealed hazardous waste container start->collect store Store the waste container in a secure, designated area away from incompatible materials collect->store dispose Arrange for pickup and disposal by a licensed hazardous waste management company store->dispose end Disposal Complete dispose->end

Caption: This diagram illustrates the necessary steps for the proper disposal of this compound waste.

All waste containing this compound should be treated as hazardous waste.[1] It is imperative to adhere to all local, state, and federal regulations for the disposal of chemical waste. Ensure that waste containers are properly labeled with the contents and associated hazards.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Aminopyrifen
Reactant of Route 2
Reactant of Route 2
Aminopyrifen

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.